molecular formula Na B046224 Sodium CAS No. 116001-96-8

Sodium

Katalognummer: B046224
CAS-Nummer: 116001-96-8
Molekulargewicht: 22.989769 g/mol
InChI-Schlüssel: KEAYESYHFKHZAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sodium is a fundamental alkali metal of immense importance in inorganic and materials science research. This highly reactive, soft, silvery-white metal serves as a powerful reducing agent in a wide array of synthetic organic and inorganic chemistry applications, facilitating the creation of complex molecular structures and novel compounds. In the field of energy storage, metallic this compound is a critical raw material for the development and testing of next-generation this compound-ion batteries, offering a potential alternative to lithium-based systems due to its high natural abundance and cost-effectiveness. Furthermore, this compound is indispensable in metallurgy for the production of alloys and as a descaling agent. Its mechanism of action is primarily characterized by its strong electropositivity and its single valence electron, which it readily donates in redox reactions, often forming this compound cations (Na⁺). This property makes it essential for conducting reactions under inert atmospheres and in anhydrous solvents. Researchers also utilize this compound in the preparation of this compound-based reagents, such as this compound hydride (NaH) and this compound alkoxides. Due to its extreme reactivity with water and air, it must be handled under strict inert conditions (e.g., in a glovebox or under mineral oil), making it a reagent for specialized laboratory use. This product is supplied to enable cutting-edge investigations in chemical synthesis, energy research, and materials development.

Eigenschaften

IUPAC Name

sodium
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InChI

InChI=1S/Na
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InChI Key

KEAYESYHFKHZAL-UHFFFAOYSA-N
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Canonical SMILES

[Na]
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Molecular Formula

Na
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DSSTOX Substance ID

DTXSID1049774
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Molecular Weight

22.9897693 g/mol
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Physical Description

Sodium appears as a silvery soft metal that becomes grayish white upon exposure to air. Shipped as a solid or molten liquid. Burns violently with explosions that may spatter the material. Used for making gasoline additives, electric power cable, sodium lamps, other chemicals., Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid, Silver to grayish-white, soft solid under kerosene; [CHRIS], SILVERY SOLID IN VARIOUS FORMS.
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Boiling Point

1621 °F at 760 mmHg (USCG, 1999), 881.4 °C, 880 °C
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Solubility

Insoluble in benzene, kerosene, naphtha, Dissolves in liquid ammonia to give blue solution: dissolves in mercury, forming sodium amalgam, Solubility in water: reaction
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Density

0.971 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.968 g/cu cm at 20 °C, Ionization potential: 5.139 V; thermal conductivity: 132.3W/m K at 293.15 K; electrical resistivity: 4.77x10-8 Ohm m at 293 K; critical density: 206 kg/cu m; atomic radius in metallic lattice: 189.6 pm, 0.97 g/cm³
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Vapor Pressure

1.2 [mmHg], 0.000185 Pa (1.39X10-6 mm Hg) at 400 K (127 °C); 5.60 Pa (0.042 mm Hg) at 600 K (327 °C), Vapor pressure at 20 °C: negligible
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Impurities

IMPURITIES: Calcium and Chlorides.
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Color/Form

Light, silvery-white metal; body-centered cubic structure; lustrous when freshly cut; tarnishes on exposure to air, becoming dull and gray; soft at ordinary temperature, fairly hard at -20 °C, Waxlike at room temperature, brittle at low temperatures, Light, soft, ductile, malleable, silver-white metal

CAS No.

7440-23-5
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Melting Point

207.5 °F (USCG, 1999), 97.82 °C, Alkali metal; valence 1; naturally occurring isotope (stable): 23 (100%); heat capacity (solid): 0.292 cal/g °C; heat capacity (liquid at melting point): 0.331 cal/g °C; heat of fusion: 27.05 cal/g; reduction potential (aqueous) Na/Na+: 2.714 V; reacts vigorously with oxygen, burning with a yellow flame;; combines directly with the halogens, with phosphorus; reduces most oxides to the elemental state, reduces metallic chlorides; when heated in ammonia gas yields sodamide, 97.4 °C
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Foundational & Exploratory

The Core Chemical Properties of Metallic Sodium: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of metallic sodium. It is intended to serve as a foundational resource for researchers and professionals in chemistry, materials science, and drug development who utilize or are considering the use of this highly reactive alkali metal in their work. This document details its intrinsic properties, key reactions, and essential experimental protocols, with a strong emphasis on safety and procedural accuracy.

Core Physical and Atomic Properties

Metallic this compound is a soft, silvery-white metal known for its high reactivity.[1] It is a member of the alkali metal group in the periodic table, with the symbol Na and atomic number 11.[1] Due to its high reactivity, it is not found in its elemental form in nature.[1] The physical and atomic properties of this compound are summarized in the tables below, providing a quantitative basis for its behavior in experimental settings.

Table of Physical Constants
PropertyValueUnits
Melting Point97.794[2]°C
Boiling Point882.940[2]°C
Density (at 20°C)0.97[2]g/cm³
Molar Volume23.70[3]cm³/mol
Heat of Fusion2.6[4]kJ/mol
Heat of Vaporization97.7[4]kJ/mol
Thermal Conductivity140[4]W/(m·K)
Electrical Resistivity (at 20°C)4.699 x 10⁻⁸Ω·m
Table of Atomic and Crystal Properties
PropertyValue
Atomic Number11[1]
Standard Atomic Weight22.98976928 u[1]
Electron Configuration[Ne] 3s¹[5]
Electronegativity (Pauling Scale)0.93[4]
First Ionization Energy495.8 kJ/mol[6]
Atomic Radius190 pm[5]
Ionic Radius (Na⁺)95 pm[5]
Crystal StructureBody-Centered Cubic (bcc)[7]
Lattice Constant, a429.06 pm[7]

Chemical Reactivity and Key Reactions

This compound's high reactivity is a defining characteristic, stemming from its single valence electron which it readily donates to form the Na⁺ cation.[6] This makes it a potent reducing agent in many chemical transformations.[6]

Reaction with Water

Metallic this compound reacts vigorously and exothermically with water to produce this compound hydroxide (B78521) (NaOH) and hydrogen gas (H₂).[8] The heat generated can be sufficient to ignite the hydrogen gas, leading to a characteristic yellow-orange flame.[9]

Reaction: 2Na(s) + 2H₂O(l) → 2NaOH(aq) + H₂(g)[9]

Reaction with Air and Oxygen

When exposed to air, freshly cut this compound rapidly tarnishes, forming a layer of this compound oxide (Na₂O) and, in the presence of moisture, this compound hydroxide.[10] When heated in the presence of excess oxygen, it primarily forms this compound peroxide (Na₂O₂).[8]

Reactions:

  • 4Na(s) + O₂(g) → 2Na₂O(s)[11]

  • 2Na(s) + O₂(g) → Na₂O₂(s)[11]

Reaction with Halogens

This compound reacts vigorously with all halogens to form this compound halides.[9]

General Reaction: 2Na(s) + X₂(g) → 2NaX(s) (where X = F, Cl, Br, I)[9]

Reaction with Alcohols

This compound reacts with alcohols to form this compound alkoxides and hydrogen gas. This reaction is a common method for generating alkoxide bases in organic synthesis.[12]

General Reaction: 2Na(s) + 2ROH(l) → 2NaOR(soln) + H₂(g)[12]

The Birch Reduction

A significant application of this compound in organic synthesis is the Birch reduction, where it is dissolved in liquid ammonia (B1221849) with an alcohol to reduce aromatic rings to 1,4-cyclohexadienes.[5]

Experimental Protocols

Accurate and safe experimental procedures are paramount when working with metallic this compound. The following sections provide detailed methodologies for key experiments.

Protocol for Handling and Quenching Metallic this compound

Objective: To safely handle and neutralize small quantities of metallic this compound.

Materials:

  • Metallic this compound stored under mineral oil

  • Dry, clean spatula or tweezers

  • Filter paper

  • Anhydrous hexanes

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a nitrogen or argon line

  • Isopropanol (B130326) or tert-butanol

  • Ethanol (B145695)

  • Methanol

  • Water

  • Ice bath

  • Class D fire extinguisher and dry sand

Procedure:

  • Preparation: Ensure the work area is completely dry and within a certified chemical fume hood. All glassware must be oven-dried and cooled under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, a face shield, and dry, chemical-resistant gloves.

  • Handling: Using a dry and clean spatula or tweezers, remove a piece of this compound from the mineral oil.

  • Cleaning: To remove the mineral oil, place the this compound piece in a flask containing anhydrous hexanes and swirl. Decant the hexanes. Repeat this washing step two more times.

  • Quenching: a. Place the cleaned, small pieces of this compound into the three-necked flask and flush with an inert gas. b. Slowly add a less reactive alcohol, such as isopropanol or tert-butanol, from the dropping funnel while stirring. Control the addition rate to manage the evolution of hydrogen gas and heat. An ice bath can be used to moderate the reaction temperature. c. Once the initial vigorous reaction subsides, slowly add ethanol to ensure all the this compound has reacted. d. After the reaction with ethanol ceases, very cautiously add water dropwise to quench any remaining reactive species.

  • Disposal: The resulting solution should be neutralized to a pH between 5.5 and 9.0 with a dilute acid before disposal as aqueous waste, following institutional guidelines.

Protocol for the Synthesis of this compound Ethoxide

Objective: To prepare a solution of this compound ethoxide from metallic this compound and ethanol.

Materials:

  • Metallic this compound

  • Absolute ethanol, purified and dried

  • 250 mL beaker or flask[1]

  • Magnetic stirrer

  • Chilled bath (ice-water or other cooling system)[1]

Procedure:

  • Preparation: Pre-cool 30 mL of absolute ethanol in the reaction vessel using a chilled bath.[1]

  • Reaction: While stirring the cooled ethanol, add small, freshly cut pieces of metallic this compound to the alcohol dropwise or in small portions. The reaction is exothermic and should be controlled to prevent excessive heating and hydrogen evolution.[1] The addition should be carried out over approximately 30 minutes.[1]

  • Completion: Continue stirring the mixture in the chilled bath until all the this compound has dissolved, which may take 1-2 hours.[1]

  • Isolation (Optional): If a solid product is desired, the excess ethanol can be removed by evaporation on a water bath. The resulting white solid is this compound ethoxide.[1] For most synthetic applications, the solution of this compound ethoxide in ethanol is used directly.

Protocol for a Laboratory-Scale Birch Reduction of Naphthalene (B1677914)

Objective: To reduce naphthalene to 1,4-dihydronaphthalene (B28168) using a Birch reduction.

Materials:

  • Naphthalene

  • Liquid ammonia (NH₃)

  • This compound metal

  • Absolute ethanol

  • Dry diethyl ether or tetrahydrofuran (B95107) (THF)

  • Three-necked flask equipped with a dry ice-acetone condenser, a gas inlet, and a dropping funnel

  • Stirring apparatus

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The flask should be cooled to -78 °C using a dry ice-acetone bath.

  • Ammonia Condensation: Condense approximately 50 mL of ammonia gas into the reaction flask.

  • Dissolution: Add 2.56 g (20 mmol) of naphthalene to the liquid ammonia with stirring.

  • This compound Addition: Carefully add small, freshly cut pieces of this compound metal (0.92 g, 40 mmol) to the solution until a persistent deep blue color is observed, indicating the presence of solvated electrons.

  • Reaction: Stir the blue solution for 1 hour at -78 °C.

  • Quenching: Slowly add absolute ethanol (5 mL) dropwise from the dropping funnel to quench the reaction. The blue color will disappear.

  • Workup: Allow the ammonia to evaporate overnight in the fume hood. To the remaining residue, add 50 mL of diethyl ether and 50 mL of water. Separate the organic layer, wash with brine, dry over anhydrous this compound sulfate, and concentrate under reduced pressure to obtain the crude product.

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a reaction mechanism involving metallic this compound.

G Workflow for Handling and Quenching Metallic this compound prep Preparation (Dry fume hood, PPE, dry glassware) handle Handling (Remove Na from oil with tweezers) prep->handle clean Cleaning (Wash with anhydrous hexanes) handle->clean quench Quenching (Inert atmosphere, controlled addition of alcohols) clean->quench dispose Disposal (Neutralize and dispose as aqueous waste) quench->dispose

Caption: Workflow for Handling and Quenching Metallic this compound.

G Mechanism of Birch Reduction of Benzene cluster_step1 Step 1: Electron Transfer cluster_step2 Step 2: Protonation cluster_step3 Step 3: Second Electron Transfer cluster_step4 Step 4: Second Protonation A Benzene + Na -> Benzene Radical Anion B Radical Anion + ROH -> Cyclohexadienyl Radical + RO⁻ A->B C Cyclohexadienyl Radical + Na -> Cyclohexadienyl Anion B->C D Cyclohexadienyl Anion + ROH -> 1,4-Cyclohexadiene + RO⁻ C->D

Caption: Mechanism of the Birch Reduction of Benzene.

G Experimental Workflow for this compound Purification by Distillation start Start with Industrial Grade this compound setup Assemble Vacuum Distillation Apparatus start->setup heat Heat this compound to 400°C under Vacuum setup->heat condense Condense this compound Vapor on a Cooled Surface heat->condense collect Collect Purified Solid this compound condense->collect

Caption: Workflow for this compound Purification by Distillation.

Conclusion

Metallic this compound is a versatile and powerful reagent with a rich chemistry that is fundamental to many areas of research and development. Its utility is, however, intrinsically linked to its high reactivity, which necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide has provided a detailed overview of the core chemical and physical characteristics of metallic this compound, along with practical experimental procedures for its safe handling and use. By leveraging this information, researchers can confidently and safely incorporate metallic this compound into their experimental designs to achieve their scientific objectives.

References

The Pivotal Role of Sodium Ions in Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the multifaceted role of sodium ions (Na+) in cellular signaling. From their classical function in generating action potentials to their emerging role as intracellular second messengers, this compound ions are critical players in a vast array of physiological and pathophysiological processes. This guide delves into the core principles of this compound ion signaling, its interplay with other signaling modalities, its involvement in specific pathways, and the experimental methodologies used to investigate its functions. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics targeting a wide range of diseases.

Core Principles of this compound Ion Signaling

The foundation of this compound's role in signaling lies in the tightly regulated control of its concentration across the plasma membrane.

The this compound Electrochemical Gradient

A steep electrochemical gradient for this compound is established and maintained by the Na+/K+-ATPase pump, which actively transports three Na+ ions out of the cell for every two potassium ions (K+) it pumps in, at the expense of one molecule of ATP.[1][2] This results in a high extracellular and a low intracellular this compound concentration, a fundamental feature of virtually all animal cells.[3][4] This gradient represents a significant source of potential energy that the cell can harness for various functions.[3][5]

Table 1: Typical Intra- and Extracellular Ion Concentrations in Mammalian Cells

IonIntracellular Concentration (mM)Extracellular Concentration (mM)
Na+ 5-15145
K+ 1405
Ca2+ 0.00011-2
Cl- 5-15110
This compound Ions and Membrane Potential

The differential permeability of the cell membrane to various ions at rest, primarily K+, and the action of the Na+/K+-ATPase, establish the negative resting membrane potential. In excitable cells like neurons and muscle cells, the rapid influx of Na+ through voltage-gated this compound channels is the primary driver of the depolarization phase of the action potential, the fundamental unit of electrical signaling in the nervous system.[4][6][7] This rapid change in membrane potential is essential for nerve impulse propagation, muscle contraction, and hormone secretion.[2]

cluster_membrane Plasma Membrane NaK_ATPase Na+/K+ ATPase Extracellular Extracellular Space (High Na+) NaK_ATPase->Extracellular 3 Na+ Intracellular Intracellular Space (Low Na+) NaK_ATPase->Intracellular 2 K+ ADP ADP + Pi NaK_ATPase->ADP Na_channel Voltage-gated Na+ Channel Na_channel->Intracellular K_channel K+ Leak Channel K_channel->Extracellular Extracellular->NaK_ATPase 2 K+ Extracellular->Na_channel Na+ Influx (Depolarization) Intracellular->NaK_ATPase 3 Na+ Intracellular->K_channel K+ Efflux (Resting Potential) ATP ATP ATP->NaK_ATPase

Caption: Establishment of the this compound gradient and its role in membrane potential.

This compound Ions as Intracellular Second Messengers

Beyond their role in membrane depolarization, transient increases in intracellular this compound concentration are now recognized as a crucial form of intracellular signaling, acting as a second messenger to regulate a variety of cellular functions.[8][9][10][11]

Crosstalk with Calcium Signaling

One of the most significant roles of intracellular this compound as a second messenger is its intricate crosstalk with calcium (Ca2+) signaling.[12][13] The primary mediator of this interaction is the Na+/Ca2+ exchanger (NCX), a bidirectional transporter that can either import Ca2+ in exchange for Na+ efflux (reverse mode) or export Ca2+ in exchange for Na+ influx (forward mode).[14] A significant rise in intracellular Na+ can lead to the reversal of the NCX, causing an influx of Ca2+ and a subsequent rise in intracellular Ca2+ concentration.[8][15] This interplay is critical in various cell types, including cardiac myocytes and neurons.[14]

cluster_membrane Plasma Membrane Na_channel Na+ Channel Intracellular Intracellular Space Na_channel->Intracellular Na+ influx NCX Na+/Ca2+ Exchanger (NCX) Extracellular Extracellular Space NCX->Extracellular NCX->Intracellular Ca2+ influx (Reverse Mode) Ca_increase ↑ [Ca2+]i NCX->Ca_increase Ca_channel Ca2+ Channel Ca_channel->Intracellular Ca_channel->Ca_increase Extracellular->Na_channel Extracellular->NCX 1 Ca2+ Extracellular->Ca_channel Ca2+ influx Intracellular->NCX 3 Na+ ER Endoplasmic Reticulum (ER) Intracellular->ER Ca2+ uptake Na_increase ↑ [Na+]i ER->Intracellular Ca2+ release ER->Ca_increase Na_increase->NCX drives reverse mode Signaling_cascades Downstream Signaling Cascades Ca_increase->Signaling_cascades

Caption: Crosstalk between this compound and calcium signaling at the plasma membrane.

Role of this compound Ions in Specific Signaling Pathways

This compound ions play a direct modulatory role in several key signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

In Class A G-protein coupled receptors (GPCRs), a highly conserved this compound binding site has been identified within the transmembrane domain.[16] This allosteric binding of a this compound ion stabilizes the inactive state of the receptor, thereby negatively modulating agonist binding and subsequent G-protein activation.[17][18] The release of this this compound ion upon agonist binding is thought to be a critical step in the conformational changes that lead to receptor activation.[19] This provides a mechanism for the cell to integrate its metabolic state (as reflected by the this compound gradient) with GPCR signaling.[16]

cluster_inactive Inactive State cluster_active Active State GPCR_inactive GPCR Transmembrane Helices Na+ This compound Ion (Bound) G_protein_inactive G-Protein (inactive) GPCR_active GPCR Transmembrane Helices Agonist Agonist Bound GPCR_inactive->GPCR_active conformational change Na_ion Na+ GPCR_inactive:Na_->Na_ion releases G_protein_active G-Protein (active) GPCR_active->G_protein_active activates Agonist Agonist Agonist->GPCR_inactive:ag binds

Caption: Allosteric modulation of GPCRs by this compound ions.

N-Methyl-D-Aspartate (NMDA) Receptor Signaling

Intracellular this compound ions act as potent positive modulators of NMDA receptor activity.[8][9][10] While calcium influx through the NMDA receptor channel leads to a negative feedback inhibition, the concurrent influx of this compound provides a positive feedback mechanism that counteracts this inhibition.[10][20] This potentiation of NMDA receptor activity by intracellular this compound is crucial for synaptic plasticity and excitotoxicity.[8][9]

cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Intracellular_Na Intracellular Na+ NMDAR->Intracellular_Na Intracellular_Ca Intracellular Ca2+ NMDAR->Intracellular_Ca AMPAR AMPA Receptor AMPAR->Intracellular_Na Presynaptic Presynaptic Terminal Glutamate Glutamate Presynaptic->Glutamate release Glutamate->NMDAR binds Glutamate->AMPAR binds Extracellular_Na Extracellular Na+ Extracellular_Na->NMDAR influx Extracellular_Na->AMPAR influx Intracellular_Na->NMDAR potentiates Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->NMDAR influx Intracellular_Ca->NMDAR inhibits

Caption: Positive feedback regulation of NMDA receptors by intracellular this compound.

Physiological and Pathophysiological Roles

Dysregulation of this compound signaling is implicated in a wide range of diseases, making this compound channels and transporters attractive therapeutic targets.

Apoptosis

Emerging evidence suggests a role for this compound influx in the execution phase of apoptosis.[8] An increase in intracellular this compound has been observed during apoptosis, and blocking this compound entry can protect some cells from programmed cell death.[8] The influx of this compound, along with chloride and water, contributes to the cell shrinkage that is a hallmark of apoptosis.[21]

Apoptotic_stimulus Apoptotic Stimulus Na_channel_activation Activation of Na+ Channels Apoptotic_stimulus->Na_channel_activation Na_influx Na+ Influx Na_channel_activation->Na_influx Cell_shrinkage Cell Shrinkage (Apoptotic Volume Decrease) Na_influx->Cell_shrinkage Caspase_activation Caspase Activation Cell_shrinkage->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Proposed role of this compound influx in the apoptotic pathway.

Therapeutic Implications

The critical role of this compound channels in neuronal excitability has made them a major target for the treatment of neurological disorders.[22] For example, many anti-epileptic drugs, such as phenytoin (B1677684) and carbamazepine, act by blocking voltage-gated this compound channels, thereby reducing excessive neuronal firing.[23] Similarly, local anesthetics block pain signals by inhibiting this compound channels in sensory neurons.[22] More recently, specific subtypes of this compound channels have been identified as key players in chronic pain, opening up new avenues for the development of more targeted and effective analgesics.[24][25]

Table 2: Examples of Drugs Targeting this compound Channels

Drug ClassExample DrugMechanism of ActionTherapeutic Use
Anti-epilepticsPhenytoin, CarbamazepineUse-dependent block of voltage-gated Na+ channelsEpilepsy
Local AnestheticsLidocaineBlock of voltage-gated Na+ channelsPain management
Class I AntiarrhythmicsQuinidineBlock of cardiac voltage-gated Na+ channelsCardiac arrhythmias
Neuroprotective AgentsRiluzoleInhibition of persistent Na+ currentAmyotrophic Lateral Sclerosis (ALS)

Experimental Methodologies

A variety of sophisticated techniques are available to study the role of this compound ions in cellular signaling.

Electrophysiology: The Patch-Clamp Technique

The patch-clamp technique is a powerful tool for studying the properties of individual ion channels, including this compound channels.[26][27] This method allows for the direct measurement of the ionic currents flowing through a single channel or across the entire cell membrane.[28]

Detailed Methodology for Whole-Cell Voltage-Clamp Recording of this compound Currents:

  • Cell Preparation: Culture the cells of interest on glass coverslips.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium and fluoride (B91410) are used to block potassium and chloride currents, respectively, to isolate this compound currents.

  • Recording:

    • Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") by applying gentle suction.

    • Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential where this compound channels are closed (e.g., -100 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to activate the voltage-gated this compound channels.

    • Record the resulting inward this compound currents using a patch-clamp amplifier and digitizer.

  • Data Analysis: Analyze the current-voltage relationship, activation and inactivation kinetics, and pharmacological modulation of the recorded this compound currents.

cluster_workflow Patch-Clamp Workflow start Start cell_prep Cell Preparation start->cell_prep pipette_pull Pipette Fabrication start->pipette_pull solution_prep Prepare Solutions start->solution_prep approach_cell Approach Cell cell_prep->approach_cell pipette_pull->approach_cell solution_prep->approach_cell gigaseal Form Gigaseal approach_cell->gigaseal whole_cell Establish Whole-Cell Configuration gigaseal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol whole_cell->voltage_clamp record_currents Record Ionic Currents voltage_clamp->record_currents analyze_data Data Analysis record_currents->analyze_data end End analyze_data->end

Caption: A generalized workflow for a patch-clamp experiment.

Fluorescence Microscopy for Intracellular this compound Measurement

Fluorescent indicators that change their spectral properties upon binding to this compound allow for the visualization and quantification of intracellular this compound dynamics.[29]

Detailed Methodology for Ratiometric this compound Imaging:

  • Dye Loading: Incubate cells with a this compound-sensitive fluorescent dye, such as this compound Green or CoroNa Green, in its acetoxymethyl (AM) ester form. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.[30][31]

  • Image Acquisition:

    • Mount the coverslip with the dye-loaded cells on a fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

    • Excite the dye at its appropriate wavelength and capture the emitted fluorescence. For some dyes, ratiometric imaging can be performed by exciting at two different wavelengths or capturing emission at two wavelengths to provide a more quantitative measure of this compound concentration that is independent of dye concentration.

  • Calibration: To convert fluorescence intensity to absolute this compound concentrations, an in situ calibration is necessary. This is typically achieved by treating the cells with a combination of ionophores (e.g., gramicidin (B1672133) and monensin) in solutions with known this compound concentrations to equilibrate the intracellular and extracellular this compound levels.[30]

  • Data Analysis: Measure the changes in fluorescence intensity over time in response to various stimuli. Use the calibration curve to convert these fluorescence changes into changes in intracellular this compound concentration.

cluster_workflow Fluorescence Imaging Workflow start Start cell_culture Culture Cells on Coverslip start->cell_culture dye_loading Load Cells with This compound-Sensitive Dye cell_culture->dye_loading wash Wash to Remove Extracellular Dye dye_loading->wash image_acquisition Acquire Fluorescence Images wash->image_acquisition stimulation Apply Stimulus image_acquisition->stimulation record_response Record Fluorescence Changes stimulation->record_response data_analysis Analyze Data and Quantify [Na+]i record_response->data_analysis calibration Perform In Situ Calibration calibration->data_analysis end End data_analysis->end

Caption: Workflow for measuring intracellular this compound using fluorescence microscopy.

Table 3: Properties of Common this compound-Sensitive Fluorescent Indicators

IndicatorExcitation (nm)Emission (nm)Kd for Na+ (mM)Notes
This compound Green ~488~525~20Monochromatic indicator, suitable for flow cytometry.[29][31]
CoroNa Green ~492~516~80Monochromatic indicator.[30]
SBFI ~340/380~500~20Ratiometric indicator, requires UV excitation.
ANG-2 ~488~525~20Improved brightness and photostability compared to this compound Green.[32]
Non-invasive In Vivo this compound Imaging

Advanced imaging techniques, such as ultra-high-field magnetic resonance imaging (MRI), are now capable of non-invasively measuring intracellular this compound concentrations in vivo, providing valuable insights into the role of this compound in health and disease in whole organisms, including humans.[33][34]

Conclusion

This compound ions are far more than simple charge carriers for electrical signaling. They are integral components of a complex and sophisticated signaling network that influences a multitude of cellular processes. The maintenance of the this compound gradient, the transient fluctuations in intracellular this compound concentration, and the direct allosteric modulation of key signaling proteins by this compound ions are all critical for normal cellular function. A deeper understanding of these mechanisms will undoubtedly continue to fuel the discovery and development of novel therapeutic strategies for a wide array of human diseases.

References

Synthesis and Characterization of Novel Organosodium Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosodium compounds, featuring a direct carbon-sodium bond, have long been recognized for their potent nucleophilicity and basicity. Historically overshadowed by their organolithium counterparts due to challenges in handling and solubility, recent advancements have revitalized interest in organothis compound chemistry.[1][2] The abundance and low cost of this compound compared to lithium present a significant advantage for sustainable chemical synthesis.[3] This technical guide provides an in-depth overview of the synthesis, characterization, and applications of novel organothis compound compounds, with a particular focus on their emerging role in organic synthesis and drug development.

Synthesis of Organothis compound Compounds

The synthesis of organothis compound compounds can be achieved through several methods, each with its own advantages and substrate scope. Key methods include direct sodiation (including mechanochemical approaches), halogen-sodium exchange, and deprotonation.

Direct Sodiation of Organic Halides

Direct reaction of an organic halide with this compound metal is a fundamental approach to generate organothis compound reagents. A recent innovation in this area is the use of mechanochemistry, which offers a solvent-free, rapid, and efficient alternative to traditional solution-based methods.[4]

Experimental Protocol: Mechanochemical Synthesis of Arylthis compound Compounds [4]

  • A stainless-steel ball-milling jar (5 mL) is charged with an aryl halide (1.0 mmol), this compound lumps (4.4 equiv), and a minimal amount of n-hexane (4.4 equiv).

  • A stainless-steel ball (10 mm diameter) is added to the jar.

  • The mixture is milled at a frequency of 30 Hz for 5-15 minutes.

  • The resulting organothis compound reagent can be used directly in subsequent reactions by adding an electrophile to the milling jar and continuing the milling process.

Experimental Workflow: Mechanochemical Synthesis

G reagents Aryl Halide + this compound Lumps + n-hexane ball_mill Ball Mill (30 Hz, 5-15 min) reagents->ball_mill organothis compound Arylthis compound Compound ball_mill->organothis compound electrophile Electrophile Addition organothis compound->electrophile product Functionalized Product electrophile->product

Caption: Mechanochemical synthesis of arylthis compound compounds.

Halogen-Sodium Exchange

Halogen-sodium exchange is another effective method for the preparation of organothis compound compounds, particularly when direct sodiation is sluggish or incompatible with the substrate.[5] This method involves the reaction of an organic halide with a pre-formed organothis compound reagent, such as neopentylthis compound.

Deprotonation

For organic compounds with sufficiently acidic C-H bonds, deprotonation using a strong this compound base is a straightforward synthetic route. A classic example is the synthesis of this compound cyclopentadienide (B1229720) from cyclopentadiene (B3395910) and this compound metal.[2]

Experimental Protocol: Synthesis of this compound Naphthalenide [6]

  • In a dry flask under an inert atmosphere, this compound metal (2.62 mmol) and naphthalene (B1677914) (2.62 mmol) are combined in anhydrous tetrahydrofuran (B95107) (THF, 20 mL).

  • The mixture is stirred for 24 hours, during which the characteristic dark green color of the this compound naphthalenide radical anion develops.

  • The resulting solution can be used directly as a potent reducing agent.

Characterization of Organothis compound Compounds

The highly reactive and often poorly soluble nature of organothis compound compounds necessitates specialized characterization techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organothis compound compounds in solution. 1H and 13C NMR provide information about the organic framework, while 23Na NMR can directly probe the this compound nucleus, offering insights into aggregation states and the electronic environment around the metal center.[7]

CompoundNucleusSolventChemical Shift (ppm)Reference
Na2C6023Na-73[7]
Na6C6023Na-73, 147[7]
Na2C6013C-172[7]
Na6C6013C-176[7]

Table 1: Selected NMR Spectroscopic Data for Organothis compound Compounds.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, including precise bond lengths and angles. This technique has been instrumental in understanding the aggregation and coordination chemistry of organothis compound compounds.

CompoundBondBond Length (Å)Reference
Tritylthis compound-THF complexNa-C(central)2.56[3]
Tritylthis compound-THF complexNa-C(ipso)2.98 (avg)[3]
Phenylthis compound-PMDTA adductNa-C2.523(9) - 2.643(9)[3]

Table 2: Selected Bond Lengths in Organothis compound Compounds.

Applications in Organic Synthesis

Organothis compound compounds are valuable reagents in a variety of organic transformations, most notably in carbon-carbon bond-forming reactions.

Cross-Coupling Reactions

Recent studies have demonstrated the successful application of organothis compound reagents in palladium-catalyzed Negishi and Suzuki-Miyaura cross-coupling reactions.[8] These reactions typically involve the in situ formation of the organothis compound species, followed by transmetalation to zinc or boron, and subsequent coupling with an organic halide.

Reaction Scheme: Palladium-Catalyzed Cross-Coupling

G ArNa Arylthis compound (Ar-Na) ArM Organozinc (Ar-ZnCl) or Organoboron (Ar-B(OR)2) ArNa->ArM Transmetalation ZnCl2 ZnCl2 or B(OR)2 Pd_cat Pd Catalyst ArM->Pd_cat ArX Aryl Halide (Ar'-X) ArX->Pd_cat product Cross-Coupled Product (Ar-Ar') Pd_cat->product Reductive Elimination

Caption: General workflow for Pd-catalyzed cross-coupling.

Cross-Coupling ReactionOrganothis compound ReagentElectrophileCatalystYield (%)Reference
Negishi4-Nonylphenylthis compound4-ChlorotoluenePd-PEPPSI-IPr92[8]
Negishi2-Thienylthis compound4-ChloroanisolePd-PEPPSI-IPr85[8]
Suzuki-Miyaura4-tert-Butylphenylthis compound4-Chloro-N,N-dimethylanilinePd-PEPPSI-IPr91[8]

Table 3: Selected Yields for Palladium-Catalyzed Cross-Coupling Reactions.

Role in Drug Development

The utility of organothis compound compounds extends to the synthesis of pharmaceutically active molecules. Their high reactivity and unique selectivity can be advantageous in the construction of complex molecular architectures.

Synthesis of Fingolimod and Salmeterol (B1361061)

Organothis compound reagents have been implicated in synthetic routes towards the immunosuppressant drug Fingolimod and the long-acting β2 adrenergic receptor agonist Salmeterol. While detailed industrial processes are often proprietary, literature suggests that strong bases, for which organothis compound compounds are prime candidates, are employed for key C-C bond-forming or functional group manipulation steps. For instance, the synthesis of Fingolimod involves several steps where a potent base could be utilized for deprotonation or to facilitate condensation reactions.[9] Similarly, synthetic routes to Salmeterol involve the formation of key intermediates where a strong, non-nucleophilic base might be required.[10]

Logical Flow: Potential Role in Pharmaceutical Synthesis

G cluster_start Starting Materials cluster_reaction Key Synthetic Step start1 Advanced Intermediate A reaction Deprotonation / Condensation / Alkylation start1->reaction start2 Building Block B start2->reaction organothis compound Organothis compound Reagent (e.g., NaH, NaNH2, R-Na) organothis compound->reaction Base / Nucleophile intermediate Key Intermediate reaction->intermediate product Active Pharmaceutical Ingredient (e.g., Fingolimod, Salmeterol) intermediate->product Further Transformations

Caption: Plausible role of organothis compound reagents in drug synthesis.

Conclusion

Organothis compound chemistry is experiencing a renaissance, driven by the need for more sustainable and cost-effective synthetic methods.[3] The development of novel synthetic protocols, such as mechanochemistry, has significantly improved the accessibility and utility of these powerful reagents.[4] Advances in characterization techniques continue to provide deeper insights into their structure and reactivity. With their demonstrated efficacy in important transformations like cross-coupling reactions and their potential in the synthesis of complex pharmaceuticals, organothis compound compounds are poised to become increasingly valuable tools for researchers, scientists, and drug development professionals. Further exploration of their reactivity and applications will undoubtedly unlock new possibilities in modern chemical synthesis.

References

The Core Reactivity of Sodium with Organic Substrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of metallic sodium with a variety of organic functional groups. It delves into the mechanisms of key reactions, presents quantitative data on their outcomes, and offers detailed experimental protocols. The information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, aiding in the design and execution of experiments involving this highly reactive metal.

Introduction to this compound-Mediated Reactions

Metallic this compound is a powerful reducing agent, capable of donating a single electron to a suitable organic substrate. This single-electron transfer (SET) is the cornerstone of its reactivity, initiating a cascade of radical and/or anionic intermediates that can lead to a variety of transformations, including carbon-carbon bond formation, reduction of functional groups, and rearrangements. The high reactivity of this compound necessitates careful handling under anhydrous and often inert conditions to prevent unwanted side reactions with water, oxygen, and protic solvents.

Reactivity with Hydrocarbons

Alkyl Halides: The Wurtz Reaction

The Wurtz reaction is a classic method for the formation of a new carbon-carbon bond through the reductive coupling of two alkyl halides in the presence of this compound metal.[1][2][3][4] This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3][5]

Mechanism: The mechanism of the Wurtz reaction is thought to proceed through one of two pathways, or a combination of both:

  • Radical Pathway: A single electron is transferred from this compound to the alkyl halide, forming an alkyl radical and a this compound halide. Two alkyl radicals then dimerize to form the alkane product.[2][3]

  • Organothis compound Pathway: An initial SET forms an alkyl radical, which then accepts a second electron from another this compound atom to form a highly nucleophilic organothis compound reagent (an alkyl anion). This anion then displaces the halide from a second molecule of the alkyl halide in an SN2 reaction.[6]

Logical Relationship of Wurtz Reaction Pathways

Wurtz_Reaction_Pathways cluster_start Initial Step cluster_radical Radical Pathway cluster_organothis compound Organothis compound Pathway 2 R-X + 2 Na 2 R-X + 2 Na 2 R• + 2 NaX 2 R• + 2 NaX 2 R-X + 2 Na->2 R• + 2 NaX SET R-Na + NaX R-Na + NaX 2 R-X + 2 Na->R-Na + NaX 2 SET R-R R-R 2 R• + 2 NaX->R-R Dimerization R-R + NaX R-R + NaX R-Na + NaX->R-R + NaX SN2 with R-X

Caption: Alternative mechanisms for the Wurtz reaction.

Quantitative Data: The yields of the Wurtz reaction can be variable and are often moderate. The reaction works best for the synthesis of symmetrical alkanes from primary alkyl halides.[4] The use of two different alkyl halides leads to a mixture of products, which are often difficult to separate.

Alkyl HalideProductYield (%)Reference
Ethyl bromiden-Butane40-60[2]
1-Bromo-3-chlorocyclobutaneBicyclobutane95[7]
1,6-DibromohexaneCyclohexaneVariable[7]

Experimental Protocol (General):

  • All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • The reaction is typically assembled in a flask equipped with a reflux condenser and an inert gas inlet.

  • Finely cut this compound metal is added to the anhydrous solvent (e.g., diethyl ether, THF) under an inert atmosphere.[4]

  • The alkyl halide is added dropwise to the this compound suspension, often with stirring.

  • The reaction mixture may be heated to reflux to ensure completion.

  • After the reaction is complete, the excess this compound is carefully quenched by the slow addition of an alcohol (e.g., ethanol, isopropanol).

  • The reaction mixture is then washed with water to remove this compound salts, and the organic layer is dried and purified, typically by distillation.

Alkynes: Reduction to trans-Alkenes

This compound in liquid ammonia (B1221849) is a classic reagent system for the reduction of internal alkynes to trans-alkenes.[8][9] This reaction is stereospecific, providing the trans isomer with high selectivity.[5]

Mechanism: The reaction proceeds via a dissolving metal reduction mechanism. A solvated electron from the this compound-ammonia solution adds to the alkyne, forming a radical anion. This intermediate is protonated by ammonia to give a vinylic radical. The addition of a second electron results in a vinylic anion, which is then protonated by ammonia to yield the trans-alkene. The trans stereochemistry is favored because the vinylic radical and anion intermediates can adopt the more stable conformation where the bulky substituents are on opposite sides of the double bond.[5][9]

Signaling Pathway for Alkyne Reduction

Alkyne_Reduction Alkyne Alkyne Radical_Anion Radical Anion Alkyne->Radical_Anion + e- (from Na) Vinylic_Radical Vinylic Radical Radical_Anion->Vinylic_Radical + H+ (from NH3) Vinylic_Anion Vinylic Anion Vinylic_Radical->Vinylic_Anion + e- (from Na) trans_Alkene trans-Alkene Vinylic_Anion->trans_Alkene + H+ (from NH3) Birch_Reduction_Workflow Setup Setup Reaction Vessel (-78 °C) Condense_NH3 Condense NH3(l) Setup->Condense_NH3 Add_Na Add this compound Metal (Deep Blue Solution) Condense_NH3->Add_Na Add_Substrate Add Aromatic Substrate and Alcohol Add_Na->Add_Substrate Reaction Stir until Colorless Add_Substrate->Reaction Evaporate_NH3 Evaporate NH3 Reaction->Evaporate_NH3 Workup Aqueous Workup and Extraction Evaporate_NH3->Workup Purification Purification of 1,4-Cyclohexadiene Workup->Purification Acyloin_Condensation 2 RCOOR' 2 RCOOR' Radical_Anion 2 [RCOOR']•- 2 RCOOR'->Radical_Anion + 2 e- (from 2 Na) Dianion Dianionic Dimer Radical_Anion->Dianion Dimerization Diketone 1,2-Diketone Dianion->Diketone - 2 R'O- Enediolate Enediolate Diketone->Enediolate + 2 e- (from 2 Na) Acyloin α-Hydroxy Ketone (Acyloin) Enediolate->Acyloin + 2 H+ (workup) Pinacol_Coupling 2 Ketone/Aldehyde 2 Ketone/Aldehyde 2 Ketyl Radical Anions 2 Ketyl Radical Anions 2 Ketone/Aldehyde->2 Ketyl Radical Anions + 2 e- (from 2 Na) Pinacolate Pinacolate Dianion 2 Ketyl Radical Anions->Pinacolate Dimerization 1,2-Diol 1,2-Diol Pinacolate->1,2-Diol + 2 H+ (workup) Sodium_Handling Start Start in Fume Hood with PPE Remove_Oil Remove from Mineral Oil and Wash with Anhydrous Hexane Start->Remove_Oil Cut_this compound Cut Required Amount (Remove Oxide Layer) Remove_Oil->Cut_this compound AddTo_Reaction Add to Reaction Vessel Cut_this compound->AddTo_Reaction Quench_Scraps Quench Residual this compound Scraps Cut_this compound->Quench_Scraps Excess Slow_Ethanol Slowly Add Ethanol Quench_Scraps->Slow_Ethanol Slow_Water Slowly Add Water Slow_Ethanol->Slow_Water Dispose Dispose of Aqueous Waste Slow_Water->Dispose

References

The Role of Sodium in Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium, an alkali metal, has long been recognized for its significant and diverse roles in the field of catalysis. While often considered a simple promoter, its influence extends to modifying catalyst structure, altering electronic properties, and actively participating in reaction mechanisms. This technical guide provides an in-depth exploration of the multifaceted role of this compound in various catalytic processes. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the application of this compound-based catalysts and promoters to enhance catalytic efficiency and selectivity. This guide summarizes key quantitative data, details experimental protocols for catalyst synthesis and characterization, and visualizes complex catalytic pathways and workflows.

The Promotional Effects of this compound in Heterogeneous Catalysis

This compound's primary role in heterogeneous catalysis is as a promoter, where its addition in small quantities significantly enhances the activity, selectivity, and stability of the catalyst. The promotional effects can be broadly categorized into electronic and structural modifications.

Electronic Modification: this compound, being highly electropositive, can donate electron density to the active metal sites of a catalyst. This electronic modification can alter the adsorption-desorption behavior of reactants and intermediates, thereby influencing the reaction pathway and product distribution. For instance, in the Fischer-Tropsch synthesis, this compound promotion of iron-based catalysts enhances the Fe-C bond strength, facilitating CO dissociation and increasing the selectivity towards long-chain hydrocarbons and olefins.

Structural Modification: this compound can also induce structural changes in the catalyst. It can act as a spacer, preventing the agglomeration of active metal particles and thus maintaining a high active surface area. Furthermore, it can facilitate the formation of specific active phases. In cobalt-manganese catalysts for the Fischer-Tropsch to olefins (FTO) reaction, the addition of this compound promotes the formation of a cobalt carbide (Co2C) phase, which is highly selective towards C2-C4 olefins[1].

Quantitative Data on this compound Promotion

The following tables summarize the quantitative effects of this compound promotion on various catalytic reactions.

Table 1: Effect of this compound Promoter on CO2 Hydrogenation to Alkenes over Fe-Based Catalysts [2][3]

This compound Content (wt%)CO2 Conversion (%)Alkene Selectivity (%)Methane Selectivity (%)
025.835.220.1
0.536.864.37.2
1.035.260.18.5
2.033.155.410.3

Table 2: Effect of this compound Promoter on Fischer-Tropsch Synthesis over CoMn Catalysts [1]

This compound Content (wt%)CO Conversion (%)C2-C4 Olefin Selectivity (%)Methane Selectivity (%)Olefin/Paraffin Ratio (C2-C4)
012.315.425.61.8
0.125.645.210.315.2
0.230.152.87.120.1
0.435.454.25.923.9
0.632.850.16.821.5

Table 3: Effect of this compound Loading on Water-Gas Shift Reaction over Ni@TiOx Catalysts [4]

This compound Loading (wt%)CO Conversion at 225 °C (%)Temperature for Equilibrium CO Conversion (°C)
0<15>300
0.5<15~300
1.030.1300
2.0<15~325
5.0<15350

Table 4: Catalytic Conversion of Biomass Pyrolysis Vapors over this compound-Based Catalysts [5][6]

CatalystBio-oil Oxygen Content (wt%)Bio-oil Energy Density (MJ/kg)
Non-catalytic42.119.0
20 wt% Na2CO3/γ-Al2O312.337.0

Table 5: Deactivation of Hydroprocessing Catalysts by this compound [7]

This compound Content on Catalyst (wt%)Catalyst Activity Loss (%)
1-350
1 (as Na2O)>50
110-20
540-50

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-promoted catalysts and their characterization.

Synthesis of this compound-Promoted Iron-Based Catalysts via Wet Impregnation

This protocol describes the synthesis of a series of Fe-based catalysts with varying this compound content for applications such as CO2 hydrogenation.

Materials:

Procedure:

  • Support Preparation: The γ-Al2O3 support is calcined at 500°C for 4 hours to remove any adsorbed impurities.

  • Impregnation Solution Preparation:

    • For a 1 wt% Na / 10 wt% Fe / Al2O3 catalyst, dissolve the required amount of Fe(NO3)3·9H2O in a volume of deionized water equal to the pore volume of the alumina support.

    • Separately, prepare aqueous solutions of NaNO3 with concentrations calculated to achieve the desired this compound loadings (e.g., 0.5, 1.0, 2.0 wt%).

  • Impregnation:

    • Add the iron nitrate solution to the alumina support dropwise while continuously stirring to ensure uniform distribution.

    • Subsequently, add the this compound nitrate solution to the iron-impregnated support using the same incipient wetness impregnation technique.

  • Drying and Calcination:

    • Dry the impregnated support at 120°C overnight.

    • Calcine the dried powder in a muffle furnace at 500°C in static air for 5 hours with a heating rate of 2°C/min.

  • Reduction: Prior to the catalytic reaction, the calcined catalyst is typically reduced in a hydrogen flow (e.g., 5% H2 in N2) at a high temperature (e.g., 450°C) for several hours.

Synthesis of this compound Silicate (B1173343) Catalyst from Rice Husk Ash

This protocol outlines the synthesis of a heterogeneous base catalyst from a biomass waste product.[8][9]

Materials:

  • Rice husks

  • This compound hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Preparation of Rice Husk Ash (RHA):

    • Wash the rice husks thoroughly with deionized water to remove dirt and impurities.

    • Dry the washed rice husks at 110°C.

    • Calcined the dried rice husks in a muffle furnace at 700°C for 4 hours to obtain white ash, which is rich in amorphous silica.

  • Acid Leaching:

    • Treat the RHA with a 1 M HCl solution at room temperature for 3 hours to remove metallic impurities.

    • Wash the acid-treated RHA with deionized water until the filtrate is neutral (pH 7).

    • Dry the purified RHA at 120°C.

  • This compound Silicate Synthesis:

    • Mix the purified RHA with a 3 M NaOH solution in a reflux setup. The typical ratio of RHA to NaOH solution is 1:4 (w/v).

    • Heat the mixture at 100°C for 2 hours with constant stirring.

    • After the reaction, filter the hot solution to separate the this compound silicate solution from the unreacted silica.

    • Dry the resulting this compound silicate solution to obtain the solid catalyst.

Catalyst Characterization Techniques

Temperature-Programmed Desorption (TPD): TPD is used to study the strength and nature of active sites on a catalyst surface.

Experimental Protocol for CO-TPD:

  • Sample Preparation: Place a known amount of the catalyst (e.g., 100 mg) in a quartz U-tube reactor.

  • Pretreatment: Heat the catalyst under a flow of inert gas (e.g., He or Ar) to a high temperature (e.g., 500°C) to clean the surface. Then, reduce the catalyst in a flow of H2 at a specific temperature if required by the catalyst type.

  • Adsorption: Cool the catalyst to the desired adsorption temperature (e.g., 50°C) in an inert gas flow. Introduce a flow of the probe gas (e.g., 10% CO in He) over the catalyst for a specific time (e.g., 30 minutes) to ensure saturation of the surface.

  • Purging: Purge the system with an inert gas at the adsorption temperature to remove any physisorbed CO.

  • Desorption: Heat the sample at a linear rate (e.g., 10°C/min) under a constant flow of inert gas.

  • Detection: Monitor the desorbed CO using a thermal conductivity detector (TCD) or a mass spectrometer. The resulting TPD profile shows the amount of desorbed gas as a function of temperature.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the catalyst surface.

Experimental Protocol:

  • Sample Preparation: Mount the powdered catalyst sample on a sample holder using double-sided carbon tape or by pressing it into a pellet.

  • Introduction to UHV: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Irradiation: Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

  • Electron Energy Analysis: The emitted photoelectrons are collected and their kinetic energy is measured by an electron energy analyzer.

  • Data Analysis: The binding energy of the electrons is calculated from their kinetic energy. The resulting spectrum shows peaks characteristic of the elements present on the surface. The position and shape of these peaks provide information about the chemical state and oxidation state of the elements.

Visualizing Catalytic Mechanisms and Workflows

Graphviz diagrams are used to illustrate the complex relationships in catalytic systems.

This compound Promotion in Water-Gas Shift Reaction

WGS_Mechanism H2O_ads H2O(g) OH_s OH(s) H2O_ads->OH_s dissociation Na_O Na-O sites H2O_ads->Na_O activates H2O H_s H(s) CO_Pt CO-Pt OH_s->CO_Pt CO_ads CO(g) CO_ads->CO_Pt adsorption CO2_des CO2(g) CO_Pt->CO2_des reaction with OH(s) caption Proposed mechanism of this compound promotion in the Water-Gas Shift reaction.

Caption: Proposed mechanism of this compound promotion in the Water-Gas Shift reaction.

General Workflow for Catalyst Synthesis, Characterization, and Testing

Catalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_testing Catalytic Performance Testing s1 Precursor Selection (e.g., Fe(NO3)3, NaNO3) s2 Synthesis Method (e.g., Impregnation, Co-precipitation) s1->s2 s3 Drying s2->s3 s4 Calcination s3->s4 c1 Structural Analysis (XRD, TEM) s4->c1 c2 Textural Properties (BET Surface Area) s4->c2 c3 Surface Properties (XPS, TPD) s4->c3 c4 Reducibility (H2-TPR) s4->c4 t1 Catalyst Pre-treatment (Reduction) c1->t1 c2->t1 c3->t1 c4->t1 t2 Catalytic Reaction (e.g., FTS, WGS) t1->t2 t3 Product Analysis (Gas Chromatography) t2->t3 t4 Performance Evaluation (Conversion, Selectivity, Stability) t3->t4 caption General workflow for catalyst synthesis, characterization, and testing. Sodium_Promotion_Logic cluster_cause Cause cluster_effects Primary Effects cluster_consequences Consequences cluster_outcome Outcome cause Addition of this compound Promoter effect1 Electronic Modification (Electron Donation) cause->effect1 effect2 Structural Modification (Phase Stabilization, Dispersion) cause->effect2 consequence1 Altered Adsorption of Reactants/Intermediates effect1->consequence1 consequence2 Increased Number of Active Sites effect2->consequence2 consequence3 Modified Reaction Pathway consequence1->consequence3 outcome Enhanced Catalytic Performance (Activity, Selectivity, Stability) consequence2->outcome consequence3->outcome caption Logical flow diagram illustrating the effects of this compound promotion in catalysis.

References

Core Principles of Sodium-Ion Battery Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental electrochemical principles, materials science, and characterization methodologies underpinning sodium-ion battery technology.

This compound-ion batteries (SIBs) are emerging as a compelling alternative to lithium-ion batteries (LIBs), primarily driven by the natural abundance and low cost of this compound.[1][2][3] This guide provides a comprehensive technical overview of the core principles of SIB chemistry, tailored for researchers, scientists, and professionals in the field of energy storage and material science.

Fundamental Operating Principle

The operational mechanism of a this compound-ion battery is analogous to that of a lithium-ion battery, relying on the reversible transfer of this compound ions (Na+) between the cathode and anode.[4][5] The battery cell consists of a cathode (positive electrode) typically made from a this compound-containing material, an anode (negative electrode), a separator, and an electrolyte.[6][7]

  • Discharge: During discharge, this compound ions de-intercalate from the anode, travel through the electrolyte, and intercalate into the cathode. Simultaneously, electrons flow from the anode through the external circuit to the cathode, generating an electric current.[5]

  • Charge: The charging process reverses this, with an external voltage source compelling this compound ions to move from the cathode back to the anode, where they are stored.[5][6]

This "rocking-chair" mechanism allows for the repeated charging and discharging of the battery.

Charge_Discharge_Mechanism cluster_anode Anode (Negative Electrode) cluster_cathode Cathode (Positive Electrode) cluster_circuit anode e.g., Hard Carbon load Load / Power Source anode->load e- electrolyte Electrolyte (Na+ ions) anode->electrolyte Na+ discharge_label Discharge cathode e.g., Layered Oxide cathode->load e- cathode->electrolyte Na+ charge_label Charge load->anode e- load->cathode e- electrolyte->anode Na+ electrolyte->cathode Na+

Caption: Charge and discharge mechanism of a this compound-ion battery.

Key Components and Materials

The performance of a this compound-ion battery is intrinsically linked to the properties of its constituent materials.

Cathode Materials

Cathode materials are a primary determinant of the battery's voltage, capacity, and energy density.[1] Several classes of materials are under investigation:

  • Layered Transition Metal Oxides (NaxMO2): These are among the most studied cathode materials due to their high specific capacity and tunable electrochemical properties.[8] However, they can suffer from structural instability during cycling.[8]

  • Polyanionic Compounds: Materials like phosphates and fluorophosphates offer excellent structural stability and high operating voltages, contributing to enhanced safety.[9]

  • Prussian Blue Analogues (PBAs): These materials possess a three-dimensional open framework that facilitates rapid Na+ diffusion, leading to high rate capabilities.[10]

Anode Materials

The choice of anode material significantly impacts the battery's cycle life, safety, and power characteristics.

  • Carbonaceous Materials: Hard carbon is the most commonly used anode material for SIBs, offering a good balance of specific capacity and cycling stability.[11][12] Unlike in LIBs, graphite (B72142) is generally not suitable for SIBs due to the larger size of the this compound ion, which hinders intercalation.[12][13]

  • Alloying Materials: Elements like tin (Sn) and antimony (Sb) can alloy with this compound, offering high theoretical capacities. However, they often experience large volume changes during cycling, leading to poor cycle life.

  • Intercalation Compounds: Titanates, such as Na2TiSiO5, have been investigated as anode materials and can deliver high capacities with good reversibility.[14]

Electrolytes

The electrolyte facilitates the transport of this compound ions between the electrodes while preventing the flow of electrons.[6]

  • Non-Aqueous Liquid Electrolytes: These are the most common and typically consist of a this compound salt (e.g., NaPF6, NaClO4) dissolved in a mixture of organic carbonate solvents (e.g., ethylene (B1197577) carbonate, propylene (B89431) carbonate).[11] The choice of salt and solvent significantly influences the formation of the solid-electrolyte interphase (SEI) layer, which is crucial for battery stability.

  • Aqueous Electrolytes: While offering advantages in terms of cost and safety, aqueous electrolytes have a limited electrochemical stability window, which restricts the battery's operating voltage and energy density.[15]

  • Solid-State Electrolytes: Inorganic solid electrolytes are being explored to enhance safety and enable the use of high-energy this compound metal anodes.[16] They offer high ionic conductivity and a wide potential window.[16]

Quantitative Performance Metrics

The performance of this compound-ion batteries is evaluated based on several key metrics, which are summarized for various material combinations in the tables below.

ParameterTypical ValueReference
Specific Energy75–200 Wh/kg[11]
Energy Density250–375 Wh/L[11]
Nominal Cell Voltage2.3–3.7 V[4][11]
Cycle LifeThousands of cycles[11]

Table 1: General Performance Characteristics of this compound-Ion Batteries.

Cathode MaterialAnode MaterialElectrolyteSpecific Capacity (mAh/g)Average Voltage (V)Energy Density (Wh/kg)Cycle Life
Layered OxideHard CarbonNaPF6 in EC/PC~120~3.0~160>1000 cycles
Prussian Blue AnalogueHard CarbonNaPF6 in EC/DEC~140~3.2~160>500 cycles
Na3V2(PO4)3Hard CarbonNaPF6 in Diglyme~100~3.4->2000 cycles

Table 2: Comparative Performance of Different this compound-Ion Battery Chemistries. (Note: Values are approximate and can vary based on specific material synthesis and cell design.)

Experimental Protocols for Characterization

A variety of electrochemical and analytical techniques are employed to characterize the performance and understand the underlying mechanisms of this compound-ion batteries.[17]

Electrochemical Testing
  • Galvanostatic Cycling: This is the most common technique to evaluate the specific capacity, coulombic efficiency, and cycle life of a battery. A constant current is applied during charge and discharge between set voltage limits.[18]

  • Cyclic Voltammetry (CV): CV is used to study the redox reactions occurring at the electrodes. The current response is measured as the voltage is swept at a constant rate, providing information on the electrochemical reversibility and reaction kinetics.[18]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to investigate the internal resistance, charge transfer kinetics, and diffusion processes within the battery. A small AC voltage or current perturbation is applied over a range of frequencies, and the impedance response is measured.

Experimental_Workflow cluster_synthesis Material Synthesis & Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Characterization cluster_analysis Post-mortem Analysis synthesis Active Material Synthesis slurry Slurry Preparation (Active Material, Binder, Conductive Agent) synthesis->slurry coating Electrode Coating & Drying slurry->coating assembly Coin Cell/Pouch Cell Assembly in Glovebox coating->assembly formation Formation Cycles (SEI Formation) assembly->formation cycling Galvanostatic Cycling (Capacity, Cycle Life) formation->cycling cv Cyclic Voltammetry (Redox Behavior) formation->cv eis Electrochemical Impedance Spectroscopy (Kinetics) formation->eis xrd XRD (Crystal Structure) cycling->xrd sem SEM/TEM (Morphology) cycling->sem xps XPS (Surface Chemistry) cycling->xps

Caption: A typical experimental workflow for this compound-ion battery research.

Material Characterization
  • X-ray Diffraction (XRD): Used to identify the crystal structure of the electrode materials and to study phase transitions that occur during charging and discharging.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology, particle size, and microstructure of the electrode materials.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to analyze the chemical composition and electronic states of the elements on the surface of the electrodes, particularly for studying the SEI layer.

Advantages and Challenges

This compound-ion batteries offer a unique set of advantages and are accompanied by specific challenges that are the focus of ongoing research.

Advantages:

  • Abundant and Low-Cost Raw Materials: this compound is one of the most abundant elements on Earth, making SIBs a potentially more sustainable and cost-effective energy storage solution compared to LIBs.[2][3][6]

  • Safety: SIBs can exhibit better thermal stability and are less prone to thermal runaway than their lithium-ion counterparts.[2][19] They can also be safely transported at a zero-volt state.

  • Good Low-Temperature Performance: this compound-ion batteries have demonstrated better performance at low temperatures compared to lithium-ion batteries.[2][6]

  • Use of Aluminum Current Collectors: SIBs can use aluminum as the current collector for both the anode and cathode, which is cheaper than the copper foil typically used for the anode in LIBs.[12]

Challenges:

  • Lower Energy Density: The larger ionic radius and higher atomic weight of this compound compared to lithium result in a lower energy density for SIBs.[2][6] This makes them less suitable for applications where weight and size are critical, such as long-range electric vehicles.[2]

  • Shorter Cycle Life: The repeated insertion and extraction of the larger this compound ions can cause greater mechanical stress on the electrode materials, leading to faster capacity degradation and a shorter cycle life in some systems.[20]

  • Electrolyte and SEI Stability: The development of stable electrolytes and a robust solid-electrolyte interphase (SEI) on the anode is crucial for long-term cycling stability and is an active area of research.[15]

  • Commercialization and Manufacturing Scale-up: While significant progress has been made in the lab, the large-scale manufacturing of SIBs is still in its early stages.[6]

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Sodium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential physical and chemical properties of key sodium alloys, with a focus on this compound-potassium (NaK), this compound-lead (Na-Pb), and this compound amalgam (Na-Hg) alloys. It is intended for researchers, scientists, and professionals in materials science, chemistry, and engineering. The information is presented to facilitate understanding and application in various industrial and research contexts.

Physical Properties of this compound Alloys

This compound alloys exhibit a diverse range of physical properties depending on their composition. These properties are critical for determining their suitability for specific applications, such as coolants in nuclear reactors, reagents in chemical synthesis, or components in high-pressure lamps.

Data Summary

The following table summarizes key physical properties for selected this compound alloys.

Alloy SystemComposition (wt%)Melting Point (°C)Boiling Point (°C)Density (g/cm³) at 20°C
This compound-Potassium (NaK) 23% Na, 77% K (Eutectic)-12.6[1][2]785[1][2]0.866[1][2]
56% K6.8[3]813[3]~0.87[3]
This compound-Lead (Na-Pb) 10.5% Na, 89.5% PbExothermic reaction starts at 225°C[4]N/AN/A
This compound Amalgam (Na-Hg) <2% NaSolid at room temperature[5][6]N/AVaries with composition
1.0% Na50[7]N/AVaries with composition
2.0% Na130[7]N/AVaries with composition
5.4% Na (NaHg₂)360[8]N/AVaries with composition

Chemical Properties of this compound Alloys

The chemical behavior of this compound alloys is largely dictated by the high reactivity of this compound. These alloys are powerful reducing agents and react vigorously with many substances.

This compound-Potassium Alloy (NaK):

  • Reactivity with Air and Water: NaK is highly reactive and can ignite spontaneously in air, making it pyrophoric.[2] It reacts violently with water, producing hydrogen gas, this compound hydroxide (B78521), and potassium hydroxide.[9] This reaction is highly exothermic and can ignite the evolved hydrogen.

  • Reactivity with Other Substances: NaK reacts violently with acids, alcohols, and halogens.[2][3] It also reacts explosively with various organic and inorganic compounds, including carbon dioxide, carbon tetrachloride, and metal halides.[10]

  • Applications in Synthesis: Due to its high reactivity, NaK is used as a reducing agent in chemical synthesis, such as in Wurtz coupling reactions and Birch reductions.[3] It allows for reactions to be carried out at lower temperatures.[9]

This compound-Lead Alloy (Na-Pb):

  • Reactivity: While still reactive, this compound-lead alloys react more slowly with air and water compared to pure this compound, making them safer to handle.[4] The reaction with water is not as violent as that of pure this compound.[4]

  • Applications in Synthesis: A primary use of this alloy is in the manufacturing of tetraethyllead (B6334599) through a reaction with ethyl chloride.[4][11] It is also used for drying ethers and in various reduction reactions where the presence of lead is acceptable.[4]

This compound Amalgam (Na-Hg):

  • Reactivity: this compound amalgam is a strong reducing agent, but its reactivity is moderated compared to pure this compound, making it safer for many chemical reactions.[5][6] It reacts with water to produce this compound hydroxide and hydrogen gas.[12]

  • Applications in Synthesis: It is widely used in organic and inorganic synthesis.[5][12] For instance, it is employed in the Emde degradation and for the reduction of aromatic ketones.[6] Historically, it was a key component in the mercury cell process for chlorine and this compound hydroxide production.[5][13]

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound alloys requires precise experimental methodologies.

Determination of Melting Point

The melting behavior of a metallic alloy is commonly determined using Differential Scanning Calorimetry (DSC) .[14]

Methodology:

  • A small, weighed sample of the alloy is placed in a crucible.

  • An empty reference crucible is placed in the calorimeter alongside the sample crucible.[14]

  • The furnace of the calorimeter is heated at a constant rate.[14]

  • Thermocouples monitor the temperatures of both the sample and reference crucibles.[14]

  • During the phase change from solid to liquid, the sample absorbs heat (enthalpy of melting), causing a temperature difference between the sample and the reference.[14]

  • This temperature difference is recorded as a function of temperature, and the resulting curve is analyzed to determine the solidus (start of melting) and liquidus (end of melting) temperatures.[14]

Determination of Density

The density of an alloy can be determined experimentally using Archimedes' Principle .[15]

Methodology:

  • The mass of the alloy sample is measured in air (Mass A).[15]

  • The sample is then submerged in a liquid of known density (e.g., water), and its apparent mass is measured while submerged (Mass B).[15][16]

  • The density of the alloy is calculated using the formula: Density = (Mass A / (Mass A - Mass B)) * Density of the liquid.[15]

For liquid alloys at high temperatures, a gamma-ray attenuation technique can be used.[17]

Methodology:

  • A beam of gamma rays of known intensity is passed through a sample of the liquid alloy of a known thickness.

  • The attenuation of the gamma-ray beam is measured by a detector.

  • The density of the liquid alloy is calculated based on the degree of attenuation, as it is proportional to the density of the material.

Determination of Corrosion Resistance

Electrochemical corrosion testing is a rapid and quantitative method to evaluate the corrosion resistance of an alloy.[18]

Methodology:

  • A sample of the alloy to be tested (the working electrode) is immersed in a corrosive solution (electrolyte).

  • A reference electrode and a counter electrode are also placed in the solution to complete the electrochemical cell.[18]

  • A potentiostat is used to control the potential of the working electrode and measure the resulting current.

  • Potentiodynamic Polarization: The potential is scanned over a range, and the resulting current is measured to generate a polarization curve.[19] This curve provides information about the corrosion potential, corrosion current, and passivation behavior of the alloy.[18]

  • Electrochemical Impedance Spectroscopy (EIS): A small AC voltage signal is applied over a range of frequencies, and the impedance of the system is measured.[19] This technique can provide information about the corrosion mechanism and the properties of any protective films on the alloy surface.

Visualizations

This compound-Potassium (Na-K) Binary Phase Diagram

The phase diagram for the this compound-potassium system illustrates the relationship between temperature and composition, showing the solid and liquid phases.

NaK_Phase_Diagram Na-K Phase Diagram cluster_liquid Liquid cluster_solid_Na_liquid Solid Na + Liquid cluster_solid_K_liquid Solid K + Liquid cluster_solid_Na_K Solid Na + Solid K Y_axis Temperature (°C) 0 0 100 100 -50 -50 50 50 L1 L1 S_Na_L S_Na_L S_K_L S_K_L S_Na_K S_Na_K K_melt Eutectic K_melt->Eutectic Eutectic_line_L Eutectic_line_L Eutectic->Eutectic_line_L Eutectic_line_R Eutectic_line_R Eutectic->Eutectic_line_R

Caption: Phase diagram of the this compound-Potassium (Na-K) alloy system.

Experimental Workflow for Density Determination

This workflow illustrates the steps involved in determining the density of an alloy using Archimedes' principle.

Density_Workflow A Weigh alloy sample in air (Mass A) B Submerge sample in liquid of known density A->B C Weigh submerged sample (Mass B) B->C D Calculate density: Density = (A / (A - B)) * liquid_density C->D

Caption: Workflow for alloy density determination via Archimedes' principle.

Reaction Pathway of NaK with Water

This diagram shows the highly exothermic reaction of this compound-Potassium alloy with water.

NaK_Water_Reaction NaK NaK Alloy Products NaOH + KOH + H₂ + Heat NaK->Products + H₂O H2O Water (H₂O) H2O->Products Ignition Potential Ignition of H₂ Products->Ignition Exothermic Reaction

Caption: Reaction of NaK alloy with water.

References

An In-depth Technical Guide on the Interaction of Sodium with Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions of metallic sodium with a variety of solvent systems. It covers the fundamental chemistry, quantitative reaction data, detailed experimental protocols, and essential safety considerations for handling this highly reactive metal in a laboratory setting.

Core Principles of this compound's Reactivity with Solvents

This compound (Na) is a highly electropositive alkali metal with a single valence electron that it readily donates, making it a powerful reducing agent.[1] Its reactivity with a solvent is primarily dictated by the solvent's ability to accept an electron and the presence of acidic protons. Solvents can be broadly categorized into protic and aprotic systems, each exhibiting distinct interactions with this compound.

Protic Solvents: These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as a proton source. The reaction of this compound with protic solvents is typically a vigorous, exothermic redox reaction.

Aprotic Solvents: These solvents lack an acidic proton. Their interaction with this compound varies widely, from simple dissolution to complex chemical reactions, depending on the solvent's polarity and functional groups.

Interaction with Protic Solvent Systems

The reaction of this compound with protic solvents is characterized by the displacement of the acidic proton, leading to the formation of a this compound salt (alkoxide or hydroxide) and the evolution of hydrogen gas.[2] This reaction is often highly exothermic and can be explosive, particularly with water.[3]

Water

This compound reacts violently with water to produce this compound hydroxide (B78521) (NaOH) and hydrogen gas (H₂).[4] The heat generated is often sufficient to ignite the hydrogen gas, leading to an explosion.[3]

Reaction Equation: 2Na(s) + 2H₂O(l) → 2NaOH(aq) + H₂(g)

Alcohols (Methanol and Ethanol)

The reaction of this compound with alcohols, such as methanol (B129727) and ethanol (B145695), is analogous to its reaction with water but is generally less vigorous.[5][6] The products are the corresponding this compound alkoxide and hydrogen gas.[7] The reactivity decreases with the increasing chain length of the alcohol.[2]

Reaction Equation (with Ethanol): 2Na(s) + 2CH₃CH₂OH(l) → 2CH₃CH₂ONa(sol) + H₂(g)[7]

This reaction is a common method for preparing this compound alkoxides, which are strong bases used in organic synthesis.

Quantitative Data for Protic Solvent Reactions
SolventReaction ProductsEnthalpy of Reaction (ΔH)Reaction Rate/Kinetics
WaterNaOH + H₂-368.6 kJ/mol (for 2 moles of Na)[3]Extremely rapid, often explosive
EthanolCH₃CH₂ONa + H₂ExothermicA calculated rate constant for the bimolecular electron reaction is (5 ± 4) x 10⁹ M⁻¹ s⁻¹ at 25°C.[8] Reaction is steady but vigorous.[7]
MethanolCH₃ONa + H₂ExothermicVigorous reaction

Interaction with Aprotic Solvent Systems

The behavior of this compound in aprotic solvents is more diverse, ranging from the formation of solutions containing solvated electrons to chemical reactions with the solvent itself.

Liquid Ammonia (B1221849)

This compound dissolves in liquid ammonia to form a deep blue solution containing solvated electrons.[9][10] These solutions are powerful reducing agents and are famously used in the Birch reduction to reduce aromatic rings.[11][12]

Dissolution Equation: Na(s) + xNH₃(l) → Na⁺(am) + e⁻(am)[13]

At higher concentrations, the solution becomes bronze-colored and exhibits metallic conductivity.[10]

Ethers

This compound has very low solubility in ethers.[14] Ethers are generally considered unreactive towards this compound at room temperature and are often used as solvents for reactions involving this compound, provided they are anhydrous. However, under certain conditions, especially with polyethers, slight dissolution to form unstable blue solutions can occur.[14] It is crucial to use ethers that are free of peroxides, as these can react explosively with this compound.

Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)

This compound reacts with DMSO and DMF, particularly at elevated temperatures. The use of this compound hydride (NaH) in these solvents is known to have explosion hazards due to thermal instability.

  • DMSO: this compound reacts with DMSO to form this compound methylsulfinylmethylide (dimsyl this compound), a strong base.[15]

  • DMF: The reaction of this compound with DMF can be violent, especially with heating.

Experimental Protocols

Safety Precaution: All manipulations involving this compound metal must be carried out with strict adherence to safety protocols. This includes working in a fume hood, wearing appropriate personal protective equipment (flame-retardant lab coat, safety goggles, and gloves), and having a Class D fire extinguisher or dry sand readily available.[16][17] Avoid contact with water and moisture.[17]

Preparation of this compound Ethoxide from this compound and Ethanol

This protocol describes the preparation of this compound ethoxide, a strong base, from the reaction of this compound metal with absolute ethanol.[18][19]

Materials:

  • Freshly cut this compound metal

  • Absolute ethanol

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Inert gas (e.g., argon or nitrogen) supply

Procedure:

  • Set up the three-necked flask with a reflux condenser and an inert gas inlet.

  • Add absolute ethanol to the flask.

  • Under a positive pressure of inert gas, carefully add small, freshly cut pieces of this compound to the ethanol.

  • The reaction will proceed with the evolution of hydrogen gas. Control the rate of reaction by cooling the flask in an ice bath if necessary.

  • Continue adding this compound in portions until the desired amount has reacted.

  • Once all the this compound has reacted, the resulting solution is this compound ethoxide in ethanol.

Birch Reduction of an Aromatic Compound

This is a general procedure for the reduction of an aromatic ring using this compound in liquid ammonia.[11][12][20]

Materials:

  • Aromatic substrate

  • This compound metal

  • Liquid ammonia (condensed in a flask)

  • An alcohol (e.g., ethanol or tert-butanol) as a proton source

  • Dry ice/acetone condenser

Procedure:

  • Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.

  • Condense the required volume of liquid ammonia into the flask (boiling point: -33 °C).

  • Add the aromatic substrate to the liquid ammonia.

  • Carefully add small, freshly cut pieces of this compound to the stirred solution. The formation of a deep blue color indicates the presence of solvated electrons.

  • After the addition of this compound is complete, add the alcohol dropwise to the reaction mixture.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • The remaining residue contains the reduced product, which can then be worked up and purified.

Quenching of this compound Metal

Residual this compound metal from reactions must be quenched safely.[21][22]

Procedure:

  • In a fume hood, slowly and carefully add a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, to the vessel containing the this compound residue.[22]

  • The reaction will generate hydrogen gas. Control the rate of addition to prevent excessive frothing and heat generation. An ice bath can be used for cooling.[21]

  • Once the vigorous reaction has subsided, a more reactive alcohol like ethanol can be slowly added.[22]

  • After all the this compound appears to have reacted, very cautiously add water dropwise to ensure all residual this compound is destroyed.[21]

  • The resulting solution can then be neutralized and disposed of according to institutional guidelines.

Visualizations

Reaction_of_Sodium_with_Protic_Solvents cluster_redox Redox Reaction Na Na(s) Na_ion Na⁺ Na->Na_ion Oxidation (loses e⁻) Protic_Solvent Protic Solvent (R-OH) e.g., H₂O, CH₃CH₂OH Alkoxide R-O⁻ Protic_Solvent->Alkoxide Reduction (gains e⁻) H2 H₂(g) Protic_Solvent->H2 H⁺ is reduced Products Products Na_ion->Products Alkoxide->Products

Caption: Reaction pathway of this compound with protic solvents.

Birch_Reduction_Workflow start Start setup Set up reaction flask with dry ice condenser start->setup condense_NH3 Condense liquid NH₃ (-33 °C) setup->condense_NH3 add_substrate Add aromatic substrate condense_NH3->add_substrate add_Na Add this compound metal in portions (observe blue color) add_substrate->add_Na add_alcohol Add alcohol (proton source) add_Na->add_alcohol evaporate Evaporate NH₃ add_alcohol->evaporate workup Work-up and purification evaporate->workup end End workup->end

Caption: Experimental workflow for the Birch reduction.

Sodium_Handling_Safety title Safe Handling of this compound Metal ppe Personal Protective Equipment (PPE) - Flame-retardant lab coat - Safety goggles - Gloves title->ppe environment Work Environment - Fume hood - Inert atmosphere (optional) - No water/moisture title->environment handling Handling Procedures - Cut under mineral oil - Use dry utensils - Weigh quickly title->handling spill Spill & Fire - Smother with dry sand or Class D extinguisher - DO NOT use water or CO₂ handling->spill quenching Quenching - Use isopropanol/tert-butanol first - Then ethanol, then water (cautiously) handling->quenching disposal Disposal - Neutralize and dispose as hazardous waste quenching->disposal

References

Methodological & Application

Application Notes and Protocols for Handling Metallic Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metallic sodium is a highly reactive alkali metal widely used in research and development for various applications, including solvent drying, reduction reactions, and the synthesis of this compound alkoxides.[1] Its high reactivity, particularly with water, presents significant hazards, including the potential for fire and explosions.[1][2][3] Adherence to strict safety protocols is therefore mandatory to mitigate these risks and ensure a safe laboratory environment. These application notes provide detailed protocols and safety guidelines for handling metallic this compound.

Hazards Associated with Metallic this compound

Metallic this compound is classified as a hazardous material with the following primary dangers:

  • High Reactivity with Water: It reacts violently with water, including moisture in the air or on skin, to produce hydrogen gas and this compound hydroxide (B78521).[1][3] This reaction is highly exothermic and can ignite the generated hydrogen gas.[1][3]

  • Flammability: this compound can ignite spontaneously in air, particularly when heated above 115°C.[1]

  • Corrosivity: The this compound hydroxide produced upon contact with moisture is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][3]

  • Explosivity: Mixtures of this compound with halogenated solvents can be explosive.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling metallic this compound.

PPE ItemSpecification
Eye Protection ANSI-approved, tight-fitting safety goggles are mandatory.[4] A face shield worn over goggles is required when there is a risk of splashing or explosion.[4][5]
Hand Protection Dry, impervious gloves such as nitrile gloves are recommended.[3][4] Leather or chrome leather gloves can be worn for additional protection when cutting or handling larger pieces.[5][6]
Body Protection A flame-retardant lab coat is essential.[4][7] An apron made of neoprene or Nomex™ can provide additional protection.[5] Full-length pants and closed-toe shoes are required.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood or glove box to avoid inhalation of any fumes.[3][4] A respirator may be required for emergency situations.[4]

Storage and Handling

Storage:

  • Metallic this compound must be stored under an inert liquid such as mineral oil, kerosene, or toluene (B28343) to prevent contact with air and moisture.[1][7]

  • The container must be tightly sealed and stored in a cool, dry, well-ventilated area away from water, oxidizing agents, acids, and halogenated compounds.[1][3][4]

  • The storage area should be designated for flammable materials.[3]

Handling:

  • All work with metallic this compound must be performed in a certified chemical fume hood or a glove box.[3][4]

  • Ensure the work area is free of clutter, ignition sources, and water.[1][4]

  • Use only dry tools (e.g., spatulas, knives, tweezers) for handling this compound.[4]

  • When cutting this compound, the passivated outer layer can be removed to expose the clean metal. This should be done quickly to minimize exposure to air.[4]

Emergency Procedures

Emergency SituationProtocol
Fire A Class D fire extinguisher (containing agents like this compound chloride, this compound carbonate, or graphite (B72142) powder) must be readily available.[7][8][9] Dry sand can also be used to smother a small fire.[7][9] NEVER use water, carbon dioxide (CO2), or halogenated extinguishers.[1][7]
Spill For a small spill, cover the this compound with dry sand or a Class D extinguishing agent.[7] Use spark-resistant tools to collect the material into a dry, sealed container for disposal.[7] Do not use water or combustible materials for cleanup.[7]
Skin Contact Immediately brush off any visible this compound particles.[7] Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek immediate medical attention.[4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

Experimental Protocols

Protocol 1: Drying of an Organic Solvent (e.g., Tetrahydrofuran - THF)

This protocol describes the process of drying THF using metallic this compound and a benzophenone (B1666685) indicator.

Materials:

  • Anhydrous THF (pre-dried with a less reactive drying agent if necessary)

  • Metallic this compound, stored under mineral oil

  • Benzophenone

  • Solvent still apparatus (properly assembled and vented)

  • Anhydrous hexanes for washing

  • Dry tweezers and spatula

Procedure:

  • Preparation: Ensure the solvent still is clean, dry, and properly assembled in a fume hood. Purge the apparatus with an inert gas (e.g., argon or nitrogen).

  • Washing the this compound:

    • In a separate dry flask inside the fume hood, place a piece of metallic this compound.

    • Add anhydrous hexanes to wash off the mineral oil.[4]

    • Swirl the flask gently and then carefully decant the hexanes into a waste container.[4] Repeat this washing step two more times.[4]

  • Cutting the this compound:

    • Using a dry knife or spatula, carefully cut the washed this compound into small pieces.[4]

  • Adding to the Still:

    • Quickly transfer the small pieces of this compound to the solvent still containing the THF.

    • Add a small amount of benzophenone to the still.

  • Refluxing:

    • Heat the still to reflux. The solution will turn a deep blue or purple color when the solvent is dry, indicating the formation of the this compound benzophenone ketyl radical.

    • If the color disappears, it indicates that water is still present, and more this compound may be needed.

  • Collection and Shutdown:

    • Once the solvent is dry (indicated by a persistent blue/purple color), it can be collected by distillation.

    • Never leave a solvent still unattended or running overnight.[1]

    • Allow the still to cool completely before dismantling. Any remaining this compound must be quenched and disposed of properly.

Protocol 2: Disposal of Metallic this compound Waste

This protocol outlines the safe quenching and disposal of small quantities of metallic this compound.

Materials:

  • This compound scraps

  • Anhydrous n-hexane or a similar organic solvent[2]

  • 95% Ethanol (B145695) or Isopropanol[2]

  • A three-necked flask equipped with a dropping funnel and a gas outlet

  • Stir bar

  • Ice bath

  • Appropriate waste container

Procedure:

  • Setup: The procedure must be conducted in a certified chemical fume hood.[2] Place the flask in a secondary container, such as a crystallizing dish or a metal pan.[1]

  • Preparation:

    • Cut the this compound waste into small pieces while it is submerged in an inert liquid like mineral oil.[2]

    • Place the small pieces of this compound into the flask containing an organic solvent such as n-hexane.[2]

  • Neutralization:

    • Slowly add 95% ethanol or isopropanol (B130326) to the this compound suspension at a controlled rate to avoid excessive heat generation and hydrogen evolution.[1][10] A general guideline is to use approximately 20 mL of ethanol for each gram of this compound.[1]

    • Use an ice bath to control the temperature of the reaction if necessary.

  • Hydrolysis:

    • Once all the this compound has reacted (the bubbling of hydrogen has ceased), slowly and carefully add water to the mixture to hydrolyze the resulting this compound alkoxide.[1]

  • Final Disposal:

    • The resulting solution should be neutralized with a dilute acid (e.g., hydrochloric or sulfuric acid) if necessary.[11]

    • The final aqueous alcoholic solution should be placed in a properly labeled hazardous waste container for disposal according to institutional and local regulations.[2]

Visual Workflow for Safe Handling of Metallic this compound

The following diagram illustrates the key steps and decision points for safely handling metallic this compound in a laboratory setting.

SafeSodiumHandling start Start: Plan Experiment Involving Metallic this compound ppe Don Appropriate PPE (Goggles, Face Shield, Flame-Retardant Coat, Gloves) start->ppe prep_area Prepare Work Area (Fume Hood/Glove Box, No Water, No Ignition Sources) ppe->prep_area retrieve_na Retrieve this compound from Storage prep_area->retrieve_na wash_na Wash this compound with Anhydrous Hexanes retrieve_na->wash_na cut_na Cut this compound to Required Size wash_na->cut_na use_na Use this compound in Experiment (e.g., Solvent Drying, Reaction) cut_na->use_na waste_decision Residual this compound? use_na->waste_decision quench_na Quench Residual this compound (Slowly add Ethanol/Isopropanol) waste_decision->quench_na Yes cleanup Clean and Decontaminate Work Area and Equipment waste_decision->cleanup No hydrolyze Hydrolyze Alkoxide (Slowly add Water) quench_na->hydrolyze dispose Dispose of Waste According to Regulations hydrolyze->dispose dispose->cleanup end End of Procedure cleanup->end

Caption: Workflow for the safe handling of metallic this compound.

References

Application Note: A Detailed Protocol for the Quantification of Sodium by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive and detailed protocol for the accurate quantification of sodium in various sample matrices using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The protocol covers all critical stages, including sample preparation via microwave digestion, preparation of standards, instrument setup, and data analysis. The methodologies outlined are designed to ensure robust, reproducible, and accurate results for research, quality control, and drug development applications.

Introduction

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique for determining the elemental composition of a wide variety of samples. It offers high sensitivity, a wide linear dynamic range, and is relatively robust in the face of complex matrices. This compound is an element of significant interest in pharmaceutical formulations, biological samples, and food products. Accurate quantification is crucial for quality control, safety assessment, and regulatory compliance.

This protocol details a validated method for this compound quantification, including procedures for sample digestion, preparation of calibration standards, and optimization of ICP-OES instrument parameters.

Materials and Reagents

Reagents
  • Nitric Acid (HNO₃): Concentrated (65-70%), ultra-high purity or trace metal grade.

  • Sulfuric Acid (H₂SO₄): Concentrated (95-98%), ultra-high purity or trace metal grade (Caution: generates excessive heat when mixed with nitric acid)[1][2].

  • Deionized Water: High-purity, 18.2 MΩ·cm resistivity.

  • This compound (Na) Standard Stock Solution: Certified commercial solution, 10,000 µg/mL[1] or 1,000 µg/mL.

  • Internal Standard Stock Solutions (Optional but Recommended): Scandium (Sc) or Yttrium (Y), certified, 1,000 µg/mL.[1][2]

  • Argon Gas: High purity (≥99.99%).

Equipment
  • ICP-OES Spectrometer (e.g., PerkinElmer Avio 500, Agilent 5800, or equivalent).

  • Microwave Digestion System with appropriate digestion vessels.[2]

  • Calibrated analytical balance.

  • Class A volumetric flasks, pipettes, and pipette tips.

  • Polypropylene or PTFE tubes (15 mL and 50 mL).

Experimental Protocols

Preparation of Solutions

3.1.1 Acid Digestion Mixture (2:1 HNO₃:H₂SO₄)

  • In a chemical fume hood, add 50 mL of concentrated nitric acid to a 100 mL volumetric flask or tube.

  • Slowly and carefully add 25 mL of concentrated sulfuric acid to the nitric acid.[1][2]

  • Caution: The reaction is highly exothermic. Place the container in a cold-water bath to aid cooling before capping loosely.[1][2] Prepare this solution fresh on the day of use.

3.1.2 Internal Standard (IS) Solution (Optional)

  • Pipette 100 µL of 1,000 µg/mL Scandium (Sc) stock standard and 100 µL of 1,000 µg/mL Yttrium (Y) stock standard into a 15 mL tube.[1][2]

  • Dilute to a final volume of 10 mL with deionized water and mix thoroughly.[1][2] This yields a combined IS concentration suitable for addition to samples and standards.

3.1.3 this compound Intermediate Standard (1,000 µg/mL)

  • If starting with a 10,000 µg/mL stock solution, pipette 1.0 mL into a 10 mL volumetric flask.[1][2]

  • Dilute to the mark with deionized water and mix thoroughly.[1][2]

3.1.4 Calibration Standards Prepare a series of calibration standards from the 1,000 µg/mL this compound Intermediate Standard. A typical calibration curve should consist of a blank and at least two to four standard points bracketing the expected sample concentration.

Standard NameVolume of 1,000 µg/mL Na Standard (mL)Final Volume (mL)Final Na Concentration (µg/mL or ppm)
Cal Blank0500
1.0 ppm Std0.050501.0
2.5 ppm Std0.125502.5
5.0 ppm Std0.250505.0
10.0 ppm Std0.5005010.0
Table 1: Preparation of this compound Calibration Standards. The standards should be matrix-matched by adding the same amount of acid and internal standard as used in the final sample solutions.
Sample Preparation: Microwave Digestion

This protocol is suitable for solid samples such as pharmaceutical products, biological tissues, or food materials.

  • Accurately weigh approximately 100 mg of the homogenized sample into a clean microwave digestion vessel.[1][2]

  • Carefully add 4.0 mL of the Acid Digestion Mixture to the vessel.[1][2]

  • Prepare at least one method blank per digestion run. The method blank is prepared identically but without the addition of the sample.[1][2]

  • Securely cap the vessels and place them in the microwave carousel according to the manufacturer's instructions.[1][2]

  • Run the appropriate microwave digestion program. Parameters will vary based on the sample matrix and microwave system.

  • After digestion and cooling, carefully unseal the vessels in a fume hood.

  • Quantitatively transfer the digested solution to a 50 mL volumetric tube.

  • Rinse the digestion vessel multiple times with small volumes of deionized water, transferring each rinse into the 50 mL tube.[1]

  • Dilute the sample to the final volume of 50 mL with deionized water and mix well.[1]

  • Secondary Dilution: Depending on the expected this compound concentration, a further dilution may be necessary. For example, pipette 1.0 mL of the digested sample into another 50 mL tube and dilute to volume with deionized water.[1] This secondary dilution helps to reduce matrix effects and bring the concentration within the linear range of the calibration curve.

Instrument Setup and Analysis
  • Instrument Warm-up: Turn on the ICP-OES and allow the instrument to warm up for at least 30 minutes to ensure plasma stability.

  • Performance Check: Perform the daily performance check and optimization as recommended by the instrument manufacturer.[1]

  • Method Parameters: Set up the analytical method with the parameters outlined in Table 2. The this compound wavelength at 589.592 nm is the preferred line for analysis.[1][3]

  • Calibration: Calibrate the instrument using the prepared calibration blank and standards. The calibration curve must have a correlation coefficient (R) of ≥ 0.995.[1]

  • Analysis Sequence: Set up the analytical sequence. A typical sequence includes:

    • Calibration Blank

    • Calibration Standards (low to high concentration)

    • Continuing Calibration Verification (CCV) and Blank (CCB)

    • Method Blank(s)

    • Samples (analyze in triplicate)[1]

    • Analyze a CCV and CCB after every 10-15 samples to monitor instrument stability and correct for drift.[4]

Data Presentation

ICP-OES Operating Parameters
ParameterTypical Setting
RF Power1100 - 1500 W
Plasma Gas Flow (Ar)8 - 15 L/min
Auxiliary Gas Flow (Ar)0.5 - 1.5 L/min
Nebulizer Gas Flow (Ar)0.5 - 1.2 L/min
Sample Uptake Rate1.0 - 2.0 mL/min
Plasma ViewingAxial or Radial (Axial for lower detection)
Analytical WavelengthNa 589.592 nm
Replicates3
Integration Time5 - 15 s
Table 2: Typical ICP-OES Instrument Parameters for this compound Analysis. These parameters should be optimized for the specific instrument and application.[1][3]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the quantification of this compound by ICP-OES.

Sodium_Quantification_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Sample 1. Sample Weighing (approx. 100 mg) Digestion 3. Microwave Digestion Sample->Digestion Reagents 2. Reagent Preparation (Acid Mix, Standards) Reagents->Digestion Instrument 5. Instrument Setup & Calibration Reagents->Instrument Dilution 4. Final Dilution (to 50 mL & secondary) Digestion->Dilution Sequence 6. Run Analysis Sequence (Blanks, Standards, Samples) Dilution->Sequence Instrument->Sequence Processing 7. Data Processing (Apply Dilution Factors) Sequence->Processing Report 8. Final Report (Concentration in ppm or %) Processing->Report

Caption: Workflow for this compound quantification by ICP-OES.

References

Application Note: Preparation of Sodium-Ion Battery Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium-ion batteries (SIBs) are emerging as a cost-effective and sustainable alternative to lithium-ion batteries (LIBs), primarily due to the natural abundance of this compound. The electrolyte is a critical component of the SIB, acting as the medium for this compound ion transport between the cathode and anode during charge and discharge cycles.[1] The composition of the electrolyte—comprising a this compound salt, organic solvents, and functional additives—significantly influences the battery's overall performance, including its ionic conductivity, electrochemical stability, cycle life, and safety.[2] Therefore, the careful and precise preparation of the electrolyte solution is paramount for achieving reliable and high-performance this compound-ion batteries. This document provides a detailed protocol for the preparation of standard organic liquid electrolytes for SIBs, intended for researchers and scientists in the field of battery technology.

Components of this compound-Ion Battery Electrolytes

A typical non-aqueous liquid electrolyte for a this compound-ion battery consists of three main components: a this compound salt, a mixture of organic solvents, and trace amounts of additives.[1]

This compound Salts

The this compound salt provides the Na+ ions that act as charge carriers. The choice of salt impacts the electrolyte's ionic conductivity, stability, and interaction with the electrodes.[2] Commonly used this compound salts are summarized in the table below.

This compound SaltFormulaKey CharacteristicsAdvantagesDisadvantages
This compound Hexafluorophosphate (B91526)NaPF₆High ionic conductivity (>5 mS/cm) and wide electrochemical stability window (0-4 V vs. Na⁺/Na). It is considered more suitable for industrial processes than NaClO₄.[3]Good overall performance; compatible with most electrodes.[2]Thermally unstable and highly sensitive to moisture, which can lead to the formation of toxic HF.[4][5] Requires additives for use with this compound metal anodes.
This compound PerchlorateNaClO₄High ionic conductivity and a wide electrochemical stability window. Frequently used in academic research.[2]Well-studied and commercially available.Poses significant safety risks due to its strong oxidizing nature and is hygroscopic, making it difficult to dry.[5]
This compound bis(trifluoromethanesulfonyl)imideNaTFSIHigh ionic conductivity, comparable to NaPF₆-based electrolytes.Good thermal stability.Corrodes the aluminum current collector at potentials around 3.7 V vs. Na⁺/Na, limiting its use in high-voltage applications.[5]
This compound bis(fluorosulfonyl)imideNaFSICompatible with various cathode materials, including layered oxides and polyanionic compounds, in both ester and ether solvents.[2]Good thermal stability and forms a stable SEI.Can cause aluminum current collector corrosion at higher potentials.[5]
This compound difluoro(oxalato)borateNaDFOBCan be used as a primary salt or an additive. Offers excellent electrochemical stability (0-5.5V vs. Na⁺/Na) and forms a protective SEI layer on this compound metal anodes.[4]High stability and helps prevent dendrite formation.Can have lower solubility in some carbonate solvents compared to other salts.
Organic Solvents

Organic solvents are used to dissolve the this compound salt and facilitate ion transport. A mixture of solvents is typically used to optimize properties like dielectric constant, viscosity, and melting point. Carbonate-based solvents are most common.[6]

SolventAbbreviationMelting Point (°C)Boiling Point (°C)Key Characteristics
Ethylene CarbonateEC36.4248Solid at room temperature.[7] High dielectric constant, crucial for salt dissociation. Often mixed with linear carbonates to reduce viscosity.[8]
Propylene (B89431) CarbonatePC-48.8242Liquid at room temperature.[7] Good solvent for this compound salts but can have issues with forming a stable SEI on hard carbon anodes.[9]
Dimethyl CarbonateDMC490Low viscosity and low melting point. Used to improve conductivity and low-temperature performance.[8][10]
Diethyl CarbonateDEC-74.3127Very low melting point and low viscosity.[11]
Ethyl Methyl CarbonateEMC-53107A good compromise between DMC and DEC, offering a wide liquid range.[8][10]
Additives

Additives are used in small quantities (typically <5% by volume or weight) to enhance specific properties of the electrolyte, most notably to form a stable and robust solid electrolyte interphase (SEI) on the anode surface.[1][12]

AdditiveAbbreviationFunctionTypical Concentration
Fluoroethylene CarbonateFECForms a stable, fluorine-rich SEI layer on the anode, preventing further electrolyte decomposition and improving cycling stability.[1]1-5 vol%
Vinylene CarbonateVCDecomposes on the anode surface to form a polymeric SEI layer, which can significantly enhance cycle life and performance.[1][13]0.5-2 vol%
This compound difluoro(oxalato)borateNaDFOBWhen used as an additive, it helps form a protective, borate- and fluoride-rich SEI, improving performance with this compound metal anodes.1-2 wt%

Experimental Workflow for Electrolyte Preparation

The preparation of a this compound-ion battery electrolyte is a multi-step process that must be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from water and oxygen.

G Workflow for this compound-Ion Electrolyte Preparation cluster_prep Pre-Mixing Stage (Outside Glovebox) cluster_mixing Mixing Stage (Inside Glovebox) salt_drying 1. Dry this compound Salt (e.g., NaPF₆ in vacuum oven) transfer 3. Transfer Materials into Glovebox salt_drying->transfer Transfer dried salt solvent_prep 2. Prepare Solvents (Melt EC if necessary) solvent_prep->transfer Transfer solvents mix_solvents 4. Mix Solvents (e.g., EC and PC, 1:1 v/v) transfer->mix_solvents dissolve_salt 5. Dissolve Salt (Gradual addition to solvent with magnetic stirring) mix_solvents->dissolve_salt add_additive 6. Add Additive (Optional) (e.g., FEC) dissolve_salt->add_additive final_mix 7. Final Stirring (Ensure homogeneity) add_additive->final_mix storage 8. Store Electrolyte (Sealed container) final_mix->storage

Caption: General workflow for preparing a this compound-ion battery electrolyte.

Protocol: Preparation of 1 M NaPF₆ in EC/PC (1:1 v/v) with 2% FEC

This protocol details the preparation of a common electrolyte formulation for this compound-ion battery research. All steps involving the handling of solvents, salts, and the final electrolyte must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials and Equipment
  • This compound Salt: this compound hexafluorophosphate (NaPF₆), battery grade (≥99.9%)

  • Solvents: Ethylene carbonate (EC) and propylene carbonate (PC), battery grade (anhydrous, <20 ppm H₂O)

  • Additive: Fluoroethylene carbonate (FEC), battery grade (≥99.9%)

  • Equipment:

    • Argon-filled glovebox

    • Vacuum oven

    • Analytical balance (inside glovebox)

    • Volumetric flasks and graduated cylinders or pipettes

    • Glass beaker or bottle

    • Magnetic stirrer and stir bar

    • Hot plate (if melting EC outside the glovebox)[7]

    • Airtight storage bottle

Safety Precautions
  • NaPF₆ is toxic and reacts with moisture to produce hazardous hydrogen fluoride (B91410) (HF).[5] Always handle in an inert, dry environment.

  • Organic carbonate solvents are flammable and can be irritants.[6]

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, at all times.

Procedure
  • Salt Dehydration:

    • Place the required amount of NaPF₆ powder in a glass vial.

    • Dry the salt in a vacuum oven at 80-100°C for at least 12 hours to remove any trace moisture.[5]

    • Allow the salt to cool to room temperature under vacuum before transferring it directly into the glovebox antechamber.

  • Solvent Preparation:

    • Ethylene carbonate (EC) is a solid at room temperature.[7] If using a volume-to-volume ratio, it must be melted. Gently heat the EC container on a hot plate to just above its melting point (~40°C) before transferring it into the glovebox.

    • Alternatively, calculate the required mass for the desired volume based on the density of liquid EC.

  • Electrolyte Mixing (inside the glovebox):

    • Place a clean, dry glass beaker or bottle containing a magnetic stir bar on the analytical balance and tare it.

    • Solvent Mixture: Prepare a 1:1 volume ratio of EC to PC. For example, to make 50 mL of the final electrolyte, you will need approximately 25 mL of EC and 25 mL of PC.

      • Add 25 mL of PC to the beaker.

      • Add 25 mL of molten EC to the PC.

      • Start stirring the solvent mixture.

    • Salt Dissolution:

      • Calculate the mass of NaPF₆ required for a 1 M solution in 50 mL of solvent.

        • Molar Mass of NaPF₆ ≈ 167.95 g/mol

        • Mass = 1 mol/L * 0.050 L * 167.95 g/mol = 8.40 g

      • Weigh 8.40 g of the pre-dried NaPF₆.

      • Add the salt to the stirring solvent mixture gradually in small portions. This prevents clumping and ensures complete dissolution.[5]

      • Continue stirring for at least 1-2 hours, or until the salt is fully dissolved and the solution is clear and homogenous.[7] Leaving the solution to stir overnight is also a common practice.

    • Additive Incorporation:

      • Calculate the volume of FEC needed for a 2% volume concentration.

        • Volume = 2% of 50 mL = 1 mL

      • Using a micropipette, add 1 mL of FEC to the stirring electrolyte solution.

      • Allow the solution to stir for another 30 minutes to ensure the additive is evenly distributed.

  • Storage:

    • Transfer the final electrolyte solution into a labeled, airtight, and dry storage bottle.

    • Store the bottle inside the glovebox to protect it from atmospheric contamination.

References

A Step-by-Step Guide to Sodium-Mediated Reactions: Protocols for Bouveault-Blanc and Birch Reductions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting two pivotal sodium-mediated reactions: the Bouveault-Blanc reduction of esters to primary alcohols and the Birch reduction of aromatic rings to 1,4-cyclohexadienes. These classic reactions remain highly relevant in modern organic synthesis, offering powerful and cost-effective methods for the transformation of key functional groups.

Introduction

This compound-mediated reductions are a cornerstone of synthetic organic chemistry, providing robust methods for the reduction of various functional groups. The Bouveault-Blanc reduction, first reported in 1903, offers a valuable alternative to metal hydride reagents for the conversion of esters to primary alcohols.[1][2][3] The Birch reduction, developed in the 1940s, is a unique method for the partial reduction of aromatic rings, yielding 1,4-cyclohexadienes that are versatile intermediates for further synthetic transformations.[4][5][6]

This guide will provide a comprehensive overview of these two reactions, including detailed, step-by-step protocols, quantitative data on reaction yields for various substrates, and essential safety information for the handling of this compound metal.

Safety Precautions for Handling this compound Metal

This compound metal is a highly reactive and flammable substance that requires careful handling in a controlled laboratory environment. It reacts violently with water to produce flammable hydrogen gas and this compound hydroxide.[7]

Essential Safety Measures:

  • Work Area: All manipulations of this compound metal must be conducted in a certified chemical fume hood or a glove box. The work area must be dry and free of ignition sources.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and nitrile gloves.[9][10]

  • Handling: this compound is typically stored under mineral oil to prevent reaction with air and moisture. Use dry, clean tools (spatula, knife, or tweezers) for handling. To remove the mineral oil coating, the this compound piece can be washed with anhydrous hexanes in a flask, followed by decanting the solvent.[9]

  • Quenching: Residual this compound metal must be quenched safely. This is typically done by slowly adding isopropanol (B130326) or ethanol (B145695) to the this compound residue in a flask within a fume hood. Never use water to quench this compound metal directly.[9]

  • Fire Safety: In case of a this compound fire, DO NOT use water, carbon dioxide, or soda-acid extinguishers. Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand or soda ash.[9][11]

Bouveault-Blanc Reduction: From Esters to Primary Alcohols

The Bouveault-Blanc reduction is a classic method for the reduction of esters to primary alcohols using this compound metal in the presence of an alcohol, typically absolute ethanol.[2] The reaction proceeds through a single-electron transfer mechanism.[3] While traditionally effective, the classic procedure can be hazardous due to the vigorous reaction conditions. Modern modifications using this compound dispersions offer a safer and more efficient alternative.[12]

Protocol 1: Classic Bouveault-Blanc Reduction of Ethyl Oleate (B1233923)

This protocol is based on the original work of Bouveault and Blanc.

Materials:

  • Ethyl oleate

  • Absolute ethanol

  • This compound metal

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the ethyl oleate in absolute ethanol.

  • Addition of this compound: While stirring vigorously, add small pieces of this compound metal to the solution at a rate that maintains a steady reflux. An excess of this compound is typically required.[4]

  • Reaction Monitoring: Continue the addition of this compound until the reaction is complete, which is often indicated by the persistence of the blue color of solvated electrons.

  • Work-up:

    • After the reaction is complete and has cooled to room temperature, cautiously add ethanol to quench any remaining this compound metal.

    • Slowly add water to the reaction mixture to dissolve the this compound alkoxides.

    • Acidify the aqueous layer with dilute hydrochloric acid.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude alcohol can be purified by distillation or chromatography.

Protocol 2: Modern Bouveault-Blanc Reduction using this compound Dispersion (Na-D15)

This protocol utilizes a commercially available this compound dispersion, which is non-pyrophoric and can be handled in the air, offering a significant safety advantage.[12]

Materials:

  • Ester substrate (e.g., hydrocinnamic acid esters)

  • Anhydrous hexane (B92381)

  • Anhydrous isopropanol (i-PrOH)

  • This compound dispersion (Na-D15, 27.7 wt %)

  • Hydrochloric acid (3.0 M aqueous solution)

  • Diethyl ether

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the ester (0.500 mmol) in anhydrous hexane (2.5 mL).[12]

  • Reagent Addition: Cool the solution to 0 °C and add anhydrous isopropanol (2.25 mmol, 172 μL), followed by the Na-D15 dispersion (2.25 mmol, 209 μL) while stirring vigorously.[12]

  • Reaction: After stirring for 5 minutes at 0 °C, allow the reaction mixture to warm to room temperature. The reaction is typically complete within 0-10 minutes.[12]

  • Quenching and Work-up:

    • Quench the reaction by adding 1.0 mL of 3.0 M aqueous HCl.

    • Dilute the mixture with diethyl ether (10 mL) and brine (20 mL).[12]

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous this compound sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude alcohol, which can be further purified by chromatography if necessary.

Quantitative Data for Bouveault-Blanc Reduction

The following table summarizes the yields for the reduction of various esters using the modern Na-D15 protocol.

EntryEster SubstrateR' GroupYield (%)
1Hydrocinnamic acid methyl ester-CH₃>99
2Hydrocinnamic acid ethyl ester-CH₂CH₃>99
3Hydrocinnamic acid isopropyl ester-CH(CH₃)₂94
4Hydrocinnamic acid n-butyl ester-(CH₂)₃CH₃>99
5Hydrocinnamic acid phenyl ester-C₆H₅93
6Hydrocinnamic acid 2-methoxyethyl ester-CH₂CH₂OCH₃95
7Ethyl octanoate-CH₂CH₃92
8Methyl laurate-CH₃95
9Ethyl stearate-CH₂CH₃91

Data sourced from a study on the evaluation of a this compound dispersion reagent for the Bouveault-Blanc reduction of esters.[12]

Birch Reduction: Dearomatization of Aromatic Rings

The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal (typically this compound or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source.[4][6] The regioselectivity of the reaction is dependent on the electronic nature of the substituents on the aromatic ring.[5]

Reaction Mechanism Overview

The reaction is initiated by the addition of a solvated electron to the aromatic ring, forming a radical anion. This is followed by protonation by the alcohol to give a cyclohexadienyl radical. A second electron transfer then forms a cyclohexadienyl anion, which is subsequently protonated to yield the final 1,4-cyclohexadiene (B1204751) product.[13]

Protocol 3: Birch Reduction of Naphthalene (B1677914)

This protocol describes a modified and safer procedure for the Birch reduction of naphthalene using a commercially available this compound-impregnated silica (B1680970) gel.[14]

Materials:

Procedure:

  • Reaction Setup: To a flask containing a stir bar, add Na-SG (7 mmol) and purge the flask with nitrogen. Under a nitrogen atmosphere, add anhydrous THF and cool the flask in an ice bath.[14]

  • Reagent Addition: Add anhydrous ethylenediamine and stir for 15 minutes. Then, add t-amyl alcohol dropwise. A solution of naphthalene (1 mmol) in anhydrous THF is then added, and the mixture is stirred for 30 minutes.[14]

  • Quenching: Quench the reaction by the slow, incremental addition of a 9:1 methanol/water solution and stir for 5 minutes.[14]

  • Work-up:

    • Filter the reaction mixture.

    • Dilute the filtrate with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous this compound sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude 1,4-dihydronaphthalene. The product can be further purified by chromatography.

Protocol 4: Birch Reduction of an Aromatic Carboxylic Acid (Benzoic Acid)

This protocol is a classic example of the Birch reduction applied to an electron-withdrawing group-substituted aromatic ring.

Materials:

  • Benzoic acid

  • Liquid ammonia

  • This compound metal

  • Ammonium (B1175870) chloride

  • Water

  • Diethyl ether

  • Hydrochloric acid (dilute)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, dissolve benzoic acid in a suitable co-solvent like THF or diethyl ether.

  • Addition of Ammonia and this compound: Condense liquid ammonia into the flask. Then, add small pieces of this compound metal to the stirred solution. A deep blue color will form, indicating the presence of solvated electrons. The reaction may foam, so addition should be controlled.

  • Reaction Monitoring: Continue adding this compound until the blue color persists, indicating the consumption of the benzoic acid.

  • Quenching: Cautiously add solid ammonium chloride to the reaction mixture to quench the excess this compound.

  • Work-up:

    • Allow the ammonia to evaporate overnight in a fume hood.

    • Dissolve the residue in water.

    • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude 1,4-dihydrobenzoic acid, which can be purified by recrystallization.

Quantitative Data for Birch Reduction

The Birch reduction is a versatile reaction with varying yields depending on the substrate and reaction conditions.

SubstrateProductYield (%)
Benzoic Acid1,4-Dihydrobenzoic acid~80-90
Anisole1-Methoxy-1,4-cyclohexadiene~85
Naphthalene1,4-DihydronaphthaleneHigh
p-Xylene1,4-Dimethyl-1,4-cyclohexadieneGood

Yields are approximate and can vary based on specific reaction conditions and scale.

Visualizing the Pathways and Workflows

To better understand the processes involved in this compound-mediated reactions, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Bouveault_Blanc_Mechanism reactant Ester (RCOOR') intermediate1 Radical Anion reactant->intermediate1 + e- (from Na) intermediate2 Hemiketal Radical intermediate1->intermediate2 + H+ (from EtOH) intermediate3 Aldehyde/Ketone intermediate2->intermediate3 - OR' product Primary Alcohol intermediate3->product + 2e- (from Na) + 2H+ (from EtOH) Na Na -> Na+ + e- EtOH EtOH

Caption: Bouveault-Blanc reduction mechanism.

Birch_Reduction_Mechanism reactant Aromatic Ring intermediate1 Radical Anion reactant->intermediate1 + e- intermediate2 Cyclohexadienyl Radical intermediate1->intermediate2 + H+ (from ROH) intermediate3 Cyclohexadienyl Anion intermediate2->intermediate3 + e- product 1,4-Cyclohexadiene intermediate3->product + H+ (from ROH) Na_NH3 Na in liq. NH3 (solvated e-) ROH ROH

Caption: Birch reduction mechanism.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reaction Addition of this compound & Reagents start->reaction monitoring Reaction Monitoring reaction->monitoring quenching Quenching (e.g., Alcohol, NH4Cl) monitoring->quenching workup Aqueous Work-up & Extraction quenching->workup purification Purification (Distillation/Chromatography) workup->purification end Characterization purification->end

Caption: General experimental workflow.

References

Application Notes and Protocols for Measuring Intracellular Sodium Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical techniques used to measure intracellular sodium concentration ([Na⁺]ᵢ). Detailed protocols for the key methodologies are provided to facilitate experimental design and execution.

Introduction

The precise regulation of intracellular this compound concentration is crucial for a multitude of cellular processes, including the maintenance of membrane potential, cell volume regulation, signal transduction, and nutrient transport.[1][2] Dysregulation of [Na⁺]ᵢ is implicated in various pathological conditions, such as cardiovascular diseases, neurological disorders, and cancer, making its accurate measurement a key aspect of biomedical research and drug development.[1][3][4][5] This document details three major techniques for quantifying [Na⁺]ᵢ: this compound-sensitive fluorescent indicators, ion-selective microelectrodes, and 23Na Magnetic Resonance Imaging (23Na-MRI).

This compound-Sensitive Fluorescent Indicators

Fluorescent indicators are molecules that exhibit a change in their fluorescent properties upon binding to this compound ions, allowing for the visualization and quantification of [Na⁺]ᵢ changes in living cells.[1][6] These indicators can be broadly categorized as ratiometric and non-ratiometric dyes.

Overview of Common this compound Indicators

A variety of fluorescent dyes are available, each with distinct spectral properties, affinities for Na⁺, and selectivities over other cations, particularly K⁺. The choice of indicator depends on the specific application, instrumentation availability, and the cell type being studied.

IndicatorTypeExcitation (nm)Emission (nm)Dissociation Constant (Kd) for Na⁺ (mM)Selectivity (Na⁺ over K⁺)Key Features
SBFI Ratiometric340/380505~20[7]~18-foldUV-excitable, allows for ratiometric measurements to correct for dye loading and photobleaching effects.[1]
This compound Green Non-ratiometric488[1]516[1]~21 (in 135 mM K⁺)[8]~41-fold[8]Visible light excitation reduces phototoxicity; higher quantum yield than SBFI.[1][8]
CoroNa Green Non-ratiometric492[1]516[1]~80-Visible light excitation, fluorescence increases upon Na⁺ binding.[1][8]
CoroNa Red Non-ratiometric550575~200[8]-Fluorescence is quenched by Na⁺ binding.[1]
ING-2 (Asante Natrium Green-2) Non-ratiometric525[9]545[9]~20[9]HighHigh sensitivity and brightness, suitable for high-throughput screening.[9]
SoNa™ 520 Non-ratiometric~490~520-HighReported to have higher detection sensitivity compared to SBFI and CoroNa Red.[1]

Note: Kd values can vary depending on the experimental conditions, such as ionic strength and the presence of other ions.

Experimental Protocol: Measurement of [Na⁺]ᵢ using Fluorescent Indicators

This protocol provides a general guideline for using acetoxymethyl (AM) ester forms of this compound-sensitive dyes, which are membrane-permeant and are cleaved by intracellular esterases to trap the active indicator inside the cell.

Materials:

  • This compound-sensitive fluorescent dye (e.g., SBFI-AM, this compound Green-AM, ING-2 AM)

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Ionophores for calibration (e.g., gramicidin (B1672133), monensin (B1676710), and nigericin)

  • Cells of interest cultured on coverslips or in microplates

  • Fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters/lasers.

Protocol Steps:

  • Dye Loading Solution Preparation:

    • Prepare a stock solution of the fluorescent dye in high-quality, anhydrous DMSO (e.g., 1-5 mM).

    • For the working solution, dilute the stock solution in a physiological buffer to the final desired concentration (typically 1-10 µM).

    • To aid in dye solubilization and prevent aggregation, add an equal volume of 20% Pluronic F-127 solution to the dye stock before diluting in the buffer.

  • Cell Loading:

    • Wash the cultured cells once with the physiological buffer.

    • Add the dye loading solution to the cells and incubate for a period determined by the specific dye and cell type (typically 30-60 minutes) at 37°C.[10] Optimal loading conditions should be determined empirically.[3]

  • Washing:

    • After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.[11]

  • De-esterification:

    • Incubate the cells in fresh physiological buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Fluorescence Measurement:

    • Mount the coverslip on the microscope stage or place the microplate in the reader.

    • Excite the cells at the appropriate wavelength(s) for the chosen dye and record the emission fluorescence.

    • For ratiometric dyes like SBFI, acquire images or readings at both excitation wavelengths (e.g., 340 nm and 380 nm).

  • In Situ Calibration:

    • To convert fluorescence intensity or ratio to absolute [Na⁺]ᵢ, an in situ calibration is essential. This is typically achieved by using a combination of ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

    • Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 140 mM), maintaining a constant total concentration of Na⁺ and K⁺ (e.g., 140 mM) to mimic physiological ionic strength.

    • Add a cocktail of ionophores (e.g., gramicidin D, or a combination of monensin and nigericin) to the cells.

    • Sequentially perfuse the cells with the different calibration buffers and record the corresponding fluorescence intensity or ratio at each [Na⁺] concentration.

    • Plot the fluorescence signal against the known Na⁺ concentrations to generate a calibration curve.

    • Use this curve to determine the [Na⁺]ᵢ in your experimental cells based on their fluorescence signal. Note that ionophores like gramicidin can sometimes affect the fluorescence of the dye itself.[12]

Workflow for Fluorescent Dye Measurement of [Na⁺]ᵢ

Fluorescent_Dye_Workflow prep Prepare Dye Loading Solution load Load Cells with Dye prep->load wash Wash to Remove Extracellular Dye load->wash deester Allow for De-esterification wash->deester measure Measure Fluorescence Signal deester->measure calibrate Perform In Situ Calibration measure->calibrate analyze Analyze Data to Determine [Na⁺]ᵢ calibrate->analyze

Caption: Experimental workflow for measuring intracellular this compound using fluorescent dyes.

Ion-Selective Microelectrodes (ISMs)

Ion-selective microelectrodes are a powerful technique for the direct and continuous measurement of intracellular ion activity. An ISM consists of a glass micropipette with a fine tip containing a liquid membrane impregnated with a Na⁺-selective ionophore.[13]

Principle of Operation

The ionophore in the liquid membrane selectively binds to Na⁺ ions, creating a potential difference across the membrane that is proportional to the logarithm of the Na⁺ activity in the sample.[13] By placing the microelectrode inside a cell, the intracellular Na⁺ activity can be measured. A separate reference electrode is used to measure the membrane potential, which is then subtracted from the ISM signal to isolate the Na⁺-dependent potential.

Experimental Protocol: Fabrication and Use of Na⁺-Selective Microelectrodes

Materials:

  • Borosilicate glass capillaries

  • Micropipette puller

  • Silanizing agent (e.g., dimethyldichlorosilane)

  • Na⁺-selective ionophore cocktail (e.g., containing ETH 227 or a calixarene-based ionophore)[14]

  • Back-filling solution (e.g., 100 mM NaCl)

  • Micromanipulator

  • High-impedance amplifier

  • Data acquisition system

  • Calibration solutions with known Na⁺ activities.

Protocol Steps:

  • Micropipette Pulling:

    • Pull borosilicate glass capillaries using a micropipette puller to create micropipettes with a tip diameter of less than 1 µm.

  • Silanization:

    • To make the inner surface of the micropipette tip hydrophobic, treat it with a silanizing agent. This can be done by exposing the tips to the vapor of the silanizing agent.

  • Filling the Microelectrode:

    • Back-fill the micropipette with the Na⁺-selective ionophore cocktail, ensuring the liquid fills the very tip. This can be facilitated by applying gentle pressure or by centrifugation.[15]

    • Fill the rest of the micropipette with the back-filling solution, making sure there are no air bubbles.

  • Calibration:

    • Before intracellular measurements, calibrate the microelectrode by immersing its tip in a series of solutions with known Na⁺ activities.

    • Record the potential at each concentration and plot it against the logarithm of the Na⁺ activity. The slope of this line should be close to the Nernstian ideal of ~59 mV per 10-fold change in concentration at room temperature.

  • Intracellular Measurement:

    • Using a micromanipulator, carefully impale a cell with the Na⁺-selective microelectrode.

    • Simultaneously, impale the same or a nearby cell with a reference microelectrode filled with a standard electrolyte (e.g., 3 M KCl) to measure the membrane potential.

    • Record the potential from both electrodes.

  • Data Analysis:

    • Subtract the membrane potential recorded by the reference electrode from the potential recorded by the Na⁺-selective microelectrode.

    • Use the calibration curve to convert the resulting potential difference into intracellular Na⁺ activity.

Workflow for Ion-Selective Microelectrode Measurement of [Na⁺]ᵢ

ISM_Workflow pull Pull Glass Micropipettes silanize Silanize Micropipette Tips pull->silanize fill Fill with Ionophore and Back-filling Solution silanize->fill calibrate Calibrate Microelectrode fill->calibrate impale Impale Cell with ISM and Reference Electrode calibrate->impale record Record Potentials impale->record analyze Analyze Data to Determine [Na⁺]ᵢ record->analyze

Caption: Experimental workflow for measuring intracellular this compound using ion-selective microelectrodes.

23Na Magnetic Resonance Imaging (23Na-MRI)

23Na-MRI is a non-invasive imaging technique that allows for the in vivo quantification of this compound concentrations in tissues and organs.[16][17] It is particularly valuable for clinical research and longitudinal studies in animal models.

Principle of Operation

23Na-MRI detects the nuclear magnetic resonance signal from this compound nuclei. The total tissue this compound concentration (TSC) is a weighted average of the this compound in the intracellular and extracellular compartments.[16] Advanced techniques, such as triple-quantum filtered (TQF) imaging, can be used to distinguish between the intracellular and extracellular this compound pools based on differences in the magnetic relaxation properties of this compound ions in these two environments.[16] This allows for the specific quantification of intracellular this compound concentration.

General Methodology

Performing 23Na-MRI requires a high-field MRI scanner (e.g., 7 Tesla) equipped with a this compound coil and specialized pulse sequences.[16]

  • Data Acquisition:

    • Single-quantum (SQ) images are acquired to measure the total tissue this compound concentration.

    • Triple-quantum filtered (TQF) images are acquired to selectively detect the intracellular this compound signal.

  • Quantification:

    • The signal intensity in the images is converted to this compound concentration by referencing it to phantoms with known this compound concentrations that are scanned alongside the subject.

    • By combining the information from SQ and TQF images, the intracellular this compound concentration and the intracellular volume fraction can be calculated.[16]

Typical Intracellular this compound Concentrations

The intracellular this compound concentration is typically maintained at a low level compared to the extracellular environment.

Cell/Tissue TypeTypical Intracellular Na⁺ Concentration (mM)Reference
Mammalian Cells (general)10-15[2][16]
Human Red Blood Cells11.4 ± 3.1[18]
Human Brain (Gray Matter)13 ± 4[16]
Human Brain (White Matter)13 ± 3[16]
Rapidly Dividing Cells (e.g., enterocytes)196 ± 12 (mmol/kg dry weight)[19][20]
Tumorous Cells (e.g., hepatomas)451 ± 6 (mmol/kg dry weight)[19][20]

Note: Concentrations in mmol/kg dry weight are significantly higher than molar concentrations in the aqueous intracellular space.

Comparison of Techniques

FeatureFluorescent IndicatorsIon-Selective Microelectrodes23Na-MRI
Principle Fluorescence change upon Na⁺ bindingPotentiometric measurement of Na⁺ activityNuclear magnetic resonance of 23Na
Invasiveness Minimally invasive (dye loading)Highly invasive (cell impalement)Non-invasive
Spatial Resolution SubcellularSingle cell (cytoplasm)Millimeter scale
Temporal Resolution Milliseconds to secondsSeconds to minutesMinutes to hours
Quantification Requires in situ calibrationDirect measurement of ion activityAbsolute quantification possible
Applications In vitro cell culture, high-throughput screeningSingle-cell electrophysiology in large cellsIn vivo studies in animals and humans
Advantages High sensitivity, good spatial and temporal resolution, suitable for HTS.Direct and continuous measurement of ion activity.Non-invasive, provides 3D spatial distribution of Na⁺.
Disadvantages Potential for phototoxicity, dye bleaching, and artifacts from dye-protein interactions.Technically challenging, limited to large cells, potential for cell damage.Low sensitivity, requires high magnetic fields and specialized hardware.

Signaling Pathways and Logical Relationships

Intracellular this compound homeostasis is maintained by a complex interplay of ion channels, pumps, and transporters. The Na⁺/K⁺-ATPase pump is a primary regulator, actively extruding Na⁺ from the cell to maintain the steep electrochemical gradient. Various channels and transporters, such as voltage-gated this compound channels and the Na⁺/H⁺ exchanger, mediate Na⁺ influx.

Sodium_Homeostasis cluster_cell Intracellular Space cluster_extra Extracellular Space Na_in [Na⁺]ᵢ NaK_ATPase Na⁺/K⁺-ATPase Na_in->NaK_ATPase Efflux Na_out [Na⁺]ₑ VGSC Voltage-gated Na⁺ Channels Na_out->VGSC Influx NHE Na⁺/H⁺ Exchanger Na_out->NHE Influx NaK_ATPase->Na_out VGSC->Na_in NHE->Na_in

Caption: Key pathways regulating intracellular this compound homeostasis.

References

Synthesis of Sodium-Based Cathode Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various sodium-based cathode materials for this compound-ion batteries. The information is intended to guide researchers and scientists in the development of next-generation energy storage solutions.

Introduction

This compound-ion batteries (SIBs) are emerging as a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of this compound. The cathode material is a critical component that largely determines the electrochemical performance of SIBs. The synthesis method employed plays a crucial role in defining the material's physicochemical properties, such as particle size, morphology, crystallinity, and ultimately, its performance in a battery. This document outlines four common and effective methods for synthesizing this compound-based cathode materials: solid-state reaction, sol-gel method, hydrothermal synthesis, and co-precipitation.

Synthesis Methods: A Comparative Overview

The choice of synthesis method significantly impacts the final properties and performance of the cathode material. Below is a summary of the key characteristics of each method.

Synthesis MethodAdvantagesDisadvantages
Solid-State Reaction Simple, scalable, low cost.Inhomogeneous mixing, larger particle size, requires high temperatures and long reaction times.
Sol-Gel Method Homogeneous mixing at the atomic level, better control over particle size and morphology, lower reaction temperatures.[1]More complex, higher cost of precursors, potential for residual organic impurities.
Hydrothermal Synthesis High purity, good crystallinity, controllable morphology.[2]Requires specialized high-pressure equipment (autoclaves), can be time-consuming.
Co-precipitation Homogeneous elemental distribution, controllable particle size and morphology, scalable.[3]Sensitive to pH and temperature control, requires careful washing to remove impurities.

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis of this compound-based cathode materials using the four methods mentioned above.

Solid-State Reaction Method

This method involves the direct reaction of solid precursors at high temperatures.

Protocol for the Synthesis of P2-type Na₀.₆₇Mn₀.₆₇Ni₀.₃₃O₂ [4][5]

  • Precursor Mixing: Stoichiometric amounts of Na₂CO₃, MnCO₃, and NiO are intimately mixed using a ball mill for several hours to ensure homogeneity.[6]

  • Calcination: The resulting powder mixture is pressed into a pellet and calcined in a tube furnace under an air or oxygen atmosphere. The calcination is typically performed in two steps: a pre-heating step at a lower temperature (e.g., 600°C) to decompose the carbonates, followed by a final sintering at a higher temperature (e.g., 900°C) for an extended period (e.g., 12-24 hours) to form the desired crystalline phase.[6][7]

  • Cooling and Grinding: The furnace is then slowly cooled to room temperature. The resulting product is ground into a fine powder for subsequent characterization and electrode fabrication.

Sol-Gel Method

The sol-gel method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network in a liquid).

Protocol for the Synthesis of O₃-type Na(Ni₀.₃₃Mn₀.₃₃Fe₀.₃₃)O₂ [8][9]

  • Sol Formation: Stoichiometric amounts of this compound nitrate (B79036) (NaNO₃), nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), manganese nitrate tetrahydrate (Mn(NO₃)₂·4H₂O), and iron nitrate nonahydrate (Fe(NO₃)₃·9H₂O) are dissolved in deionized water. A chelating agent, such as citric acid or resorcinol-formaldehyde, is then added to the solution. The molar ratio of the chelating agent to the total metal ions is typically 1:1.[8][9]

  • Gel Formation: The solution is heated on a hot plate at around 80-90°C with continuous stirring. As the solvent evaporates, the solution becomes more viscous and eventually forms a transparent gel.[8][9]

  • Drying and Pre-calcination: The gel is dried in an oven at a low temperature (e.g., 120°C) overnight to remove the remaining solvent. The dried gel is then ground and pre-calcined at a moderate temperature (e.g., 400-500°C) in air for a few hours to decompose the organic components.

  • Final Calcination: The pre-calcined powder is then subjected to a final calcination at a higher temperature (e.g., 800-950°C) for several hours in an air or oxygen atmosphere to obtain the final crystalline product.[8][9]

Hydrothermal Synthesis

This method involves a chemical reaction in a closed system (autoclave) at elevated temperature and pressure.

Protocol for the Synthesis of Na₃V₂(PO₄)₂F₃@C/CNTs [2][10][11]

  • Precursor Solution Preparation: In a typical procedure, phosphoric acid (H₃PO₄) and carbon nanotubes (CNTs) are dispersed in deionized water via sonication.[10][11] Subsequently, oxalic acid (C₂H₂O₄), ammonium (B1175870) vanadate (B1173111) (NH₄VO₃), and this compound fluoride (B91410) (NaF) are added to the solution with continuous stirring.[10][11]

  • Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated in an oven at a specific temperature (e.g., 180°C) for a certain duration (e.g., 12 hours).[10][11]

  • Product Collection and Washing: After the reaction, the autoclave is cooled down to room temperature. The precipitate is collected by filtration and washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.

  • Drying: The final product is dried in a vacuum oven at a low temperature (e.g., 60-80°C) for several hours.

Co-precipitation Method

This technique involves the simultaneous precipitation of multiple metal ions from a solution to form a homogeneous precursor.

Protocol for the Synthesis of NaxFeyMn₁-yO₂

  • Precursor Solution Preparation: Aqueous solutions of the transition metal salts (e.g., sulfates or nitrates of iron and manganese) are prepared in the desired stoichiometric ratio. A separate solution of a precipitating agent, such as this compound hydroxide (B78521) (NaOH) or this compound carbonate (Na₂CO₃), is also prepared.

  • Precipitation: The transition metal salt solution is slowly added to the precipitating agent solution under vigorous stirring. The pH of the reaction mixture is carefully controlled and maintained at a specific value (e.g., 9-11) to ensure the complete precipitation of all metal hydroxides or carbonates.[12]

  • Aging and Washing: The resulting precipitate is aged in the mother liquor for a certain period to allow for particle growth and improved crystallinity. The precipitate is then filtered and washed thoroughly with deionized water to remove residual ions.

  • Drying: The washed precursor is dried in an oven at a low temperature (e.g., 80-120°C).

  • Calcination: The dried precursor powder is mixed with a this compound source (e.g., Na₂CO₃) and calcined at a high temperature (e.g., 800-950°C) in an inert or oxidizing atmosphere to obtain the final layered oxide cathode material.

Data Presentation: Performance Comparison

The following tables summarize the electrochemical performance of this compound-based cathode materials synthesized by different methods.

Table 1: Comparison of Layered Oxide Cathodes

Cathode MaterialSynthesis MethodInitial Discharge Capacity (mAh/g)Rate CapabilityCycle StabilityReference
P2-Na₀.₆₇Mn₀.₆₇Ni₀.₃₃O₂Solid-State (Polycrystalline)212 at C/10-27% retention after 175 cycles at 1C[4][5]
P2-Na₀.₆₇Mn₀.₆₇Ni₀.₃₃O₂Solid-State (Single Crystalline)202 at C/10-74% retention after 175 cycles at 1C[4][5]
Na₀.₆₇Mn₀.₃₃Ni₀.₃₃Co₀.₃₃O₂Solid-State (900°C)~100 at C/3-~80% retention after 100 cycles[13]
Na₀.₆₇Mn₀.₃₃Ni₀.₃₃Co₀.₃₃O₂Electrospinning (900°C, P2 phase)~95 at C/3-87% retention after 100 cycles[13]
Na₀.₆₇Mn₀.₃₃Ni₀.₃₃Co₀.₃₃O₂Electrospinning (700°C, P3 phase)130 at C/3-54% retention after 100 cycles[13]
O₃-Na(Ni₀.₃₃Mn₀.₃₃Fe₀.₃₃)O₂Solid-State~140 at C/10~80 mAh/g at 1C~85% retention after 50 cycles[8][9]
O₃-Na(Ni₀.₃₃Mn₀.₃₃Fe₀.₃₃)O₂Sol-Gel~150 at C/10~100 mAh/g at 1C~90% retention after 50 cycles[8][9]

Table 2: Comparison of Polyanionic Cathodes

Cathode MaterialSynthesis MethodInitial Discharge Capacity (mAh/g)Rate CapabilityCycle StabilityReference
Na₃V₂(PO₄)₃/CSolid-State96.5 at 0.2C-85% retention after 100 cycles[14][15]
Na₃V₂(PO₄)₃/CHydrothermal-assisted Sol-Gel106.3 at 0.2C-93% retention after 100 cycles[14][15]
Na₃V₂(PO₄)₂F₃@C/CNTsHydrothermal120.2 at 0.1C74.3 mAh/g at 10CExcellent[2][10][11]

Table 3: Comparison of Prussian Blue Analogue Cathodes

Cathode MaterialSynthesis MethodInitial Discharge Capacity (mAh/g)Rate CapabilityCycle StabilityReference
Na₁.₅₆Fe[Fe(CN)₆]₀.₉·2.42H₂OCo-precipitation~120 at 0.1C71.9 mAh/g at 10C69.8% retention after 200 cycles at 0.5C[16]
NiFe-PBAWet-chemical~80 at C/10-85.8% retention after 1120 cycles[17]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for each synthesis method.

solid_state_synthesis start Start precursors Weigh & Mix Solid Precursors start->precursors milling Ball Mill for Homogenization precursors->milling pelletize Press into Pellet milling->pelletize calcination High-Temperature Calcination pelletize->calcination cool_grind Cooling & Grinding calcination->cool_grind product Final Cathode Material cool_grind->product

Solid-State Synthesis Workflow

sol_gel_synthesis start Start dissolve Dissolve Precursors & Chelating Agent start->dissolve gelation Heat to Form Gel dissolve->gelation drying Dry Gel gelation->drying pre_calcine Pre-calcination drying->pre_calcine calcination Final Calcination pre_calcine->calcination product Final Cathode Material calcination->product

Sol-Gel Synthesis Workflow

hydrothermal_synthesis start Start prepare_solution Prepare Precursor Solution start->prepare_solution autoclave Seal in Autoclave & Heat prepare_solution->autoclave cool Cool to Room Temperature autoclave->cool filter_wash Filter & Wash Product cool->filter_wash dry Dry Final Product filter_wash->dry product Final Cathode Material dry->product coprecipitation_synthesis start Start prepare_solutions Prepare Metal Salt & Precipitant Solutions start->prepare_solutions precipitate Mix Solutions & Control pH prepare_solutions->precipitate age_wash Age, Filter & Wash Precipitate precipitate->age_wash dry Dry Precursor age_wash->dry mix_calcine Mix with Na Source & Calcine dry->mix_calcine product Final Cathode Material mix_calcine->product

References

Application Notes and Protocols for the Experimental Study of Sodium Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voltage-gated sodium (Nav) channels are integral membrane proteins that play a critical role in the initiation and propagation of action potentials in excitable cells such as neurons, cardiomyocytes, and muscle fibers.[1][2] Their dysfunction is implicated in a variety of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain, making them a key target for drug discovery.[3] This document provides a detailed overview of the experimental setup and protocols for studying this compound ion channels, with a focus on the patch-clamp electrophysiology technique.

Core Techniques: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for investigating the properties of ion channels, allowing for high-fidelity recording of ionic currents from individual cells.[4][5] This method involves forming a high-resistance "gigaohm" seal between a glass micropipette and the cell membrane, which electrically isolates a small patch of the membrane.[1][6] Depending on the experimental goals, several configurations can be employed.

Key Patch-Clamp Configurations:
  • Whole-Cell Recording: This is the most common configuration for studying macroscopic currents from the entire cell membrane.[4][7] After forming a gigaseal, the membrane patch is ruptured by applying gentle suction, providing electrical and molecular access to the cell's interior.[5][7]

  • Cell-Attached Patch: In this non-invasive configuration, the cell membrane remains intact, allowing for the recording of single-channel currents in their native environment.[1][4]

  • Inside-Out Patch: After forming a cell-attached patch, the pipette is retracted to excise the membrane patch, exposing the intracellular surface of the channel to the bath solution.[7] This is useful for studying the effects of intracellular modulators.

  • Outside-Out Patch: This configuration is achieved by retracting the pipette during whole-cell recording, which allows the extracellular surface of the channel to be exposed to the bath solution, ideal for studying the effects of extracellularly applied ligands.[7]

Experimental Protocols

I. Cell Culture and Transfection of HEK293 Cells

Human Embryonic Kidney 293 (HEK299) cells are a widely used expression system for studying recombinant ion channels due to their high transfection efficiency and low endogenous expression of most ion channels.[8][9][10] However, it is important to note that HEK293 cells can express endogenous voltage-gated this compound channels, particularly Nav1.7.[10][11]

Protocol for Culturing and Transfecting HEK293 Cells:

  • Cell Culture:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX™.[8][9]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8][12]

    • Passage the cells every 2-3 days when they reach 80-90% confluency.[12]

  • Transfection:

    • The day before transfection, plate the cells in 35 mm dishes to achieve 70% confluency on the day of transfection.[9]

    • For each dish, prepare a transfection mix typically containing a mammalian expression vector with the cDNA for the this compound channel alpha subunit of interest (e.g., SCN5A for Nav1.5) and a fluorescent protein marker (e.g., GFP) to identify transfected cells.[9]

    • Use a suitable transfection reagent, such as lipid-based reagents, following the manufacturer's instructions.[9]

    • After 24 hours, the cells can be replated onto glass coverslips for electrophysiological recording.[8] Recordings are typically performed 48 hours post-transfection.[9]

II. Patch-Clamp Electrophysiology

A. Solutions

The composition of the intracellular (pipette) and extracellular (bath) solutions is critical for isolating and recording this compound currents.

Solution Type Component Concentration (mM) Purpose
Extracellular (Bath) NaCl140Main charge carrier for inward this compound current.
KCl4To maintain physiological potassium concentration.
CaCl₂2To maintain membrane integrity and block some calcium channels.
MgCl₂1Divalent cation for various cellular functions.
HEPES10pH buffer.
D-Glucose5Energy source for the cell.
pH 7.4 with NaOH
Intracellular (Pipette) CsF or Cs-Gluconate110-120Cesium blocks most potassium channels from the inside.
CsCl10Chloride salt of cesium.
NaCl10To set the this compound equilibrium potential.
EGTA10Chelates calcium to reduce calcium-dependent inactivation.
HEPES10pH buffer.
MgATP5Energy source for the cell.
pH 7.2 with CsOH

Note: Solution compositions can be modified based on the specific this compound channel subtype and the experimental question. For example, to study late this compound currents, the internal solution may contain aspartic acid and CsOH.[13] It is also important to account for the liquid junction potential.[13]

B. Voltage-Clamp Protocol for Peak Nav1.5 Current

This protocol is designed to measure the peak inward this compound current.

  • Establish Whole-Cell Configuration: Obtain a gigaohm seal and rupture the membrane to enter whole-cell mode.

  • Holding Potential: Clamp the cell at a hyperpolarized holding potential of -100 mV to -120 mV to ensure that the majority of this compound channels are in the closed, resting state.[14][15]

  • Voltage Step Protocol:

    • From the holding potential, apply a series of depolarizing voltage steps, for instance, from -80 mV to +60 mV in 5 or 10 mV increments, for a duration of 20-50 ms.[15]

    • The peak inward current is typically observed around -10 mV to -15 mV.[13][16]

  • Data Acquisition: Digitize the data at a sampling rate of at least 20 kHz and filter at 5 kHz to accurately capture the fast kinetics of the this compound current.[16]

  • Series Resistance Compensation: It is crucial to compensate for the series resistance (typically 60-80%) to minimize voltage errors, especially when recording large currents.[17]

C. Current-Clamp Protocol for Action Potential Firing

This protocol is used to study the role of this compound channels in generating action potentials.

  • Establish Whole-Cell Configuration.

  • Set to Current-Clamp Mode: Switch the amplifier to current-clamp mode.

  • Measure Resting Membrane Potential: Record the cell's resting membrane potential at zero current injection.

  • Current Injection: Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

  • Pharmacological Block: To confirm that the observed action potentials are driven by this compound channels, apply a specific blocker like Tetrodotoxin (TTX) and observe the abolition of the fast upstroke of the action potential.[4][5]

Data Presentation and Analysis

Quantitative Data Summary
Parameter Typical Value/Range Reference
Pipette Resistance 3 - 7 MΩ[5]
Seal Resistance ≥ 1 GΩ[13][16]
Holding Potential (Voltage-Clamp) -80 mV to -120 mV[14][16]
Test Pulse Duration (Voltage-Clamp) 20 - 50 ms[15]
Data Sampling Rate 20 - 50 kHz[16]
Low-pass Filter Frequency 2 - 5 kHz[16]
Series Resistance Compensation 60 - 80%[17]
Temperature Room temperature (21-23°C) or physiological temperature (35-37°C)[17][18]
Data Analysis
  • Current-Voltage (I-V) Relationship: Plot the peak current amplitude against the test potential to determine the voltage-dependence of channel activation.

  • Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) at each voltage (G = I / (V - Vrev), where Vrev is the reversal potential) and fit the data with a Boltzmann function to determine the half-activation voltage (V1/2).

  • Steady-State Inactivation: Use a two-pulse protocol to determine the voltage-dependence of channel inactivation. A pre-pulse to various potentials is followed by a test pulse to a potential that elicits a maximal inward current. The normalized peak current is then plotted against the pre-pulse potential and fitted with a Boltzmann function to determine the half-inactivation voltage (V1/2).[19]

Pharmacological Tools

A variety of pharmacological agents are used to study this compound channels.

Compound Mechanism of Action Typical Concentration Use
Tetrodotoxin (TTX) Blocks most voltage-gated this compound channels (TTX-sensitive isoforms).30 µMTo confirm the recorded current is mediated by this compound channels.[13][16]
Saxitoxin (STX) Similar to TTX, blocks TTX-sensitive this compound channels.VariesTo reduce this compound current amplitude.[17]
Flecainide Blocks peak Nav1.5 current.VariesPositive control for peak Nav1.5 current block.[13][16]
Ranolazine Blocks late Nav1.5 current.VariesPositive control for late Nav1.5 current block.[13][16]
ATX-II (Anemone Toxin II) Induces a late this compound current by impairing channel inactivation.150 nMTo study the late component of the this compound current.[13]

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_data Data Acquisition & Analysis cluster_pharma Pharmacology Culture HEK293 Cell Culture Transfection Transfection with Nav Channel cDNA Culture->Transfection Plating Plating on Coverslips Transfection->Plating Seal Gigaseal Formation Plating->Seal Pipette Pipette Fabrication & Filling Pipette->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Recording Voltage/Current Clamp Recording WholeCell->Recording Acquisition Data Acquisition Recording->Acquisition DrugApp Drug Application Recording->DrugApp Analysis Data Analysis (I-V, G-V, Inactivation) Acquisition->Analysis Effect Measure Drug Effect DrugApp->Effect Effect->Analysis

Figure 1. Experimental workflow for studying this compound ion channels.

Sodium_Channel_Signaling cluster_membrane Cell Membrane NavChannel Voltage-Gated This compound Channel Intracellular Intracellular Space (Low Na+) Extracellular Extracellular Space (High Na+) Depolarization Membrane Depolarization Activation Channel Activation (Opening) Depolarization->Activation Influx Na+ Influx Activation->Influx Inactivation Channel Inactivation (Closing) Activation->Inactivation time-dependent AP Action Potential Upstroke Influx->AP Repolarization Membrane Repolarization AP->Repolarization Recovery Recovery from Inactivation Inactivation->Recovery upon repolarization Blocker Channel Blockers (e.g., TTX) Blocker->Activation

Figure 2. Signaling pathway of a voltage-gated this compound channel.

References

Application Notes and Protocols for Sodium Dispersion Techniques for Improved Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metal is a powerful reducing agent with broad applications in organic synthesis, including reductions, condensations, and polymerizations.[1] However, the use of solid this compound often presents challenges related to safety, handling, and inconsistent reaction rates due to its limited surface area. This compound dispersions, which are stable suspensions of microscopic this compound particles in an inert liquid carrier, offer a significant improvement over bulk this compound by providing a much larger surface area for reaction. This leads to enhanced reaction kinetics, better reproducibility, and milder reaction conditions.[2] These application notes provide detailed protocols for the preparation and use of this compound dispersions to achieve improved reaction kinetics in various chemical transformations.

Advantages of this compound Dispersions

Utilizing this compound dispersions in chemical reactions offers several key advantages over traditional methods using solid this compound:

  • Increased Reaction Rate: The fine particle size of the this compound in a dispersion dramatically increases the available surface area for reaction, leading to significantly faster reaction times.[1][3][4]

  • Improved Yields: More efficient and controlled reactions often result in higher product yields and fewer side products.[1]

  • Milder Reaction Conditions: The increased reactivity of dispersed this compound can allow reactions to be carried out at lower temperatures, enhancing safety and selectivity.[2]

  • Enhanced Safety and Handling: Commercially available this compound dispersions are often non-pyrophoric and can be handled more safely in the air than large pieces of this compound.[2][5]

  • Better Control and Reproducibility: The uniform nature of the dispersion allows for more consistent and reproducible reaction outcomes.[2]

Key Parameters Influencing Reaction Kinetics

The effectiveness of a this compound dispersion in accelerating reaction kinetics is dependent on several critical parameters:

ParameterEffect on Reaction KineticsTypical Range
This compound Particle Size Smaller particle size leads to a larger surface area and a faster reaction rate.[1][3][4]0.5 µm - 50 µm[1]
This compound Concentration Higher concentrations can increase the reaction rate, but may also affect viscosity and handling.20% - 50% by weight[1]
Dispersing Agent Prevents agglomeration of this compound particles, ensuring a stable and effective dispersion.[1]0.1% - 2.0% by weight of dispersion[1]
Inert Carrier Liquid The solvent in which this compound is dispersed; must be inert to this compound and the reaction components.Mineral oil, paraffin (B1166041) oil, aliphatic or aromatic hydrocarbons[1][5]
Reaction Temperature Higher temperatures generally increase the reaction rate, but the high reactivity of dispersions may allow for lower temperatures.Varies by reaction
Agitation/Stirring Speed Adequate mixing is crucial to maintain the dispersion and ensure efficient contact between reactants.Varies by reaction scale and vessel

Experimental Protocols

Protocol 1: Preparation of a Laboratory-Scale this compound Dispersion

This protocol describes a general method for preparing a this compound dispersion using a high-shear mixer.

Materials:

  • This compound metal

  • Inert hydrocarbon solvent (e.g., toluene, xylene, mineral oil)

  • Dispersing agent (e.g., aluminum stearate, oleic acid)[1]

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

Procedure:

  • System Setup: Assemble the reaction flask and ensure it is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Solvent and Dispersing Agent: Add the inert hydrocarbon solvent and the dispersing agent to the flask. Heat the mixture to 105-110°C with stirring to dissolve the dispersing agent.[1] The melting point of this compound is 97.5°C.[1]

  • Addition of this compound: Carefully add small, clean pieces of this compound metal to the hot solvent mixture. The this compound will melt.

  • Dispersion: Increase the stirring speed to a high setting to break the molten this compound into fine droplets. The exact speed will depend on the stirrer and flask geometry.

  • Cooling: Continue high-speed stirring while allowing the mixture to cool slowly. The this compound droplets will solidify as fine particles.

  • Storage: The resulting dispersion should be stored under an inert atmosphere.

Safety Precautions:

  • This compound metal is highly reactive and pyrophoric. Handle with extreme care in an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • All glassware must be scrupulously dried to prevent violent reactions with any residual water.

  • Perform the procedure in a well-ventilated fume hood.

Protocol 2: Bouveault-Blanc Reduction of an Ester using a Pre-prepared this compound Dispersion

This protocol outlines the reduction of an ester to a primary alcohol using a commercially available this compound dispersion.[2]

Materials:

  • Ester substrate

  • Pre-prepared this compound dispersion (e.g., Na-D15, 5-15 µm particle size)[2]

  • Anhydrous isopropanol (B130326) (i-PrOH)

  • Anhydrous hexane

  • Reaction flask with a magnetic stirrer and nitrogen inlet.

Procedure:

  • Reaction Setup: To a dried and nitrogen-purged reaction flask, add the ester substrate and anhydrous hexane.

  • Addition of Reagents: While stirring, add the this compound dispersion to the ester solution, followed by the dropwise addition of anhydrous isopropanol.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a proton source, such as water or ethanol, in an ice-water bath.[5]

  • Workup: After quenching, the organic layer is separated, washed with brine, dried over anhydrous this compound sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.[5]

  • Purification: The crude product can be purified by column chromatography.[5]

Visualizations

Experimental Workflow for this compound Dispersion Preparation

G cluster_prep Preparation of this compound Dispersion Setup Dry and Purge Reaction Vessel with Inert Gas Add_Solvent Add Inert Solvent and Dispersing Agent Setup->Add_Solvent Heat Heat to 105-110 °C to Dissolve Agent Add_Solvent->Heat Add_Na Add this compound Metal Heat->Add_Na Melt_Na This compound Melts (m.p. 97.5 °C) Add_Na->Melt_Na Disperse High-Speed Mechanical Stirring Melt_Na->Disperse Cool Slow Cooling with Continued Stirring Disperse->Cool Store Store Dispersion Under Inert Atmosphere Cool->Store

Caption: Workflow for preparing a this compound dispersion.

Factors Influencing Reaction Kinetics with this compound Dispersions

G cluster_factors Influencing Factors Reaction_Kinetics Improved Reaction Kinetics Particle_Size Particle Size Particle_Size->Reaction_Kinetics smaller size, faster rate Na_Concentration This compound Concentration Na_Concentration->Reaction_Kinetics higher conc., faster rate Dispersing_Agent Dispersing Agent Dispersing_Agent->Reaction_Kinetics prevents agglomeration Temperature Reaction Temperature Temperature->Reaction_Kinetics higher temp., faster rate Agitation Agitation/Stirring Agitation->Reaction_Kinetics ensures reactant contact

References

Troubleshooting & Optimization

strategies to prevent sodium dendrite formation in batteries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on sodium-metal batteries. This resource provides troubleshooting guidance and answers to frequently asked questions regarding a critical challenge in the field: the formation and growth of this compound dendrites.

Frequently Asked Questions (FAQs)

Q1: What are this compound dendrites and why are they a problem?

A1: this compound dendrites are needle-like or mossy metallic microstructures that can form on the this compound metal anode during the battery charging process.[1] This occurs when this compound ions deposit unevenly on the anode surface.[2] Dendrite formation is a significant problem for several reasons:

  • Internal Short Circuits: If they grow long enough to penetrate the separator and reach the cathode, they can cause an internal short circuit.[3]

  • Safety Hazards: A short circuit can lead to rapid temperature increases (thermal runaway), causing the battery to catch fire or even explode.[3]

  • Reduced Battery Life: The process consumes active this compound and electrolyte, leading to the formation of an unstable Solid Electrolyte Interphase (SEI), capacity loss, and low Coulombic efficiency.[4][5]

Q2: What are the main strategies to prevent this compound dendrite formation?

A2: Research efforts to suppress this compound dendrites can be categorized into three primary strategies:[6]

  • Electrolyte Engineering: Modifying the liquid electrolyte by using additives, increasing salt concentration, or choosing different solvents (e.g., ethers instead of carbonates) to promote uniform this compound deposition.[2][6]

  • Interfacial Engineering: Creating a stable and mechanically robust Solid Electrolyte Interphase (SEI) on the anode surface. This can be done by forming an artificial SEI layer or by using electrolyte additives that create a more favorable SEI in-situ.[6][7] A stable SEI can physically block dendrite growth and ensure uniform Na+ ion flux.[3]

  • Anode and Current Collector Architecture: Designing three-dimensional (3D) hosts or using sodiophilic materials for the current collector. These architectures reduce the effective current density and guide this compound deposition in a more controlled manner.[6][8]

Q3: How do electrolyte additives like Fluoroethylene Carbonate (FEC) work?

A3: Fluoroethylene Carbonate (FEC) is a common electrolyte additive that helps form a more stable and uniform SEI on the this compound metal anode.[7] The fluorine in FEC helps create a NaF-rich SEI.[7] this compound fluoride (B91410) (NaF) has high surface energy and mechanical strength, which helps to physically suppress dendrite growth and promote even deposition of this compound ions.[3][7]

Q4: Can solid-state electrolytes (SSEs) completely solve the dendrite problem?

A4: While solid-state electrolytes are promising due to their high mechanical strength which can physically block dendrites, they are not a complete solution. Dendrites can still penetrate through defects, grain boundaries, or cracks within the ceramic or polymer electrolyte, especially at high current densities.[2][6] Therefore, research also focuses on improving the interfacial contact and energy between the this compound metal and the solid electrolyte to control dendrite growth.[6][9]

Troubleshooting Guide

This guide addresses common experimental issues encountered during the research and development of this compound-metal batteries.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Rapid capacity fade and low Coulombic Efficiency (<99%) in early cycles. 1. Unstable SEI formation leading to continuous electrolyte consumption.[7] 2. Formation of "dead" or electrically isolated this compound.[4]1. Introduce an SEI-forming additive: Add 1-5% Fluoroethylene Carbonate (FEC) to your baseline electrolyte to form a stable, NaF-rich SEI.[3][7] 2. Optimize electrolyte: Switch from carbonate-based solvents (e.g., EC/PC) to ether-based solvents (e.g., diglyme), which can promote more stable plating.[6] 3. Apply a formation protocol: Cycle the cell at a very low current density (e.g., C/20) for the first few cycles within a specific voltage window to form a stable SEI.[10][11]
Sudden voltage drop to zero during cycling (short circuit). 1. Dendrite penetration through the separator.[3] 2. Poor cell assembly causing physical contact between electrodes.1. Reduce current density: High current densities exacerbate dendrite growth. Test your cell at a lower C-rate. 2. Strengthen the separator: Use a mechanically stronger separator or apply a ceramic coating (e.g., Al2O3) to the separator.[2] 3. Improve the interface: Implement strategies like using electrolyte additives (see above) or creating an artificial SEI on the anode before cell assembly.[7] 4. Re-evaluate assembly: Carefully check your coin cell assembly procedure for any potential causes of shorting.
High and increasing overpotential during plating/stripping. 1. Thick, resistive SEI layer growth.[7] 2. Poor interfacial contact between the this compound anode and the current collector or separator.1. Tune electrolyte composition: An unstable SEI can continuously decompose the electrolyte and thicken. Use additives that create a thin, ionically conductive SEI.[7] 2. Improve wetting: Ensure the electrolyte fully wets the anode and separator surfaces. 3. Use a 3D current collector: A 3D host architecture can improve contact area and reduce polarization.[8]
Inconsistent or non-reproducible cycling results between identical cells. 1. Variations in SEI formation due to ambient moisture/oxygen contamination. 2. Inconsistent pressure applied during coin cell assembly. 3. Differences in electrode preparation or cell assembly.[12]1. Control atmosphere: Assemble all cells in an argon-filled glovebox with H2O and O2 levels below 0.5 ppm. 2. Standardize pressure: Use a torque wrench or a crimper with a pressure gauge to ensure consistent pressure is applied to each cell. 3. Document procedures: Maintain a detailed, standardized protocol for all steps from slurry mixing to final cell crimping.[12]

Performance Data on Dendrite Suppression Strategies

The following table summarizes quantitative data from various studies, showcasing the effectiveness of different strategies in improving the cycling performance of this compound-metal symmetric cells.

StrategyElectrolyte SystemCurrent DensityPlating/Stripping CapacityCycle LifeReference
Interfacial Engineering NaF/Co hybrid layer on Na1 M NaCF3SO3 in DIGLYME0.5 mA cm⁻²1 mAh cm⁻²>1000 hours
Solid-State Electrolyte Na3Zr2Si2PO12 (NZSP) CeramicN/A (Symmetric Cell)0.1 mA cm⁻²0.05 mAh cm⁻²>8000 hours
Solid-State Electrolyte Na3Zr2Si2PO12 with TiO2N/A (Symmetric Cell)0.5 mA cm⁻²0.25 mAh cm⁻²>3600 hours
Anode Architecture ZFC framework + Magnetic Field1 M NaClO4 in EC/DEC1 mA cm⁻²1 mAh cm⁻²>99.7% CE

Key Experimental Protocols

Protocol 1: Assembly of a CR2032 Coin Cell for this compound Metal Anode Testing

This protocol assumes all materials are prepared and handled inside an Ar-filled glovebox.

  • Electrode Preparation:

    • Punch a cathode disc (e.g., 12 mm diameter) from your coated foil.

    • Punch a this compound metal anode disc (e.g., 14 mm diameter) from a high-purity this compound foil.

    • Punch a separator disc (e.g., 19 mm diameter, typically glass fiber).

  • Cell Stacking:

    • Place the cathode-side cap (negative case) on a clean surface.

    • Place the cathode disc in the center of the cap, coated side up.

    • Dispense a precise amount of electrolyte (e.g., 40-60 µL) onto the cathode to ensure it is fully wetted.

    • Place the separator on top of the wetted cathode.

    • Add another small drop of electrolyte (e.g., 20 µL) onto the separator.

    • Carefully place the this compound metal disc onto the separator.

    • Place a spacer disc on top of the this compound anode, followed by the spring.

  • Crimping:

    • Place the anode-side cap (positive case) over the stack.

    • Transfer the assembly to the coin cell crimper.

    • Apply a consistent pressure (as specified by the crimper manufacturer) to seal the cell.

  • Resting and Testing:

    • Let the assembled cell rest for 6-12 hours to ensure complete electrolyte wetting and stabilization of the interface.

    • Connect the cell to a battery cycler and begin your electrochemical testing protocol (e.g., galvanostatic cycling).

Visualizations

Logical Flow for Troubleshooting Cell Failure

G start Cell Fails Prematurely check_volt Check Voltage Profile start->check_volt volt_drop Sudden Drop to 0V? check_volt->volt_drop short_circuit Probable Dendritic Short Circuit volt_drop->short_circuit Yes gradual_fade Gradual Capacity Fade? volt_drop->gradual_fade No action_short Solutions: 1. Reduce Current Density 2. Use Stronger Separator 3. Improve Electrolyte/Additive short_circuit->action_short sei_issue Probable Unstable SEI or 'Dead this compound' Formation gradual_fade->sei_issue Yes end_node Implement Solution & Re-test gradual_fade->end_node No (Other Issue) action_fade Solutions: 1. Add SEI-forming Additive (FEC) 2. Optimize Electrolyte Solvent 3. Apply Formation Cycles sei_issue->action_fade action_short->end_node action_fade->end_node G cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Baseline Electrolyte (e.g., 1M NaPF6 in EC/PC) B Select Additive (e.g., FEC, NaNO3) C Prepare Electrolyte Formulations (e.g., 0%, 1%, 2% Additive) D Assemble Symmetric Cells (Na || Na) C->D E Assemble Full Cells (e.g., NVP || Na) C->E F Galvanostatic Cycling (Determine Cycle Life & CE) D->F G Rate Capability Test E->G H Electrochemical Impedance Spectroscopy (EIS) F->H G->H I Disassemble Cells in Glovebox H->I J SEM Imaging of Anode (Morphology Analysis) I->J K XPS Analysis of Anode (SEI Composition) I->K

References

Technical Support Center: Optimizing Anode Performance in Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of anode performance in sodium-ion batteries (SIBs).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Initial Coulombic Efficiency (ICE)

Q: My hard carbon anode shows a low Initial Coulombic Efficiency (ICE) below 80%. What are the potential causes and how can I improve it?

A: Low ICE in hard carbon anodes is a common issue primarily attributed to the irreversible consumption of this compound ions during the formation of the Solid Electrolyte Interphase (SEI) layer on the anode surface. Other contributing factors include irreversible trapping of Na+ in defects within the carbon structure.

Troubleshooting Workflow:

Low_ICE_Troubleshooting cluster_solutions Potential Solutions start Low ICE Observed (<80%) check_precursor Evaluate Precursor & Carbonization Temp. start->check_precursor Initial Check optimize_morphology Optimize Morphology & Surface Area check_precursor->optimize_morphology High defect density surface_treatment Apply Surface Treatment optimize_morphology->surface_treatment High surface area electrolyte_additive Incorporate Electrolyte Additives surface_treatment->electrolyte_additive Persistent SEI issues presodiation Implement Pre-sodiation electrolyte_additive->presodiation Further improvement needed end_goal Improved ICE (>85%) presodiation->end_goal Successful Optimization

Caption: Troubleshooting workflow for low Initial Coulombic Efficiency.

Potential Solutions:

  • Precursor and Pyrolysis Temperature Optimization: The choice of precursor material and the carbonization temperature significantly impact the microstructure of the hard carbon. Higher temperatures can reduce defects and oxygen-containing functional groups that contribute to irreversible this compound trapping.[1]

  • Surface Modification: A simple surface treatment with short-chain organic molecules can block micropores and promote the formation of a more stable SEI, leading to improved ICE.

  • Electrolyte Additives: The addition of film-forming additives to the electrolyte, such as fluoroethylene carbonate (FEC), can help create a more stable and robust SEI layer, reducing the irreversible consumption of this compound ions in subsequent cycles.

  • Pre-sodiation: Introducing a this compound source to the anode before cell assembly compensates for the initial this compound loss during SEI formation. This can be achieved through electrochemical or chemical methods.

Issue 2: Rapid Capacity Fading

Q: My alloy-based anode (e.g., Sn, Sb) shows high initial capacity but fades quickly over a few cycles. What is causing this and how can I enhance cycling stability?

A: Rapid capacity fading in alloy-based anodes is typically caused by large volume changes during the sodiation and desodiation processes. This leads to pulverization of the active material, loss of electrical contact, and continuous formation of an unstable SEI layer on newly exposed surfaces.[2][3]

Troubleshooting Workflow:

Capacity_Fade_Troubleshooting cluster_solutions Potential Solutions start Rapid Capacity Fading check_morphology Examine Electrode Morphology (SEM) start->check_morphology Initial Diagnosis nanostructuring Synthesize Nanostructured Material check_morphology->nanostructuring Particle Pulverization composite_design Create Carbon Composite nanostructuring->composite_design Still Unstable binder_optimization Optimize Binder composite_design->binder_optimization Poor Adhesion electrolyte_engineering Engineer Electrolyte binder_optimization->electrolyte_engineering SEI Instability end_goal Stable Cycling Performance electrolyte_engineering->end_goal Successful Stabilization

Caption: Troubleshooting workflow for rapid capacity fading in alloy anodes.

Potential Solutions:

  • Nanostructuring: Reducing the particle size of the active material to the nanoscale can better accommodate the strain from volume changes, preventing pulverization.

  • Composite Materials: Embedding the alloy nanoparticles in a conductive and flexible matrix, such as carbon, can buffer the volume expansion, maintain electrical contact, and improve overall stability.[4]

  • Binder Optimization: Utilizing binders with strong adhesion and mechanical flexibility, such as this compound carboxymethyl cellulose (B213188) (CMC) or polyacrylic acid (PAA), can help maintain the integrity of the electrode during cycling.

  • Electrolyte Engineering: Using electrolyte additives or switching to ether-based electrolytes can lead to the formation of a more stable and flexible SEI that can better withstand the volume changes of the alloy anode.

Issue 3: Poor Rate Capability

Q: My anode performs well at low C-rates, but the capacity drops significantly at higher currents. How can I improve the rate capability?

A: Poor rate capability is often due to sluggish this compound-ion diffusion within the anode material and/or high charge transfer resistance at the electrode-electrolyte interface.

Troubleshooting Workflow:

Rate_Capability_Troubleshooting cluster_solutions Potential Solutions start Poor Rate Capability eis_analysis Perform EIS Analysis start->eis_analysis Diagnosis high_rct High Charge Transfer Resistance (Rct) eis_analysis->high_rct Large Semicircle slow_diffusion Slow Na+ Diffusion (Warburg Impedance) eis_analysis->slow_diffusion Steep Slope surface_coating Apply Conductive Surface Coating high_rct->surface_coating create_porous_structure Engineer Porous Architecture slow_diffusion->create_porous_structure end_goal Enhanced Rate Performance surface_coating->end_goal heteroatom_doping Introduce Heteroatom Doping create_porous_structure->heteroatom_doping heteroatom_doping->end_goal

Caption: Troubleshooting workflow for poor rate capability.

Potential Solutions:

  • Hierarchical and Porous Structures: Designing anode materials with a hierarchical and porous architecture can shorten the this compound-ion diffusion pathways and increase the electrode/electrolyte contact area, facilitating faster charge transfer.

  • Conductive Coatings: Applying a thin layer of a conductive material, such as carbon, on the surface of the active material can enhance the electronic conductivity of the electrode.

  • Heteroatom Doping: Doping the anode material with heteroatoms (e.g., N, S, P) can create more active sites for this compound storage and improve the electronic and ionic conductivity.[5]

  • Electrolyte Optimization: Using an electrolyte with higher ionic conductivity can improve the rate performance. For hard carbons, ether-based electrolytes have been shown to enhance plateau capacities at high rates.

Data Presentation: Performance of Anode Materials

The following tables summarize the electrochemical performance of common anode materials for this compound-ion batteries.

Table 1: Performance of Hard Carbon Anodes

PrecursorCarbonization Temp. (°C)Reversible Capacity (mAh g⁻¹)ICE (%)Cycling Stability
Sucrose1500327.892.1-
Lignin----
Cellulose-343.387.149.2 mAh g⁻¹ at high rate
Pitch-300.688.6-

Table 2: Performance of Alloy-Based Anodes

MaterialComposite StructureReversible Capacity (mAh g⁻¹)ICE (%)Cycling Stability
Antimony (Sb)Sb/C610--
Tin (Sn)µ-Sn>40091.3> 20 cycles
Bismuth (Bi)Bi@N-doped carbon--Good
Sb-Bi AlloySb₈Bi₁62587.1100 cycles at 1 A g⁻¹

Experimental Protocols

This section provides detailed methodologies for key electrochemical characterization techniques.

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior, sodiation/desodiation potentials, and electrochemical reversibility of the anode material.

Procedure:

  • Cell Assembly: Assemble a three-electrode half-cell (e.g., coin cell) in an argon-filled glovebox.

    • Working Electrode: Your prepared anode material coated on a current collector (e.g., copper foil).

    • Counter and Reference Electrodes: this compound metal foil.

    • Separator: Glass fiber separator.

    • Electrolyte: A suitable this compound-ion electrolyte (e.g., 1 M NaPF₆ in EC:DEC).

  • Instrument Setup: Connect the cell to a potentiostat.

  • Parameter Configuration:

    • Potential Window: Set a potential range that covers the expected sodiation and desodiation potentials (e.g., 0.01 V to 2.0 V vs. Na/Na⁺).

    • Scan Rate: Start with a slow scan rate (e.g., 0.1 mV s⁻¹) to ensure near-equilibrium conditions.[6] Subsequent scans can be performed at varying rates to study the kinetics.

    • Number of Cycles: Typically, 3-5 cycles are sufficient to observe the stabilization of the CV curves.

  • Data Acquisition and Analysis:

    • Run the experiment and record the current response as a function of the applied potential.

    • Identify the potentials of the reduction (sodiation) and oxidation (desodiation) peaks.

    • Assess the reversibility by comparing the peak potentials and areas of the anodic and cathodic scans.

Galvanostatic Cycling with Potential Limitation (GCPL)

Objective: To evaluate the specific capacity, Coulombic efficiency, and cycling stability of the anode material at a constant current.

Procedure:

  • Cell Assembly: Assemble a two-electrode half-cell as described for CV.

  • Instrument Setup: Connect the cell to a battery cycler.

  • Parameter Configuration:

    • Current Density: Set the desired C-rate (e.g., C/10, where 1C corresponds to a full charge/discharge in one hour). The current is calculated based on the theoretical capacity and the mass of the active material.

    • Potential Window: Define the upper and lower cutoff voltages (e.g., 0.01 V to 2.0 V vs. Na/Na⁺).[6]

    • Number of Cycles: Set the desired number of charge-discharge cycles to evaluate long-term stability (e.g., 100 cycles).

  • Data Acquisition and Analysis:

    • The instrument will apply a constant current to charge (desodiate) and discharge (sodiate) the cell between the set voltage limits.

    • Calculate the specific capacity (mAh g⁻¹) for each cycle.

    • Determine the Coulombic efficiency for each cycle (discharge capacity / charge capacity * 100%).

    • Plot the specific capacity and Coulombic efficiency versus the cycle number to evaluate the cycling performance.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the electrochemical kinetics of the anode, including the charge transfer resistance and this compound-ion diffusion.[7]

Procedure:

  • Cell Assembly: Assemble a three-electrode half-cell for more accurate measurements, though a two-electrode setup can also be used.[8]

  • Instrument Setup: Connect the cell to a potentiostat with an EIS module.

  • State of Charge (SOC) Control: Bring the cell to a specific SOC (e.g., fully discharged, 50% charged, fully charged) using galvanostatic cycling.

  • Parameter Configuration:

    • Frequency Range: Set a wide frequency range (e.g., 100 kHz to 0.01 Hz).[9]

    • AC Amplitude: Apply a small AC voltage perturbation (e.g., 5-10 mV).

    • DC Potential: The open-circuit voltage at the desired SOC.

  • Data Acquisition and Analysis:

    • The instrument measures the impedance at each frequency and generates a Nyquist plot (Z' vs. -Z'').

    • The high-frequency intercept with the real axis represents the electrolyte resistance (Rs).

    • The diameter of the semicircle in the mid-frequency region corresponds to the charge transfer resistance (Rct).

    • The sloping line at low frequencies (Warburg impedance) is related to the this compound-ion diffusion in the electrode.[8]

Frequently Asked Questions (FAQs)

Q1: Why is graphite (B72142) not a suitable anode for this compound-ion batteries? A1: The larger ionic radius of Na⁺ compared to Li⁺ makes the intercalation of this compound ions into the graphite lattice thermodynamically unfavorable. This results in a very low storage capacity.[10]

Q2: What is the role of the Solid Electrolyte Interphase (SEI) in anode performance? A2: The SEI is a passivation layer formed on the anode surface from the decomposition of the electrolyte during the initial cycles. A stable SEI is crucial as it allows for the transport of Na⁺ ions while preventing further electrolyte decomposition, thus ensuring good cycling stability and high Coulombic efficiency. An unstable SEI leads to continuous electrolyte consumption and capacity fading.[11]

Q3: How does the choice of electrolyte affect anode performance? A3: The electrolyte composition significantly influences the formation and stability of the SEI layer, ionic conductivity, and rate capability. For instance, ether-based electrolytes can improve the rate performance of hard carbon anodes. The choice of salt and solvent can also impact the cycling stability of alloy anodes.

Q4: What are the advantages of using hard carbon as an anode material for SIBs? A4: Hard carbon is considered one of the most promising anode materials for commercial SIBs due to its relatively high capacity, low cost, abundance of precursors, and good cycling stability.[12]

Q5: Can I use aluminum foil as a current collector for the anode in SIBs? A5: Yes, unlike in lithium-ion batteries where lithium alloys with aluminum at low potentials, this compound does not alloy with aluminum. This allows for the use of cheaper and lighter aluminum foil as the anode current collector in SIBs.[10]

References

troubleshooting common problems in sodium metal handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sodium metal.

Frequently Asked Questions (FAQs)

Q1: My this compound metal has a white or grayish coating. Is it still usable?

A1: The coating is likely this compound oxide or hydroxide, formed from a reaction with air and moisture.[1] While the inner metal is likely still pure, the outer layer is passivated. For reactions requiring high purity, it is recommended to cut away the oxide layer under an inert liquid like mineral oil or hexane (B92381) to expose the shiny, metallic this compound.[2][3] Use only dry tools for cutting.[4]

Q2: My reaction with this compound metal is not starting or is very slow. What are the possible causes?

A2: Several factors could be inhibiting your reaction:

  • Passivation Layer: The aforementioned oxide layer can prevent the this compound from coming into contact with the reactants.[3] Ensure it has been removed.

  • Solvent Purity: The solvent must be scrupulously dry. This compound reacts violently with water, and even trace amounts can consume the this compound and interfere with the desired reaction.[4][5][6]

  • Inadequate Mixing: If the this compound is not being properly agitated, the reaction may be slow due to localized depletion of the reactant at the metal surface.

  • Temperature: Some reactions involving this compound metal require an initial input of heat to overcome the activation energy.

Q3: I've observed sparks or a small fire during the handling of this compound metal. What should I do?

A3: Immediately smother the fire with a Class D fire extinguisher, dry sand, soda ash, or graphite (B72142) powder.[5][7][8] NEVER use water, carbon dioxide (CO2), or a standard ABC fire extinguisher, as these will react violently with the this compound and exacerbate the fire.[2][5][8]

Q4: How should I properly store this compound metal?

A4: this compound metal must be stored under an inert, moisture-free liquid such as mineral oil, kerosene, or toluene.[4][5][9] The container should be tightly sealed and stored in a cool, dry, well-ventilated area away from water, acids, and oxidizing agents.[4][5][6][8] The storage building should not have a water-based fire sprinkler system.[7]

Q5: What is the correct procedure for disposing of small amounts of this compound metal waste?

A5: Small scraps of this compound metal should be quenched in a controlled manner. This is typically done by slowly adding a less reactive alcohol, such as isopropanol (B130326) or tert-butanol (B103910), to the this compound metal (which should be immersed in an inert solvent like toluene).[2][3][10] Once the reaction with the alcohol is complete, ethanol (B145695) and then water can be cautiously added.[11] This process should be carried out in a fume hood, and the reaction vessel may need to be cooled in an ice bath.[3] All this compound waste must be disposed of as hazardous waste.[12]

Troubleshooting Guides

Issue: Unexpected Reaction Vigor

If a reaction with this compound metal becomes too vigorous, immediately remove any external heating source and prepare for emergency shutdown. Have a Class D fire extinguisher readily available. Consider cooling the reaction vessel with an ice bath if it can be done safely.

Issue: this compound Spill

In the event of a this compound metal spill, control all ignition sources.[5] Wearing appropriate personal protective equipment, cover the spill with dry sand.[5] Use spark-resistant tools to scoop the material into a container for disposal.[5] DO NOT use water or combustible materials like sawdust for cleanup.[5]

Data Presentation

PropertyValue
Appearance Silvery-white metal that turns grayish on exposure to air[13]
Melting Point 97.8 °C (208 °F)[8]
Boiling Point 883 °C (1621 °F)[8]
Specific Gravity 0.97 g/cm³[8]
Reactivity Reacts violently with water, acids, and oxygenated compounds[5]

Experimental Protocols

Protocol for Cleaning this compound Metal
  • Preparation: Work in a fume hood or glove box under an inert atmosphere (argon or nitrogen).[3][5] Ensure all glassware and tools are completely dry.[4]

  • Procedure: Place the piece of this compound metal in a beaker containing anhydrous hexane or toluene.[2][3] Swirl the beaker to wash off the mineral oil.[3]

  • Using dry forceps and a scalpel, carefully cut away the outer passivated layer to expose the shiny metal underneath.[2]

  • The clean this compound metal can then be used for the intended reaction.

Protocol for Quenching this compound Metal Residues
  • Preparation: Conduct the procedure in a fume hood.[3] Place the flask containing the this compound residues in an ice bath to manage the exothermic reaction.[3]

  • Initial Quenching: Slowly and carefully add isopropanol or tert-butanol to the this compound residues.[3][11]

  • Intermediate Quenching: Once the initial vigorous reaction has subsided, slowly add ethanol.[11]

  • Final Quenching: After the reaction with ethanol is complete, cautiously add water dropwise.[14] Be prepared for some hydrogen gas evolution.

  • Disposal: Neutralize the resulting solution and dispose of it as hazardous waste according to institutional guidelines.

Visualizations

PPE_for_Sodium_Handling cluster_ppe Required Personal Protective Equipment cluster_additional Additional Protection for Larger Quantities Goggles Chemical Splash Goggles FaceShield Face Shield Goggles->FaceShield recommended Gloves Impervious Gloves Coat Fire-Retardant Lab Coat Apron Neoprene or Nomex™ Apron Coat->Apron recommended Shoes Closed-Toe Shoes Handler Researcher Handler->Goggles Handler->Gloves Handler->Coat Handler->Shoes

Caption: Required PPE for handling this compound metal.

Troubleshooting_Sodium_Reaction Start Reaction Not Proceeding CheckPassivation Is there a visible oxide layer on the this compound? Start->CheckPassivation CheckSolvent Is the solvent certified anhydrous? CheckPassivation->CheckSolvent No Cleanthis compound Clean the this compound metal under an inert liquid. CheckPassivation->Cleanthis compound Yes CheckMixing Is the reaction mixture being stirred effectively? CheckSolvent->CheckMixing Yes DrySolvent Use a freshly dried solvent. CheckSolvent->DrySolvent No CheckTemp Does the reaction require heating? CheckMixing->CheckTemp Yes IncreaseStirring Increase the stirring rate. CheckMixing->IncreaseStirring No ApplyHeat Gently heat the reaction mixture. CheckTemp->ApplyHeat Yes Consult Consult senior personnel or literature. CheckTemp->Consult No Cleanthis compound->CheckSolvent DrySolvent->CheckMixing IncreaseStirring->CheckTemp Success Reaction Proceeds ApplyHeat->Success

Caption: Troubleshooting workflow for this compound metal reactions.

References

Technical Support Center: Enhancing the Efficiency of Sodium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium-catalyzed reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during this compound-catalyzed reactions, offering solutions in a direct question-and-answer format.

This compound-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Question 1: My Suzuki-Miyaura or Negishi cross-coupling reaction using organothis compound reagents shows low to no conversion. What are the common causes?

Answer: Low conversion in these cross-coupling reactions is a frequent challenge. Here are the primary areas to investigate:

  • Inactive Catalyst: The active catalytic species may not be forming efficiently. Ensure your reaction conditions are suitable for the reduction of the precatalyst if you are using one.

  • Impure Reagents or Solvents: Water, oxygen, and other impurities can deactivate the catalyst. It is crucial to use rigorously dried and degassed solvents and high-purity reagents.[1] Peroxides in ethereal solvents like THF and dioxane are particularly detrimental.

  • Improper Formation of the Organothis compound Reagent: The generation of the organothis compound compound is a critical preceding step. Ensure the this compound dispersion is of good quality and that the reaction conditions for the formation of the organothis compound reagent are optimal.

  • Inefficient Transmetalation: In the case of Suzuki-Miyaura and Negishi reactions, the transfer of the organic group from this compound to boron or zinc may be incomplete.

Question 2: I am observing significant side product formation in my cross-coupling reaction. How can I improve selectivity?

Answer: Poor selectivity can often be addressed by modifying the reaction conditions:

  • Ligand Selection: The choice of ligand for the transition metal catalyst (e.g., palladium) is critical. Bulky electron-rich ligands can often improve selectivity by promoting the desired reductive elimination step.

  • Temperature Control: Reaction temperature can significantly influence selectivity. Lowering the temperature may favor the desired reaction pathway over competing side reactions.

  • Base Selection: The nature and strength of the base used can impact the reaction outcome. A thorough screening of bases is recommended.

This compound-Catalyzed Amination Reactions

Question 1: My reductive amination reaction has a low conversion rate. What are the most common causes?

Answer: Low conversion in reductive amination can stem from several factors:

  • Inefficient Imine/Enamine Formation: The equilibrium between the carbonyl compound, the amine, and the imine/enamine may not favor the intermediate. This can be due to steric hindrance, electronic effects, or the presence of water which can hydrolyze the imine.

  • Incorrect Choice or Inactive Reducing Agent: Not all reducing agents are suitable for all reductive aminations. The reducing agent may be too reactive, reducing the carbonyl starting material before imine formation, or not reactive enough to reduce the imine. Ensure your this compound-based reducing agent (e.g., this compound borohydride (B1222165), this compound triacetoxyborohydride) is fresh and active.

  • Poor Solubility of Reagents: If the reactants are not fully soluble in the chosen solvent, the reaction will be slow or incomplete.

Question 2: My imine forms successfully, but the reduction step with a this compound-based reducing agent is failing. What should I do?

Answer: If the imine is stable but not being reduced, consider the following:

  • Choice of Reducing Agent: this compound triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often more effective than this compound borohydride (NaBH₄) for reducing imines in the presence of aldehydes or ketones, as it is a milder reducing agent.[2]

  • pH of the Reaction Mixture: The pH can influence the reactivity of the imine. For some substrates, the addition of a catalytic amount of a weak acid like acetic acid can facilitate the reduction.

  • Solvent Effects: The choice of solvent can impact the reactivity of the reducing agent. Protic solvents like methanol (B129727) can react with some borohydride reagents. Consider using aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

This compound-Catalyzed Esterification and Beckmann Rearrangement

Question 1: My this compound bisulfate-catalyzed esterification is proceeding slowly or not at all. What are the likely issues?

Answer: this compound bisulfate is an effective catalyst for esterification, but its efficiency can be hampered by:

  • Presence of Water: The esterification reaction is an equilibrium process. The presence of water, even in small amounts, can shift the equilibrium back towards the starting materials. Ensure all reagents and glassware are dry.

  • Insufficient Catalyst Loading: While it is a catalyst, an adequate amount is necessary to drive the reaction at a reasonable rate. You may need to optimize the catalyst loading for your specific substrates.

  • Low Reaction Temperature: Esterification often requires heating to proceed at a practical rate. Ensure your reaction temperature is appropriate for the substrates being used.

Question 2: I am attempting a Beckmann rearrangement catalyzed by a this compound salt, but the reaction is giving low yields or fragmentation products. What can I do?

Answer: The Beckmann rearrangement is sensitive to reaction conditions, and suboptimal setup can lead to poor outcomes:

  • Choice of Catalyst: While various reagents can catalyze the Beckmann rearrangement, this compound octane (B31449) sulfonate (SOS) has shown excellent catalytic activity for this transformation, offering mild reaction conditions and high yields.[3]

  • Stereochemistry of the Oxime: The rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating. Ensure the stereochemistry of your starting oxime is correct for the desired product.

  • Reaction Conditions: Careful selection of the solvent and temperature can suppress the competing Beckmann fragmentation reaction.

Frequently Asked Questions (FAQs)

Q1: How does the physical form of this compound (e.g., lump vs. dispersion) affect its catalytic efficiency?

A1: The physical form of this compound significantly impacts its reactivity and handling. This compound dispersion, with its high surface area, is generally more reactive and allows for reactions to be carried out under milder conditions compared to this compound lumps.[4] Modern, stabilized this compound dispersions are also easier and safer to handle in air.[5]

Q2: What is the role of a this compound promoter on other metal catalysts?

A2: this compound can act as a promoter to enhance the activity and selectivity of other metal catalysts, such as platinum or cobalt.[6][7] The promotional effect can be due to electronic modifications of the primary catalyst or the creation of new active sites at the interface between the catalyst and the this compound species.[7] For example, in the water-gas shift reaction, this compound promotion of platinum catalysts can facilitate the activation of water.

Q3: How critical is the solvent choice in this compound-catalyzed reactions?

A3: The choice of solvent is crucial. It can affect the solubility of reactants and catalysts, the stability of intermediates, and the overall reaction rate and selectivity. For instance, in reductive aminations using this compound triacetoxyborohydride, 1,2-dichloroethane (B1671644) (DCE) is often the preferred solvent.[2] For reactions involving organothis compound reagents, anhydrous and non-protic solvents like hexane (B92381) or THF are essential to prevent quenching of the highly reactive organometallic species.

Q4: Can I use this compound hydroxide (B78521) as a catalyst?

A4: this compound hydroxide is a strong base and is often used as a reagent in stoichiometric amounts rather than as a catalyst in the classical sense. For example, in the saponification of esters, this compound hydroxide is consumed in the reaction to form the this compound salt of the carboxylic acid.[8] While it can catalyze certain reactions like some condensation reactions, it is important to distinguish its role as a base from that of a true catalyst that is regenerated in the reaction cycle.

Data Presentation

Table 1: Effect of this compound Loading on Catalyst Performance in Fischer-Tropsch to Olefins (FTO) Reaction over CoMn Catalysts

This compound ConcentrationCO Conversion (%)CO₂ Selectivity (%)C₂-C₄ Olefin Selectivity (%)Methane Selectivity (%)
0 wt%45.11.815.419.8
0.1 wt%55.325.648.28.1
0.2 wt%58.930.154.25.9
0.4 wt%52.135.445.37.2
0.6 wt%48.738.240.18.5

Data adapted from a study on CoMn catalysts for the FTO reaction, demonstrating the promotional effect of this compound on olefin selectivity.[6]

Table 2: Influence of Solvent and Reducing Agent on Reductive Amination Yield

Carbonyl CompoundAmineReducing AgentSolventYield (%)
BenzaldehydeAnilineNaBH₄Glycerol95
4-ChlorobenzaldehydeAnilineNaBH₄Glycerol92
BenzaldehydeBenzylamineNaBH(OAc)₃DCEHigh
CyclohexanoneBenzylamineNaBH(OAc)₃DCEHigh

This table summarizes typical yields for reductive amination under different conditions, highlighting the effectiveness of this compound-based reducing agents in various solvent systems.[9]

Experimental Protocols

Protocol 1: General Procedure for this compound-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the in-situ generation of an arylthis compound reagent followed by its use in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl chloride

  • This compound dispersion (in oil)

  • Anhydrous hexane

  • Anhydrous Tetrahydrofuran (THF)

  • Zinc chloride-TMEDA complex (ZnCl₂·TMEDA)

  • Aryl boronic acid pinacol (B44631) ester

  • Palladium catalyst (e.g., Pd-PEPPSI-IPr)

  • Aqueous base (e.g., K₃PO₄ solution)

  • Anhydrous this compound sulfate

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, oven-dried glassware)

Procedure:

  • Formation of Arylthis compound: In an oven-dried flask under an inert atmosphere (e.g., argon), add the aryl chloride and anhydrous hexane. To this solution, add the this compound dispersion. Stir the mixture at room temperature for the time required to form the arylthis compound reagent (this can be monitored by GC analysis of quenched aliquots).

  • Transmetalation to Boron: In a separate flask under an inert atmosphere, dissolve the aryl boronic acid pinacol ester in anhydrous THF. Cool the solution to 0 °C. Slowly add the freshly prepared arylthis compound suspension to the boronic ester solution. Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cross-Coupling Reaction: To the flask containing the newly formed arylboron compound, add the palladium catalyst, the second aryl halide, and the aqueous base solution.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and monitor the progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous this compound sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: One-Pot Reductive Amination using this compound Triacetoxyborohydride

This protocol is a general guideline for the reductive amination of an aldehyde or ketone with a primary or secondary amine.

Materials:

  • Aldehyde or ketone

  • Amine

  • This compound triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous this compound bicarbonate solution

  • Anhydrous this compound sulfate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (e.g., DCE, 5 mL). Stir the mixture at room temperature. For less reactive substrates, a catalytic amount of acetic acid can be added.

  • Reduction: Once imine formation is observed (can be monitored by TLC or NMR), add this compound triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of this compound bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous this compound sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

troubleshooting_low_yield start Low Reaction Yield check_catalyst Is the catalyst active and handled correctly? start->check_catalyst Start Here check_reagents Are reagents and solvents pure and dry? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst, handle under inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (temperature, concentration) optimal? check_reagents->check_conditions Yes solution_reagents Purify/dry reagents and solvents. check_reagents->solution_reagents No solution_conditions Optimize temperature and reactant concentrations. check_conditions->solution_conditions No

Caption: A logical workflow for troubleshooting low reaction yields.

suzuki_coupling_cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-XL_n Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'L_n ArPdX->ArPdAr_prime Ar'-B(OR)₂ (from Ar'-Na) Transmetal Transmetalation ArPdAr_prime->Pd0 RedElim Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X Ar_prime_B Ar'-B(OR)₂ Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Overcoming Challenges in Sodium-Ion Battery Cycling Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during sodium-ion battery (SIB) experimentation, with a focus on improving cycling stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Rapid Capacity Fading in Early Cycles

Q1: My this compound-ion battery shows a significant drop in capacity within the first 50 cycles. What are the likely causes and how can I troubleshoot this?

A1: Rapid initial capacity fade is a common challenge in SIBs and can often be attributed to several factors:

  • Unstable Solid Electrolyte Interphase (SEI) Formation: A significant portion of the initial capacity loss is due to the formation of the SEI layer on the anode surface.[1][2][3] If this layer is not stable, it can continuously consume electrolyte and this compound ions with each cycle, leading to capacity fade.[1][3][4]

    • Troubleshooting:

      • Electrolyte Additives: Introduce additives like Fluoroethylene Carbonate (FEC) or this compound Difluoro(oxalato)borate (NaDFOB) to the electrolyte.[5][6][7] These additives can help form a more stable and uniform SEI layer.[6]

      • Formation Cycles: Employ a specific protocol for the initial formation cycles (e.g., lower C-rates) to allow for the creation of a robust SEI layer.

      • Electrolyte Optimization: The choice of electrolyte solvent and salt can significantly impact SEI formation. Ether-based electrolytes, for instance, can sometimes form a more stable SEI on hard carbon anodes compared to carbonate-based ones.[3]

  • Electrode Material Degradation: The large size of this compound ions can cause significant volume changes in the electrode materials during sodiation and desodiation, leading to pulverization, loss of electrical contact, and capacity fade.[4][8][9]

    • Troubleshooting:

      • Nanostructuring: Synthesize electrode materials with nanoscale dimensions to better accommodate strain from volume changes.[10][11]

      • Surface Coatings: Apply a protective coating (e.g., MgO, carbon) on the active material particles to enhance structural integrity and minimize side reactions with the electrolyte.[12]

      • Doping: Introduce doping elements into the crystal structure of the cathode or anode material to improve structural stability.[10]

  • Irreversible Phase Transitions: Some cathode materials, particularly layered oxides, can undergo irreversible phase transitions during cycling, leading to a loss of active this compound storage sites.[13]

    • Troubleshooting:

      • Material Selection: Carefully select cathode materials known for their structural stability within the desired voltage window. Polyanionic compounds, for example, often exhibit better structural stability than layered oxides.[4][10]

      • Voltage Window Optimization: Limit the upper and lower cutoff voltages during cycling to avoid regions where detrimental phase transitions occur.

Issue 2: Low Initial Coulombic Efficiency (ICE)

Q2: My SIB's Initial Coulombic Efficiency is below 80%. What is causing this and what are the strategies to improve it?

A2: A low Initial Coulombic Efficiency (ICE) is a primary hurdle for the practical application of SIBs, as it signifies a large irreversible loss of this compound ions during the first cycle.[2][14] The main culprits are:

  • SEI Formation: As mentioned previously, the initial formation of the SEI layer consumes a significant amount of this compound ions, which are then unavailable for subsequent cycling.[2][14]

  • Irreversible Sodiation: Some anode materials have sites that trap this compound ions irreversibly during the first charge.[2]

Strategies to Improve ICE:

StrategyDescriptionKey Experimental Parameters
Pre-sodiation of Anode Introducing a source of this compound to the anode before cell assembly to pre-form the SEI and compensate for the initial this compound loss.[2]Sodiation agent (e.g., this compound metal, stabilized this compound metal powder), degree of sodiation.
Cathode Additives Incorporating sacrificial this compound-rich compounds into the cathode that decompose during the first charge, releasing extra this compound ions to compensate for the initial loss.[2]Type of additive, percentage of additive in the cathode.
Electrolyte Optimization Using electrolyte additives (e.g., FEC) that form a thinner, more efficient SEI, thereby reducing the amount of this compound consumed.[2][15]Additive concentration, electrolyte solvent composition.
Anode Surface Engineering Modifying the surface of the anode material to reduce the number of active sites for electrolyte decomposition.[2]Coating material, coating thickness, surface treatment method.

Issue 3: Poor Cycling Stability at High C-rates

Q3: The battery performs well at low C-rates (e.g., C/10), but the capacity fades quickly at higher rates (e.g., 1C or above). How can I address this?

A3: Poor high-rate capability is often linked to kinetic limitations within the battery.

  • Sluggish Ion Diffusion: The relatively large size of Na+ ions can lead to slow diffusion within the electrode materials, especially at high currents.[8]

    • Troubleshooting:

      • Reduce Particle Size: Synthesize active materials with smaller particle sizes to shorten the ion diffusion path.[10]

      • Create Porous Architectures: Design electrodes with a porous structure to enhance electrolyte penetration and provide more surface area for electrochemical reactions.

  • High Interfacial Impedance: A thick or poorly conductive SEI layer can impede the transfer of this compound ions between the electrolyte and the electrode, leading to large voltage drops and poor rate performance.[16]

    • Troubleshooting:

      • Optimize SEI Composition: As discussed, use electrolyte additives to form a thin and ionically conductive SEI. An inorganic-organic hybrid SEI can offer a balance of protection and low impedance.[16]

  • Structural Instability under High Stress: Rapid charging and discharging can induce significant stress on the electrode materials, accelerating their degradation.[17]

    • Troubleshooting:

      • Material Reinforcement: Incorporate conductive and mechanically robust materials like carbon nanotubes or graphene into the electrode structure to improve its resilience.

Experimental Protocols

Protocol 1: Standardized Half-Cell Assembly for Cycling Stability Testing

  • Electrode Preparation:

    • Mix the active material, conductive carbon (e.g., Super P), and binder (e.g., PVDF) in a weight ratio of 8:1:1 in a suitable solvent (e.g., NMP) to form a slurry.

    • Cast the slurry onto a current collector (copper foil for anodes, aluminum foil for cathodes) using a doctor blade with a specific gap height.

    • Dry the electrode in a vacuum oven at a specified temperature (e.g., 80-120°C) for at least 12 hours to remove residual solvent.

    • Punch out circular electrodes of a defined diameter (e.g., 12 mm).

  • Cell Assembly:

    • Assemble CR2032 coin cells in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm.

    • Use a this compound metal disc as the counter and reference electrode.

    • Use a glass fiber separator soaked with the electrolyte.

    • The electrolyte typically consists of a this compound salt (e.g., 1 M NaClO4 or NaPF6) dissolved in a carbonate solvent mixture (e.g., EC:DEC 1:1 v/v).

  • Electrochemical Testing:

    • Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes.

    • Perform galvanostatic cycling using a battery cycler within a specific voltage range appropriate for the electrode material.

    • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-5 cycles to form a stable SEI.

    • Cycling Stability Test: Subsequently, cycle the cells at a higher C-rate (e.g., C/5 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate long-term stability.

Visualizations

TroubleshootingWorkflow start Start: Poor Cycling Stability Observed check_ice Check Initial Coulombic Efficiency (ICE) start->check_ice low_ice Low ICE (<80%) check_ice->low_ice Low ok_ice Acceptable ICE (>80%) check_ice->ok_ice OK troubleshoot_sei Troubleshoot SEI Formation: - Optimize Electrolyte Additives - Refine Formation Cycles low_ice->troubleshoot_sei analyze_fade_pattern Analyze Capacity Fade Pattern ok_ice->analyze_fade_pattern rapid_fade Rapid Fade in Early Cycles analyze_fade_pattern->rapid_fade Rapid gradual_fade Gradual Fade Over Many Cycles analyze_fade_pattern->gradual_fade Gradual rapid_fade->troubleshoot_sei troubleshoot_electrode Troubleshoot Electrode Material: - Nanostructuring - Surface Coatings - Doping rapid_fade->troubleshoot_electrode gradual_fade->troubleshoot_electrode troubleshoot_kinetics Troubleshoot Kinetics: - Reduce Particle Size - Improve Electrode Porosity gradual_fade->troubleshoot_kinetics end Improved Cycling Stability troubleshoot_sei->end troubleshoot_electrode->end troubleshoot_kinetics->end

Caption: A troubleshooting workflow for addressing poor cycling stability in this compound-ion batteries.

SEI_Formation_Mechanism cluster_anode Anode Surface cluster_electrolyte Electrolyte anode Anode Material (e.g., Hard Carbon) electrolyte Electrolyte (Solvent + Salt) sei Solid Electrolyte Interphase (SEI) - Inorganic components (Na2CO3, NaF) - Organic components electrolyte->sei Decomposition during 1st cycle additives Additives (e.g., FEC) additives->sei Forms stable components sei->anode Passivates surface

Caption: The formation of the Solid Electrolyte Interphase (SEI) at the anode-electrolyte interface.

References

Technical Support Center: Mitigating Moisture Contamination in Sodium Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting moisture contamination in experiments involving sodium metal.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to exclude moisture from this compound experiments?

A1: this compound metal reacts vigorously and exothermically with water, including atmospheric moisture. This reaction produces highly flammable hydrogen gas and corrosive this compound hydroxide (B78521).[1][2][3][4] The heat generated can be sufficient to ignite the hydrogen, leading to fires or explosions.[2][5] Even trace amounts of moisture can consume this compound, impact reaction stoichiometry, and lead to the formation of unwanted byproducts, compromising experimental results.[6]

Q2: What are the primary sources of moisture contamination in a laboratory setting?

A2: The main sources of moisture include:

  • Atmospheric humidity: Air entering the reaction setup.[2][7]

  • Contaminated solvents: Solvents that have not been adequately dried.

  • "Wet" glassware and equipment: Glassware that has not been properly oven- or flame-dried.

  • Hygroscopic starting materials: Reagents that readily absorb moisture from the air.

Q3: How should this compound metal be properly stored to prevent moisture contamination?

A3: this compound metal should be stored under an inert, anhydrous liquid such as mineral oil, kerosene, or toluene.[1][2] The container must be tightly sealed and stored in a cool, dry, well-ventilated area away from water and sources of ignition.[2][8] For long-term storage or high-purity applications, storage within an inert atmosphere glovebox is recommended.[5]

Q4: What is the acceptable level of moisture in a glovebox for handling this compound?

A4: For handling this compound metal, the glovebox atmosphere should be maintained with oxygen and water levels below 0.5 ppm.[7] Regularly purging the glovebox is crucial, especially when solvents are in use, as their vapors can affect the inert atmosphere.[9]

Q5: What are the visual signs of moisture contamination on this compound metal?

A5: Freshly cut this compound has a bright, silvery-white appearance. Upon exposure to moisture, it will tarnish, forming a dull, gray or white crust of this compound hydroxide.[2] This crust can then react with atmospheric carbon dioxide to form this compound bicarbonate.[2][6] In some cases, a black, sticky film may also be observed.

Troubleshooting Guides

Problem 1: My this compound metal has a thick, dull crust. Can I still use it?

  • Answer: A thick crust indicates significant reaction with atmospheric moisture and carbon dioxide, forming this compound hydroxide and this compound carbonate.[2][6] It is crucial to remove this layer before use to ensure accurate weighing and reactivity. You can clean the this compound by physically cutting away the crust or by melting the this compound under mineral oil. For detailed instructions, refer to the Protocol for Cleaning this compound Metal Surface below.

Problem 2: My reaction is sluggish or fails to initiate, and I suspect moisture contamination. How can I confirm this and what should I do?

  • Answer:

    • Check your solvent: The most likely culprit is residual water in your solvent. Test the moisture content of an aliquot of the solvent using Karl Fischer titration.

    • Inspect your glassware: Ensure all glassware was rigorously dried before use. If in doubt, re-dry and assemble the apparatus hot under a stream of inert gas.

    • Evaluate your reagents: Check if any other reagents are hygroscopic and if they were handled and stored under anhydrous conditions.

    • Remediation: If moisture is confirmed, the reaction will likely need to be repeated with freshly dried solvents and reagents, and properly cleaned this compound.

Problem 3: I observed fumes when adding this compound to my reaction solvent.

  • Answer: This indicates a rapid reaction, likely due to a significant amount of water in your solvent. The fumes are likely a mixture of hydrogen gas and solvent vapor. Immediately and safely quench the reaction. If the reaction is vigorous, smother it with a Class D fire extinguisher, dry sand, or this compound carbonate.[10][11] Do not use a water, carbon dioxide, or soda-acid fire extinguisher.[10] Review your solvent drying procedure before attempting the reaction again.

Problem 4: My Karl Fischer titration indicates my solvent is dry, but my this compound-sensitive reaction is still failing. What else could be the issue?

  • Answer:

    • Oxygen contamination: While you have controlled for moisture, oxygen can also be a problem. Ensure your system is properly purged with a high-purity inert gas (argon or nitrogen).

    • Reagent purity: The issue may lie with the purity of your other reagents or the this compound itself.

    • Reaction conditions: Re-evaluate other reaction parameters such as temperature and reaction time.

    • Micro-leaks: Your apparatus may have small leaks that are allowing atmospheric moisture and oxygen to slowly enter the system. Check all joints and seals.

Quantitative Data

Table 1: Recommended Moisture Levels for Solvents in this compound Experiments

Solvent TypeRecommended Maximum Moisture Content (ppm)Method of Determination
Aprotic Solvents (e.g., THF, Toluene, Hexane)< 10 ppmKarl Fischer Titration
Ethereal Solvents (e.g., Diethyl Ether)< 20 ppmKarl Fischer Titration

Table 2: Personal Protective Equipment (PPE) for Handling this compound

OperationEye/Face ProtectionHand ProtectionBody Protection
Handling/Cutting Solid this compoundChemical splash goggles & face shieldDry, chemical-resistant gloves (e.g., nitrile)Flame-retardant lab coat, chemical-resistant apron
Weighing this compoundChemical splash gogglesDry, chemical-resistant glovesFlame-retardant lab coat
Quenching/DisposalChemical splash goggles & face shieldHeavy-duty, chemical-resistant glovesFlame-retardant lab coat, chemical-resistant apron

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content in Aprotic Solvents

This protocol outlines the volumetric titration method for determining water content in a solvent like THF or toluene.

Materials:

  • Karl Fischer titrator (volumetric)

  • Anhydrous methanol (B129727)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Standardized water-in-methanol solution

  • Gas-tight syringes and needles

  • Dry glassware

Procedure:

  • Apparatus Preparation: Ensure the titration vessel is clean and dry. Add a suitable volume of anhydrous methanol to the vessel.

  • Pre-titration: Titrate the methanol with the Karl Fischer reagent until the endpoint is reached. This removes any residual moisture in the solvent and on the vessel walls. The vessel is now in a "dry" state.

  • Standardization: Accurately add a known mass or volume of the standardized water-in-methanol solution to the vessel using a calibrated syringe. Titrate with the Karl Fischer reagent to the endpoint. The water equivalence factor (F) of the reagent is calculated.

  • Sample Analysis: a. Using a clean, dry, gas-tight syringe, draw an accurately known volume or mass of the solvent sample to be tested. b. Quickly inject the sample into the titration vessel, ensuring the needle tip is below the surface of the methanol. c. Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.[12] d. Record the volume of titrant consumed.

  • Calculation:

    • Water Content (in mg) = Volume of KF reagent consumed (mL) x F (mg/mL)

    • Water Content (in ppm) = (Water Content (mg) / Sample Mass (g))

Protocol 2: Cleaning this compound Metal Surface

This procedure should be performed in a fume hood or a glovebox.

Materials:

  • This compound metal with an oxide layer

  • Anhydrous hexanes or heptane

  • Two beakers or crystallizing dishes

  • Dry forceps

  • Dry scalpel or knife

Procedure:

  • Initial Rinse: Place the piece of this compound in a beaker containing anhydrous hexanes. Swirl the beaker gently to wash off the mineral oil it was stored in.[8]

  • Decant: Using dry forceps to hold the this compound, carefully decant the hexanes into a separate waste container.

  • Repeat Rinse: Repeat the rinse with fresh anhydrous hexanes to ensure all mineral oil is removed.

  • Cutting the Oxide Layer: Place the rinsed this compound on a dry ceramic tile or watch glass. Using a dry scalpel, carefully cut away the outer, tarnished layer to expose the shiny, metallic this compound underneath.[8]

  • Use Immediately: The clean this compound should be weighed and used in the reaction immediately to minimize re-oxidation from atmospheric exposure.[8]

Protocol 3: Cutting and Weighing this compound in a Glovebox

Materials:

  • Clean this compound metal

  • Dry scalpel or knife

  • Dry forceps

  • Analytical balance inside the glovebox

  • Weighing boat or pre-tared reaction flask

Procedure:

  • Prepare the Glovebox: Ensure the glovebox has an inert atmosphere with O₂ and H₂O levels below 0.5 ppm.

  • Introduce Materials: Bring the container of clean this compound, cutting tools, and weighing vessel into the glovebox through the antechamber, ensuring proper evacuation and refilling cycles.[13][14]

  • Tare the Vessel: Place the weighing boat or reaction flask on the analytical balance and tare it.

  • Cut the this compound: On a clean, dry surface within the glovebox, use the scalpel to cut a piece of this compound to the approximate desired size.

  • Weigh the this compound: Using forceps, transfer the cut piece of this compound to the tared container on the balance. Record the mass. Adjust the amount by adding or removing small pieces of this compound as needed.

  • Transfer to Reaction: Once the desired mass is obtained, promptly add the this compound to the reaction flask.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling This compound Handling (in Glovebox) cluster_reaction Reaction start Start dry_glassware Oven/Flame-Dry Glassware start->dry_glassware dry_solvent Dry Solvent over Desiccant start->dry_solvent assemble Assemble Apparatus Hot under Inert Gas dry_glassware->assemble kf_titration Verify Solvent Dryness (<10 ppm H2O) via Karl Fischer Titration dry_solvent->kf_titration add_solvent Add Dry Solvent & Reagents kf_titration->add_solvent Solvent OK clean_na Clean this compound Surface weigh_na Cut & Weigh this compound clean_na->weigh_na add_na Add Weighed this compound weigh_na->add_na assemble->add_solvent add_solvent->add_na run_reaction Run Reaction under Inert Atmosphere add_na->run_reaction finish End run_reaction->finish

Caption: Experimental workflow for this compound reactions.

troubleshooting_pathway start Reaction Failure or Sluggish check_solvent Is Solvent Dry? start->check_solvent check_glassware Is Glassware Dry? check_solvent->check_glassware Yes solution_dry Re-dry and Distill Solvent check_solvent->solution_dry No check_reagents Are Other Reagents Anhydrous? check_glassware->check_reagents Yes solution_glassware Re-dry Glassware, Assemble Hot check_glassware->solution_glassware No check_atmosphere Is Inert Atmosphere Maintained? check_reagents->check_atmosphere Yes solution_reagents Use Freshly Dried/Purified Reagents check_reagents->solution_reagents No solution_atmosphere Check for Leaks, Purge System check_atmosphere->solution_atmosphere No success Problem Resolved check_atmosphere->success Yes solution_dry->success solution_glassware->success solution_reagents->success solution_atmosphere->success

Caption: Troubleshooting moisture in this compound reactions.

References

Technical Support Center: Optimization of Electrolyte Composition for Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during the optimization of electrolyte composition for sodium-ion batteries (SIBs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical properties of an electrolyte for high-performance this compound-ion batteries?

A1: An ideal electrolyte for SIBs should possess a combination of properties, including high ionic conductivity (typically 3-20 mS/cm), a wide electrochemical stability window (ESW) (e.g., 0-4 V vs. Na+/Na), and the ability to form a stable Solid Electrolyte Interphase (SEI) on the anode. The choice of this compound salt, solvent mixture, and additives significantly impacts these properties, which in turn affect battery performance metrics like cycle life, rate capability, and safety.[1]

Q2: What are the common this compound salts used in SIB electrolytes, and what are their trade-offs?

A2: Common this compound salts include this compound hexafluorophosphate (B91526) (NaPF₆), this compound perchlorate (B79767) (NaClO₄), and this compound bis(trifluoromethanesulfonyl)imide (NaTFSI). NaPF₆ and NaClO₄ generally offer good electrochemical stability and are often used for benchmarking new materials. However, NaTFSI can corrode the aluminum current collector at potentials around 3.7 V. A significant challenge with many this compound salts is their reactivity with common electrolyte solvents, which can lead to the formation of a thick and resistive SEI layer.[2]

Q3: Why is the Solid Electrolyte Interphase (SEI) so important in this compound-ion batteries?

A3: The SEI is a passivating layer that forms on the anode surface from the decomposition products of the electrolyte during the initial cycles.[3][4] A stable SEI is crucial because it is electronically insulating but ionically conducting, preventing further electrolyte decomposition while allowing this compound ions to pass through.[3] An unstable or continuously growing SEI leads to low Coulombic efficiency, capacity fading, and increased internal resistance.[5][6][7]

Q4: Can additives significantly improve electrolyte performance?

A4: Yes, additives play a critical role in enhancing electrolyte performance. For example, fluoroethylene carbonate (FEC) is widely used to help form a stable and robust SEI layer on the anode, which can suppress detrimental reactions and reduce capacity fading.[8] Other additives, like this compound difluoro(oxalato)borate (NaDFOB), can also improve SEI formation and mitigate electrolyte degradation.[8][9]

Troubleshooting Guide

This guide addresses specific issues researchers may encounter during SIB electrolyte formulation and testing.

Issue 1: Low Initial Coulombic Efficiency (ICE)

Q: My cell shows a low Initial Coulombic Efficiency (below 80%). What are the potential causes and how can I fix it?

A: Low ICE is primarily attributed to the irreversible consumption of this compound ions during the formation of the Solid Electrolyte Interphase (SEI) on the anode. Other causes include parasitic side reactions with impurities in the electrolyte or on the electrode surface.[5]

Troubleshooting Steps:

  • Incorporate Film-Forming Additives: Additives like fluoroethylene carbonate (FEC) can be introduced to the electrolyte. FEC is known to form a more stable and compact SEI, reducing the irreversible capacity loss during the initial cycle.[8]

  • Optimize Salt Concentration: The concentration of the this compound salt affects the viscosity and ionic conductivity of the electrolyte. An optimized concentration can lead to more uniform SEI formation.

  • Purify Materials: Ensure high purity of electrolyte components (salts and solvents) and electrode materials. Impurities, especially water, can lead to unwanted side reactions.[5][7]

  • Consider Presodiation: Employing a presodiation additive, such as a highly active Na₂S-based composite, can compensate for the initial this compound loss, thereby improving the ICE.[10]

Logical Flow for Troubleshooting Low ICE

start Low Initial Coulombic Efficiency (ICE) q1 Is a film-forming additive (e.g., FEC) being used? start->q1 s1 Add 1-5% FEC to the electrolyte to promote a stable SEI. q1->s1 No q2 Are electrolyte components and electrodes of high purity? q1->q2 Yes s1->q2 s2 Use battery-grade materials. Dry solvents and salts to remove moisture. q2->s2 No q3 Is the SEI formation excessive? q2->q3 Yes s2->q3 s3 Consider presodiation additives to compensate for Na+ loss. q3->s3 Yes end Re-evaluate Cell Performance q3->end No s3->end

Caption: Troubleshooting workflow for low ICE.

Issue 2: Rapid Capacity Fading

Q: The battery's capacity drops significantly over the first 50-100 cycles. What is causing this, and what are the solutions?

A: Rapid capacity fading is often linked to the instability of the SEI layer, continuous electrolyte decomposition, or structural degradation of the electrode materials.[6][8] An unstable SEI can continuously dissolve and reform, consuming active this compound and electrolyte, leading to a steady decline in capacity.[6]

Troubleshooting Steps:

  • Enhance SEI Stability: The use of additives like FEC or NaDFOB is crucial for forming a robust SEI that can withstand volume changes in the anode during cycling.[8]

  • Optimize the Solvent System: Carbonate-based electrolytes can be unstable, leading to continuous SEI growth.[8] Exploring ether-based electrolytes may offer better stability with certain anode materials like hard carbon.[1]

  • Investigate Dual-Salt Electrolytes: Formulations combining two different salts, such as NaFSI and NaDFOB, can create a more stable cathode-electrolyte interphase (CEI) and improve cycling stability, especially at higher voltages.[11]

  • Control Operating Temperature: High temperatures accelerate electrolyte degradation and SEI breakdown.[8] Cycling batteries in a temperature-controlled environment (e.g., 25 °C) is recommended unless studying thermal effects. Rapid capacity fading at low temperatures can be due to this compound plating.[12][13]

Data on Electrolyte Formulations and Capacity Retention

Electrolyte CompositionCathodeCapacity RetentionNo. of CyclesReference
0.5 m NaFSI + 0.5 m NaDFOB in PCP2-AFMNO>90%100[11]
R-G2 (Proprietary)NVP99.89% (CE)1000[14]
NaPF₆ in FEC/DMC (2:8 vol)NCPP90.10%500[15]
Issue 3: Poor Rate Capability

Q: My SIB performs well at low C-rates (e.g., C/10) but shows a significant capacity drop at higher rates (e.g., 1C). How can this be improved?

A: Poor rate capability is typically caused by low ionic conductivity of the electrolyte, high charge transfer resistance at the electrode-electrolyte interface, or slow this compound-ion diffusion kinetics within the electrodes.[16][17]

Troubleshooting Steps:

  • Increase Ionic Conductivity:

    • Solvent Selection: Use low-viscosity solvents. For instance, adding dimethyl carbonate (DMC) to an ethylene (B1197577) carbonate/propylene carbonate (EC/PC) mixture can significantly improve ionic conductivity.[18]

    • Salt Concentration: Optimize the salt concentration. Conductivity initially increases with concentration but then decreases due to increased viscosity and ion pairing.

  • Switch to a More Suitable Electrolyte System: Ether-based electrolytes, such as those using diglyme (B29089) (G2), can significantly enhance the rate capability of hard carbon anodes by promoting faster Na+ diffusion.[1][19]

  • Modify Electrode Materials: Reducing the particle size of active materials can shorten the this compound-ion diffusion path, enhancing rate performance.[20]

Data on Ionic Conductivity of Different Electrolyte Systems

Electrolyte CompositionIonic Conductivity (mS/cm)Reference
1.0 M NaOTf in diglyme~4
1.0 M NaTFSI in EC/DMC (1:1)>5
1 M NaPF₆ in EC/PC/DMC10[18]
Issue 4: this compound Dendrite Formation

Q: After cycling, I observe signs of short-circuiting, possibly due to this compound dendrites. How can I suppress dendrite growth?

A: this compound dendrite growth is a critical safety issue where needle-like this compound structures grow on the anode, potentially piercing the separator and causing a short circuit.[21][22] It is often caused by non-uniform this compound deposition, which is exacerbated by an unstable SEI.[23]

Troubleshooting Steps:

  • Strengthen the SEI: A mechanically robust and uniform SEI can physically suppress dendrite growth. Additives that form a NaF-rich SEI are effective.[24]

  • Use Gel or Solid Electrolytes: Solid-state or gel-polymer electrolytes can act as a physical barrier to prevent dendrites from penetrating the separator.[25][26][27]

  • Modify the Anode Surface: Creating a "sodiophilic" surface on the current collector can guide uniform this compound deposition and prevent the nucleation of dendrites.[26]

  • Optimize Electrolyte Composition: Certain electrolyte formulations can eliminate the dissolution of polysulfides in this compound-sulfur batteries, a process linked to dendrite growth.[21]

Workflow for Dendrite Suppression

start Dendrite Formation Observed q1 Is the SEI layer stable? start->q1 s1 Incorporate additives (e.g., FEC, NaF) to form a mechanically robust SEI. q1->s1 No q2 Is a liquid electrolyte being used? q1->q2 Yes s1->q2 s2 Transition to a gel-polymer or solid-state electrolyte to create a physical barrier. q2->s2 Yes q3 Is Na+ deposition uniform? q2->q3 No s2->q3 s3 Modify anode surface to be 'sodiophilic' to guide uniform plating. q3->s3 No end Improved Cycle Life and Safety q3->end Yes s3->end

Caption: Decision process for mitigating Na dendrites.

Experimental Protocols

Protocol 1: Measurement of Ionic Conductivity

This protocol describes how to measure the ionic conductivity of a liquid electrolyte using Electrochemical Impedance Spectroscopy (EIS).

Methodology:

  • Cell Assembly: Assemble a symmetric cell with two blocking electrodes (e.g., stainless steel or platinum) separated by a separator soaked in the electrolyte to be tested. A coin cell or a specialized conductivity cell can be used.

  • EIS Setup: Connect the cell to a potentiostat equipped with a frequency response analyzer.

  • Measurement Parameters:

    • Frequency Range: 1 MHz to 1 Hz

    • AC Amplitude: 10 mV

    • Temperature: Controlled, typically 25 °C

  • Data Acquisition: Perform the EIS measurement to obtain a Nyquist plot.

  • Data Analysis:

    • The Nyquist plot will typically show a semicircle at high frequencies and a straight line at low frequencies.

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis (Z').

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A) where L is the thickness of the separator (distance between electrodes) and A is the area of the electrode.

Protocol 2: Determination of Electrochemical Stability Window (ESW)

This protocol uses Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) to determine the voltage range in which the electrolyte is stable.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., stainless steel or glassy carbon), a counter electrode (e.g., this compound metal), and a reference electrode (e.g., this compound metal).

  • Voltammetry Setup: Connect the cell to a potentiostat.

  • Measurement Parameters:

    • Scan Rate: A slow scan rate, such as 0.5 mV/s or 1 mV/s, is typically used.

    • Voltage Range: Sweep the potential from the open-circuit voltage (OCV) to the expected anodic and cathodic limits (e.g., from -0.5 V to 5.0 V vs. Na/Na⁺).

  • Data Acquisition: Run the CV or LSV scan.

  • Data Analysis:

    • The ESW is defined by the potentials at which the cathodic (reduction) and anodic (oxidation) currents begin to increase sharply, indicating electrolyte decomposition.

    • A current density threshold (e.g., 0.01 mA/cm²) is often used to define the onset of decomposition. The voltage range between these onset potentials is the ESW.[11]

Protocol 3: Evaluation of Cycling Performance

This protocol describes the galvanostatic cycling of a full cell to evaluate capacity, Coulombic efficiency, and cycle life.

Methodology:

  • Cell Assembly: Assemble a full cell (e.g., a coin cell) with the chosen anode, cathode, separator, and the formulated electrolyte.

  • Formation Cycles:

    • Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles. This allows for the stable formation of the SEI layer.

  • Cycling Protocol:

    • C-rate: Set the desired charge/discharge current (e.g., C/5 for standard cycling, 1C or higher for rate capability testing).

    • Voltage Window: Define the upper and lower cutoff voltages based on the electrode materials.

    • Number of Cycles: Set the desired number of cycles (e.g., 100, 500, or more) to evaluate long-term stability.

  • Data Acquisition: Use a battery cycler to perform the charge-discharge cycles, recording capacity, voltage, and current over time.

  • Data Analysis:

    • Specific Capacity (mAh/g): Calculate based on the mass of the active material.

    • Coulombic Efficiency (%): (Discharge Capacity / Charge Capacity) * 100.

    • Capacity Retention (%): (Capacity at cycle 'n' / Initial Discharge Capacity) * 100.

    • Plot capacity and Coulombic efficiency versus cycle number to visualize the battery's performance and degradation.[13]

References

Technical Support Center: Enhancing the Safety of Large-Scale Sodium Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely conducting large-scale reactions involving metallic sodium. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during large-scale this compound reactions.

Issue 1: Rapid Temperature Increase (Exotherm)

  • Question: My large-scale this compound reaction is becoming excessively hot, and the temperature is rising uncontrollably. What should I do?

  • Answer: An uncontrolled increase in temperature, or a runaway reaction, is a critical safety concern. Immediately initiate your facility's emergency shutdown procedure. This typically involves the following steps:

    • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction vessel.

    • Enhance Cooling: Maximize cooling to the reactor jacket. If available, have a secondary cooling system on standby.

    • Alert Personnel: Inform all personnel in the vicinity and your supervisor of the situation.

    • Prepare for Quenching (If Safe): If the temperature begins to stabilize and it is deemed safe to proceed, prepare a quenching agent. However, do not add a quenching agent to a reaction that is still out of control, as this could exacerbate the exotherm.

    • Evacuate if Necessary: If the temperature continues to rise despite these measures, evacuate the area and contact emergency services.

Issue 2: Hydrogen Gas Accumulation

  • Question: I am concerned about the amount of hydrogen gas being produced. How can I mitigate the risk of ignition or explosion?

  • Answer: Hydrogen gas is highly flammable and is a major hazard in this compound reactions.[1][2][3] Effective ventilation and atmosphere control are crucial.

    • Inert Atmosphere: Always conduct large-scale this compound reactions under an inert atmosphere, such as nitrogen or argon, to prevent the accumulation of an explosive mixture of hydrogen and air.[1] A continuous purge of inert gas will help to safely vent the hydrogen.

    • Ventilation: Ensure the reaction is performed in a well-ventilated area, such as a certified chemical fume hood or a glove box, to prevent the buildup of flammable gases.[1][4]

    • Eliminate Ignition Sources: Remove all potential ignition sources from the area, including open flames, static electricity, and spark-producing equipment.[1][5]

Issue 3: Incomplete Reaction or Quenching

  • Question: How can I be certain that all the this compound has reacted or has been safely quenched at the end of my experiment?

  • Answer: Residual unreacted this compound poses a significant risk, as it can react violently upon accidental contact with water or other protic solvents during workup.

    • Visual Observation: Carefully observe the reaction mixture. The disappearance of the metallic this compound is a primary indicator. However, small pieces may be difficult to see.

    • Controlled Quenching Protocol: Follow a stepwise quenching procedure. After the initial quenching with a less reactive alcohol like isopropanol (B130326), cautiously add a more reactive alcohol such as ethanol (B145695), followed by methanol, to ensure all residual this compound is consumed.[6]

    • Test for Gas Evolution: After the final addition of the most reactive quenching agent (e.g., methanol), allow the mixture to stir for a sufficient period. Then, add a small amount of water dropwise and observe for any gas evolution (hydrogen bubbles).[7] The absence of gas evolution upon the addition of water is a strong indicator that the this compound has been fully quenched.

    • pH Check: Once quenching is believed to be complete, the resulting solution should be basic due to the formation of this compound alkoxides and hydroxides. Checking the pH can be a secondary confirmation.[6]

Issue 4: this compound Fire

  • Question: A small fire has broken out while handling this compound. How do I extinguish it?

  • Answer: Do NOT use water, carbon dioxide (CO2), or standard ABC fire extinguishers. [1][2][3] These will react violently with burning this compound and intensify the fire.

    • Class D Extinguisher: Use a Class D fire extinguisher, which is specifically designed for combustible metal fires.[1][3] Common agents in Class D extinguishers include powdered copper, graphite, or this compound carbonate.

    • Dry Sand or Soda Ash: If a Class D extinguisher is not available, smother the fire with a generous amount of dry sand, this compound carbonate (soda ash), or ground limestone.[2][3] This will cut off the oxygen supply.

    • Personal Protective Equipment (PPE): All personnel involved in fighting a this compound fire must wear appropriate PPE, including flame-retardant clothing and a self-contained breathing apparatus to protect against caustic fumes.[2]

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What is the proper way to store large quantities of this compound metal?

    • A1: this compound must be stored under an inert, moisture-free liquid such as mineral oil, kerosene, or toluene (B28343) to prevent its reaction with air and moisture.[1][8] The container should be tightly sealed and stored in a cool, dry, well-ventilated area away from combustible materials, water, and acids.[1][5] For added safety, especially with larger quantities, storing the container under an inert gas atmosphere of nitrogen or argon is recommended.[1]

  • Q2: What personal protective equipment (PPE) is required when working with large-scale this compound reactions?

    • A2: A comprehensive set of PPE is mandatory. This includes:

      • Eye Protection: Chemical splash goggles and a face shield.[5][9]

      • Hand Protection: Impervious gloves, such as nitrile, are recommended.[1][4] It's advisable to consult the glove manufacturer's compatibility chart.

      • Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are essential.[1][8]

Reaction Protocols

  • Q3: Why is an inert atmosphere so critical for large-scale this compound reactions?

    • A3: An inert atmosphere, typically nitrogen or argon, serves two primary safety functions. First, it prevents the this compound from reacting with atmospheric moisture and oxygen, which can cause it to ignite.[1][8] Second, it prevents the flammable hydrogen gas produced during the reaction from forming an explosive mixture with air.[1]

  • Q4: What are common solvents used for large-scale this compound reactions, and what are the safety considerations?

    • A4: The choice of solvent is critical and depends on the specific reaction (e.g., Birch reduction, Bouveault-Blanc reduction). Common solvents include anhydrous ethers (like THF), toluene, and liquid ammonia (B1221849) for Birch reductions.[10][11] All solvents must be rigorously dried before use, as any residual water will react violently with the this compound. When using flammable solvents, all ignition sources must be eliminated from the work area.

Drug Development Applications

  • Q5: What are some applications of large-scale this compound reactions in drug development?

    • A5: this compound is a powerful reducing agent used in several key organic synthesis reactions that are vital for creating complex molecules, which can be active pharmaceutical ingredients (APIs) or their precursors.[12] Examples include the Birch reduction for modifying aromatic rings and the Bouveault-Blanc reduction for converting esters to alcohols.[11][13][14] Additionally, this compound is used to form this compound alkoxides, which are important reagents in drug synthesis.[12]

  • Q6: How does the use of this compound as a salt-forming agent relate to drug development?

    • A6: In pharmaceutical development, converting a weakly acidic drug into a this compound salt is a common strategy to enhance its solubility and dissolution rate, which can improve its bioavailability.[15] This is a critical step in formulating a drug product that is effective and can be consistently manufactured.

Quantitative Safety Data

The following tables summarize key quantitative data for the safe handling and reaction of this compound.

Table 1: Physical and Reactivity Data for this compound

ParameterValueSource(s)
Autoignition Temperature in Moist AirCan ignite spontaneously[1][2]
Autoignition Temperature in Dry Air> 115 °C (239 °F)[1][3]
Melting Point97.8 °C[3]
Boiling Point881.4 °C[3]
Incompatible MaterialsWater, acids, alcohols, oxidizing agents, halogenated solvents, carbon dioxide[1][5]

Table 2: Emergency Response and Personal Protective Equipment

SituationRecommended Action/EquipmentSource(s)
Fire Class D fire extinguisher, dry sand, soda ash[1][2][3]
Spill Cover with dry sand, scoop with spark-resistant tools[1]
Skin Contact Brush off solids, rinse with copious water for at least 15 minutes[1]
Eye Contact Rinse with copious water for at least 15 minutes, seek medical attention[1]
Required PPE Safety glasses, face shield, flame-retardant lab coat, impervious gloves[1][5][8]

Experimental Protocols

Protocol 1: General Setup for a Large-Scale this compound Reaction

  • Preparation:

    • Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (argon or nitrogen).[7]

    • The reaction should be conducted in a certified chemical fume hood or glove box.[1][4]

    • Place a secondary container, such as a large pan, under the reaction vessel to contain any potential spills.

    • Ensure a Class D fire extinguisher and a bucket of dry sand are readily accessible.[1][2]

    • Remove all flammable materials and potential ignition sources from the immediate vicinity.[6]

  • Procedure:

    • Charge the reaction vessel with the anhydrous solvent and any other reagents, under a positive pressure of inert gas.

    • Cut the required amount of this compound into small pieces while it is submerged under an inert liquid like mineral oil.[4]

    • Quickly transfer the this compound pieces to the reaction vessel. For very large scales, specialized charging equipment may be necessary.

    • Maintain a gentle flow of inert gas through the apparatus to vent any hydrogen produced.

    • Control the reaction temperature using an external cooling bath. Monitor the internal temperature continuously.

Protocol 2: Safe Quenching of Residual this compound After Reaction

  • Preparation:

    • Cool the reaction vessel in an ice bath to dissipate heat generated during quenching.[4]

    • Ensure the reaction remains under a positive pressure of inert gas.

    • Have quenching agents (isopropanol, ethanol, methanol, and water) ready in separate, clearly labeled containers.

  • Stepwise Quenching Procedure:

    • Step 1 (Isopropanol): Slowly add isopropanol to the reaction mixture via an addition funnel.[4][6] Control the rate of addition to keep the reaction temperature from rising significantly. You will observe hydrogen gas evolution.

    • Step 2 (Ethanol): Once the vigorous reaction with isopropanol has subsided, slowly add ethanol.[6] This is more reactive than isopropanol and will quench smaller, less reactive pieces of this compound.

    • Step 3 (Methanol): After the reaction with ethanol ceases, slowly add methanol.[6] This is the most reactive of the common alcohols and will ensure the destruction of any remaining traces of this compound.

    • Step 4 (Water): After allowing the mixture to stir for a prolonged period (e.g., several hours or overnight) to ensure completeness, cautiously add water dropwise to hydrolyze the this compound alkoxides and quench any final, minute traces of this compound.[7] Observe carefully for any gas evolution.

    • Confirmation: The absence of gas evolution upon the addition of water is the best indication that the quenching process is complete.

Visualized Workflows and Logical Relationships

Emergency_Response_Workflow start Uncontrolled Exotherm Detected stop_reagents Stop All Reagent Addition start->stop_reagents maximize_cooling Maximize Reactor Cooling stop_reagents->maximize_cooling alert_personnel Alert Supervisor and Area Personnel maximize_cooling->alert_personnel assess_situation Is Temperature Stabilizing? alert_personnel->assess_situation prepare_quench Prepare Quenching Agent (Standby) assess_situation->prepare_quench Yes evacuate Evacuate Area and Call Emergency Services assess_situation->evacuate No stabilized Situation Stabilized prepare_quench->stabilized

Caption: Emergency response workflow for an uncontrolled exotherm.

Safe_Quenching_Logic start End of Reaction (Residual this compound Present) cool_reactor Cool Reactor to 0-10°C start->cool_reactor add_isopropanol Slowly Add Isopropanol cool_reactor->add_isopropanol gas_ceases1 Gas Evolution Ceases? add_isopropanol->gas_ceases1 gas_ceases1->add_isopropanol No add_ethanol Slowly Add Ethanol gas_ceases1->add_ethanol Yes gas_ceases2 Gas Evolution Ceases? add_ethanol->gas_ceases2 gas_ceases2->add_ethanol No add_methanol Slowly Add Methanol gas_ceases2->add_methanol Yes gas_ceases3 Gas Evolution Ceases? add_methanol->gas_ceases3 gas_ceases3->add_methanol No stir_overnight Stir for Extended Period (e.g., overnight) gas_ceases3->stir_overnight Yes add_water Cautiously Add Water Dropwise stir_overnight->add_water check_gas Any Gas Evolution? add_water->check_gas check_gas->add_methanol Yes (Return to previous step) end Quenching Complete Proceed to Workup check_gas->end No

Caption: Logical decision pathway for the safe quenching of this compound.

References

Technical Support Center: High-Purity Sodium Metal for Sensitive Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-purity sodium metal.

Troubleshooting Guides

Issue: Inconsistent or Low Vacuum Pressure During Distillation

Symptoms:

  • The vacuum gauge fails to reach the desired setpoint.

  • The evaporation temperature of this compound remains high.

  • Overall separation efficiency is reduced.

Possible Causes and Solutions:

Possible CauseSolution
Leaks in joints or connections.Perform a leak test using a vacuum leak detector or a soap solution on all joints and connections. Tighten or replace any faulty seals.
Worn-out or clogged vacuum pump.Check the vacuum pump oil for contamination and change if necessary. Clean or replace any clogged filters in the pump.
Contaminated cold trap.Ensure the cold trap is sufficiently cold and not saturated with condensed volatiles. Clean and dry the cold trap before starting the distillation.
Degraded O-rings or gaskets.Inspect all O-rings and gaskets for signs of wear, cracking, or degradation. Replace any damaged seals with new, compatible ones.

Issue: Low Product Yield After Purification

Symptoms:

  • The amount of purified this compound collected is significantly less than expected.

  • The residue remaining after distillation is unusually thick or dark.

  • The concentration of the desired active compound is low in subsequent reactions.

Possible Causes and Solutions:

Possible CauseSolution
Poor quality or improperly prepared starting material.Ensure the initial this compound metal is of a suitable grade. Pre-treatment steps like filtration of the molten this compound can help remove suspended impurities before distillation.[1]
Evaporation temperature is too low.Optimize the evaporation temperature. For sub-boiling distillation, the liquid this compound should be heated to a temperature that allows for a reasonable evaporation rate without vigorous boiling.[2][3]
Flow rate is too fast for the collection system (in continuous processes).Reduce the feed rate to ensure efficient evaporation and condensation.
Incorrect condenser placement or temperature.Ensure the condenser is positioned correctly to maximize the collection of this compound vapor and is maintained at a sufficiently low temperature for efficient condensation.

Issue: Thermal Degradation of this compound or Equipment

Symptoms:

  • A burnt smell is emanating from the residue.

  • The color of the distilled this compound is darker than expected.

  • There are signs of corrosion or damage to the distillation apparatus.

Possible Causes and Solutions:

Possible CauseSolution
Evaporator temperature is set too high.Reduce the heating temperature to prevent the decomposition of any thermally sensitive impurities or excessive vaporization rates. Sub-boiling distillation is a technique that can mitigate this.[2][3]
Uneven heating or "hot spots" in the heating mantle.Ensure the heating mantle provides uniform heat distribution. Using a well-stirred molten this compound bath can also help maintain a consistent temperature.
Incompatible materials of construction.Verify that all components of the purification apparatus (e.g., stainless steel, Pyrex) are compatible with molten this compound at the operating temperatures.[1][4]

Frequently Asked Questions (FAQs)

What are the most common impurities in commercial-grade this compound metal?

Common impurities can include other alkali metals (like potassium and lithium), alkaline earth metals (calcium), and non-metallic elements such as oxygen, carbon, and hydrogen.[5][6] Metallic impurities can also be introduced from corrosion of storage or handling equipment.[6]

What is the purpose of using a "cold trap" in this compound purification?

A cold trap is a device used to purify this compound by cooling it to a temperature just above its melting point (97.8°C).[4] At this lower temperature, the solubility of impurities like this compound oxide and this compound hydride decreases significantly, causing them to precipitate out of the molten this compound.[4][6] The purified liquid this compound can then be separated from the solid impurities.

Is it necessary to handle this compound metal under an inert atmosphere?

Yes, it is crucial to handle this compound metal under an inert atmosphere, such as argon or nitrogen.[7][8][9] this compound is highly reactive and can react violently with water and moisture in the air.[7][8] Handling it under an inert liquid like mineral oil or in a glovebox filled with an inert gas prevents these hazardous reactions.[7]

What are the primary methods for purifying this compound metal for sensitive applications?

The main techniques include:

  • Distillation: This method separates this compound from impurities with different vapor pressures.[1][10][11] A variation called sub-boiling distillation is used to prevent the formation of fog particles that can carry impurities over with the this compound vapor.[2][3]

  • Filtration: This technique removes suspended particles from molten this compound using stainless steel filters.[1] It is effective for removing larger particulate matter but not dissolved impurities.[1]

  • Chemical Methods: These involve adding other metals or alloys, such as calcium or magnesium, to the molten this compound.[1] These additives react with or dissolve impurities, which then precipitate out upon cooling.[1]

  • Electrolytic Refining: This process uses a molten salt bath to purify this compound, but it requires a more complex setup.[1]

Quantitative Data Summary

The following table summarizes key parameters and outcomes for different this compound purification techniques based on available data.

Purification TechniqueProcess TemperatureAchievable Purity/Impurity ReductionKey Considerations
Sub-boiling Distillation240-400°CTotal impurity content less than 0.01%[2][3]Prevents aerosol formation, leading to higher purity.[2][3]
Chemical Treatment (with Ca/Mg alloy)500-700°C (dissolving), 120-200°C (precipitation)Radioactivity reduced to less than 1/1000th of the initial contaminated this compound.[1]Effective for removing a wide range of metallic and non-metallic impurities.[1]
Filtration>130°CRemoves suspended particles larger than the filter mesh size (e.g., 1 µm).[1]Does not remove dissolved impurities.[1]
Cold TrappingJust above 97.8°CReduces oxygen and hydrogen to their solubility limits at the trap temperature.Primarily for removing dissolved oxides and hydrides.[4][6]

Experimental Protocols

1. Sub-boiling Distillation of this compound Metal

This protocol is based on the principles described in patent US20150232964A1.[2][3]

Objective: To purify this compound metal by sub-boiling distillation to achieve high purity.

Materials:

  • Crude this compound metal

  • Vacuum distillation apparatus (including a distillation kettle, condenser, and collection vessel) made of compatible materials (e.g., stainless steel).

  • Heating mantle or furnace.

  • Vacuum pump.

  • High-purity argon gas supply.

  • Cooling water source.

Procedure:

  • Loading: Under an inert atmosphere, place the solid this compound metal into the vacuum distillation kettle.

  • Assembly: Assemble the distillation apparatus, ensuring all seals are secure.

  • Initial Purge: Evacuate the apparatus and then backfill with high-purity argon. Repeat this process twice to remove any residual air and moisture.

  • Liquefaction and Degassing: Heat the this compound to approximately 240-260°C under a vacuum of ≤ 10 Pa. This will melt the this compound and allow volatile impurities to be removed by the vacuum pump. Hold at this temperature for about 2 hours.

  • Distillation: Increase the temperature of the molten this compound to 400°C.

  • Condensation: Circulate cooling water through the condenser. The surface of the molten this compound will evaporate without boiling, and the this compound vapor will condense on the cold surface of the condenser.

  • Collection: The condensed, high-purity this compound will solidify on the condenser.

  • Shutdown: Once the distillation is complete, turn off the heater and allow the apparatus to cool down under vacuum or an inert atmosphere.

  • Recovery: Carefully dismantle the apparatus under an inert atmosphere to recover the purified this compound from the condenser.

2. Chemical Purification of this compound using Calcium-Magnesium Alloy

This protocol is based on the method described in patent US3854933A.[1]

Objective: To remove a broad range of impurities from this compound metal by chemical treatment.

Materials:

  • Contaminated this compound metal.

  • Calcium-magnesium alloy.

  • High-temperature reaction vessel.

  • Slag separator.

  • Stainless steel filter (e.g., 1 µm mesh).

  • Collection tank.

Procedure:

  • Melting: Melt the contaminated this compound in the reaction vessel under an inert atmosphere.

  • Alloy Addition: Heat the molten this compound to 500-700°C and dissolve the calcium-magnesium alloy in it. The concentration of the added alloy can be up to 1-8% by weight.

  • Reaction: Hold the mixture at this high temperature to allow the impurities to dissolve in or react with the added metals.

  • Precipitation: Cool the molten mixture to 120-200°C. This causes the added calcium and magnesium, along with the impurities, to precipitate out of the this compound.

  • Separation: Pass the cooled mixture through a slag separator maintained at a minimum of 130°C to remove the bulk of the precipitated solids.

  • Filtration: Further purify the molten this compound by passing it through a stainless steel filter to remove any remaining suspended particles.

  • Collection: Collect the purified molten this compound in a collection tank.

Visualizations

SodiumPurificationWorkflow Crude_Na Crude this compound Metal Initial_Melting Initial Melting (Inert Atmosphere) Crude_Na->Initial_Melting Purification_Step Purification Method Initial_Melting->Purification_Step Distillation Distillation Purification_Step->Distillation  Vapor Pressure  Difference Filtration Filtration Purification_Step->Filtration  Suspended  Particles Chemical_Treatment Chemical Treatment Purification_Step->Chemical_Treatment  Dissolved  Impurities High_Purity_Na High-Purity This compound Metal Distillation->High_Purity_Na Filtration->High_Purity_Na Chemical_Treatment->High_Purity_Na Analysis Purity Analysis (e.g., ICP-OES) High_Purity_Na->Analysis

Caption: General workflow for this compound metal purification.

TroubleshootingDecisionTree Start Problem Encountered Problem_Type Identify Symptom Start->Problem_Type Low_Vacuum Low Vacuum Problem_Type->Low_Vacuum  Inconsistent  Pressure Low_Yield Low Yield Problem_Type->Low_Yield  Poor Output Degradation Degradation Problem_Type->Degradation  Discoloration/  Odor Check_Leaks Check for Leaks Low_Vacuum->Check_Leaks Check_Temp Verify Temperature Low_Yield->Check_Temp Check_Temp_High Is Temperature Too High? Degradation->Check_Temp_High Check_Pump Inspect Vacuum Pump Check_Leaks->Check_Pump Check_Trap Check Cold Trap Check_Pump->Check_Trap Solution_Vacuum Tighten Seals / Replace Gaskets Check_Trap->Solution_Vacuum Check_Material Assess Starting Material Check_Temp->Check_Material Check_Condenser Inspect Condenser Check_Material->Check_Condenser Solution_Yield Optimize Parameters / Pre-treat Material Check_Condenser->Solution_Yield Check_Hot_Spots Check for Hot Spots Solution_Degradation Reduce Temperature / Improve Heating Check_Hot_Spots->Solution_Degradation Check_Temp_High->Check_Hot_Spots No Check_Temp_High->Solution_Degradation Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Validation & Comparative

A Researcher's Guide to Validating Sodium Concentration in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of leading analytical methods for accurate and reliable sodium quantification in preclinical and clinical research.

For researchers, scientists, and drug development professionals, the precise measurement of this compound concentration in biological samples is a critical aspect of numerous physiological and pathological studies. The choice of analytical method can significantly impact the accuracy, reliability, and efficiency of these measurements. This guide provides a comprehensive comparison of the most commonly employed validation methods: Ion-Selective Electrodes (ISE), Flame Photometry, Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Fluorescence-Based Assays.

Performance Characteristics at a Glance

The selection of an appropriate method for determining this compound concentration is contingent on various factors, including the biological matrix, required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the four major analytical techniques.

ParameterIon-Selective Electrode (ISE)Flame PhotometryInductively Coupled Plasma - Mass Spectrometry (ICP-MS)Fluorescence-Based Assays
Principle Potentiometric measurement of ion activityEmission of characteristic light by excited atoms in a flameMass-to-charge ratio separation of ionized atomsChange in fluorescence intensity upon binding to this compound ions
Biological Samples Serum, Plasma, Whole Blood, Urine[1][2]Serum, Plasma, Urine[3][4]Serum, Plasma[5][6]Cells, Tissues[7][8]
Accuracy (% Recovery) 98-102%[9]~97-103%[10]99.67-100.25%[5]Dependent on in situ calibration
Precision (% CV) < 1-2%[11]< 5%[10][12]< 0.5%[5]Variable, dependent on dye and system
**Linearity (R²) **> 0.99[13]> 0.99[14]> 0.999[5]Sigmoidal, requires careful calibration[8]
Limit of Detection (LOD) ~10⁻⁵ M[15]~0.1 ppm (mg/L)[10]~0.1 µg/L[5]~1-10 mM (dye dependent)[16]
Limit of Quantification (LOQ) ~10⁻⁴ M[13]~0.2 ppm (mg/L)[10]~0.5 µg/L[5]Dependent on calibration range
Throughput HighModerateHigh (with autosampler)High (plate-based assays)
Interferences Other cations (e.g., K⁺, Li⁺), pH, high protein/lipid levels (indirect ISE)[2][17]Spectral and ionization interferences from other alkali metals[18]Isobaric and polyatomic interferences (less common for ²³Na)[19]Other ions (e.g., K⁺), pH, dye leakage, photobleaching[16]

Experimental Workflows

Visualizing the procedural steps of each method is crucial for understanding their complexity and potential sources of error. The following diagrams, generated using the DOT language, illustrate the typical experimental workflows.

ISE_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Biological Sample (Serum, Plasma, Urine) Dilution Dilution (for indirect ISE) Sample->Dilution ISE Ion-Selective Electrode Dilution->ISE Introduction Meter Potentiometer/Ion Meter ISE->Meter Calculation Concentration Calculation Meter->Calculation Potential (mV) Calibration Calibration Curve (Standard Solutions) Calibration->Calculation

Figure 1. Workflow for this compound measurement using an Ion-Selective Electrode.

Flame_Photometry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Biological Sample (Serum, Plasma, Urine) Dilution Dilution with Deionized Water Sample->Dilution Nebulizer Nebulization Dilution->Nebulizer Aspiration Flame Flame Atomization Nebulizer->Flame Detector Photodetector Flame->Detector Calculation Concentration Calculation Detector->Calculation Emission Intensity Calibration Calibration Curve (Standard Solutions) Calibration->Calculation

Figure 2. Workflow for this compound measurement using Flame Photometry.

ICPMS_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Biological Sample (Serum, Plasma) Digestion Acid Digestion/Dilution Sample->Digestion Nebulizer Nebulization Digestion->Nebulizer Introduction Plasma Inductively Coupled Plasma Nebulizer->Plasma MassSpec Mass Spectrometer Plasma->MassSpec Detector Ion Detector MassSpec->Detector Calculation Concentration Calculation Detector->Calculation Ion Counts Calibration Calibration Curve (Standard Solutions) Calibration->Calculation

Figure 3. Workflow for this compound measurement using ICP-MS.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cells Live Cells/Tissues Loading Loading with Fluorescent Dye (e.g., CoroNa Green AM) Cells->Loading Microscope Fluorescence Microscope Loading->Microscope Imaging Excitation Excitation Light Microscope->Excitation Emission Emission Detection (Camera/PMT) Excitation->Emission Calculation Concentration Calculation Emission->Calculation Fluorescence Intensity Calibration In Situ Calibration (Ionophores) Calibration->Calculation

Figure 4. Workflow for intracellular this compound measurement using a fluorescent dye.

Detailed Experimental Protocols

To ensure reproducibility and adherence to best practices, detailed experimental protocols are essential. Below are outlines for each of the discussed methods.

Ion-Selective Electrode (ISE) Method for Serum this compound
  • Instrumentation and Reagents:

    • Ion-selective electrode for this compound.

    • Reference electrode.

    • Potentiometer or ion meter.

    • This compound standard solutions (e.g., 120, 140, 160 mmol/L).

    • Ionic strength adjustment (ISA) buffer (for direct ISE).

    • High-purity deionized water.

  • Calibration:

    • Prepare a series of this compound standards of known concentrations.

    • For direct ISE, add ISA to each standard. For indirect ISE, dilute standards in the same manner as samples.

    • Immerse the electrodes in each standard solution and record the potential (in millivolts) after stabilization.

    • Plot the potential versus the logarithm of the this compound concentration to generate a calibration curve.

  • Sample Preparation:

    • For direct ISE, no sample dilution is required.

    • For indirect ISE, accurately dilute the serum sample with a specified diluent.

  • Measurement:

    • Immerse the electrodes in the prepared sample.

    • Allow the reading to stabilize and record the potential.

  • Data Analysis:

    • Determine the this compound concentration of the sample by interpolating its potential reading on the calibration curve.

Flame Photometry Method for Urine this compound
  • Instrumentation and Reagents:

    • Flame photometer equipped with a this compound filter (589 nm).

    • Compressed air and fuel gas (e.g., propane, natural gas).

    • This compound standard solutions (e.g., 0.5, 1.0, 2.0, 5.0 ppm).

    • High-purity deionized water.

  • Calibration:

    • Prepare a series of this compound standards of known concentrations.

    • Aspirate the deionized water to set the zero point.

    • Aspirate the highest concentration standard to set the sensitivity.

    • Aspirate each standard in ascending order of concentration and record the emission intensity.

    • Plot the emission intensity versus the this compound concentration to create a calibration curve.

  • Sample Preparation:

    • Collect a urine sample.

    • Dilute the urine sample accurately with deionized water to bring the this compound concentration within the linear range of the calibration curve.

  • Measurement:

    • Aspirate the diluted urine sample into the flame.

    • Record the steady emission intensity reading.

  • Data Analysis:

    • Use the calibration curve to determine the this compound concentration in the diluted sample.

    • Multiply the result by the dilution factor to obtain the this compound concentration in the original urine sample.

ICP-MS Method for Plasma this compound
  • Instrumentation and Reagents:

    • Inductively coupled plasma mass spectrometer (ICP-MS).

    • Argon gas supply.

    • This compound standard solutions.

    • Internal standard solution (e.g., Scandium, Yttrium).

    • High-purity nitric acid.

    • High-purity deionized water.

  • Calibration:

    • Prepare a series of multi-element or single-element this compound standards containing the internal standard.

    • Analyze the standards to establish a calibration curve by plotting the ratio of the this compound signal to the internal standard signal against the this compound concentration.

  • Sample Preparation:

    • Thaw frozen plasma samples.

    • Perform a precise dilution of the plasma sample with a diluent containing the internal standard and nitric acid to prevent precipitation and matrix effects.

  • Measurement:

    • Introduce the prepared sample into the ICP-MS.

    • The sample is nebulized, ionized in the argon plasma, and the ions are separated by the mass spectrometer.

    • The detector measures the ion counts for this compound (m/z 23) and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the this compound ion counts to the internal standard ion counts.

    • Determine the this compound concentration in the diluted sample from the calibration curve.

    • Multiply the result by the dilution factor to get the concentration in the original plasma sample.

Fluorescence-Based Assay for Intracellular this compound
  • Instrumentation and Reagents:

    • Fluorescence microscope or a microplate reader with appropriate filters for the chosen dye (e.g., CoroNa Green: excitation ~492 nm, emission ~516 nm).[20]

    • This compound-sensitive fluorescent dye (e.g., CoroNa Green AM).

    • Pluronic F-127.

    • Balanced salt solution (BSS).

    • Ionophores for in situ calibration (e.g., gramicidin, monensin).

  • Cell Preparation and Dye Loading:

    • Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes).

    • Prepare a loading solution of the fluorescent dye in BSS, often with Pluronic F-127 to aid in dye solubilization.

    • Incubate the cells with the loading solution for a specific time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells with fresh BSS to remove excess dye.

  • Imaging and Measurement:

    • Acquire fluorescence images of the loaded cells using the microscope or measure the fluorescence intensity using a plate reader.

    • For dynamic measurements, record fluorescence changes over time in response to stimuli.

  • In Situ Calibration:

    • After the experiment, expose the cells to calibration solutions containing known concentrations of this compound and ionophores.

    • The ionophores will equilibrate the intracellular and extracellular this compound concentrations.

    • Measure the fluorescence intensity at each known this compound concentration to generate a calibration curve.

  • Data Analysis:

    • Correct the measured fluorescence intensities for background.

    • Use the in situ calibration curve to convert the fluorescence intensity values from the experimental cells into intracellular this compound concentrations.[8]

Conclusion

The validation of this compound concentration in biological samples is a multifaceted process, and the optimal method depends on the specific research question and available resources.

  • Ion-Selective Electrodes offer a rapid, cost-effective, and high-throughput solution for routine analysis of serum, plasma, and urine, with direct ISE being less susceptible to interferences from high lipid and protein levels.[17]

  • Flame Photometry , a well-established and robust technique, is suitable for the analysis of this compound in various biological fluids, though it generally has a lower throughput than modern automated ISE analyzers.[10]

  • ICP-MS stands out for its exceptional sensitivity, precision, and accuracy, making it a reference method for the elemental analysis of this compound and other trace elements.[5] Its high initial cost and complexity may be limiting factors for some laboratories.

  • Fluorescence-Based Assays are indispensable for the real-time, dynamic measurement of intracellular this compound concentrations in living cells and tissues, providing spatial and temporal resolution that is unattainable with the other methods.[7][8] However, these assays require careful in situ calibration and are susceptible to various experimental artifacts.

By understanding the principles, performance characteristics, and experimental workflows of these methods, researchers can make informed decisions to ensure the validity and reliability of their this compound concentration data, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutic interventions.

References

A Comparative Guide to the Reactivity of Sodium and Potassium in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing yields, reaction rates, and selectivity. Among the most fundamental and potent reagents are the alkali metals, with sodium and potassium being workhorses in a variety of transformations. While chemically similar, their subtle differences in reactivity can be leveraged for procedural optimization. This guide provides an objective comparison of the performance of this compound and potassium in key organic reactions, supported by experimental data and detailed protocols.

General Reactivity Trends

Potassium is inherently more reactive than this compound. This is attributed to its lower first ionization energy (418.8 kJ/mol for K vs. 495.8 kJ/mol for Na) and larger atomic radius, which makes its single valence electron more readily available for chemical reactions. This increased reactivity often translates to faster reaction rates, but it can also lead to challenges in controlling selectivity and may necessitate more stringent reaction conditions to ensure safety.

Data Presentation: A Comparative Overview

The following tables summarize the comparative performance of this compound and potassium in several cornerstone organic reactions.

ReactionReagentSubstrateProductYield (%)Reaction TimeNotes
Birch Reduction This compoundNaphthalene (B1677914)1,4-DihydronaphthaleneGoodNot specifiedA standard method for the reduction of aromatic rings.[1]
PotassiumNaphthalene1,4-DihydronaphthaleneGoodNot specifiedAlso a standard reagent, though less commonly cited than this compound or lithium.[1]
LithiumNaphthalene1,4-DihydronaphthaleneOften better than NaNot specifiedFrequently reported to give higher yields.[2]
Claisen Condensation This compound EthoxideEthyl Acetate (2 equiv.)Ethyl AcetoacetateHighNot specifiedA classic method for forming β-keto esters.[3]
Potassium tert-ButoxideEthyl Phenylacetate (B1230308) (2 equiv.)2,4-Diphenyl Acetoacetate80%30 minEffective under solvent-free conditions.[4][5]
Wurtz Reaction This compound1-Bromobutane (2 equiv.)n-OctaneModerateNot specifiedProne to side reactions, limiting its synthetic utility.[6]
Potassium1-Bromobutane (2 equiv.)n-OctanePotentially higherNot specifiedOften used as a Na-K alloy to improve yields.[7]
Ester Hydrolysis This compound HydroxideDiethyl SebacateSebacic AcidRate Constant (k₁)Slower than K⁺Cations influence the reaction rate.
Potassium HydroxideDiethyl SebacateSebacic AcidRate Constant (k₁)Faster than Na⁺The order of cation effect on slowing the reaction is Li⁺ > Na⁺ > K⁺.

Key Organic Reactions: A Detailed Comparison

Birch Reduction

The Birch reduction is a powerful method for the reduction of aromatic rings to 1,4-cyclohexadienes, a transformation not easily achieved by other means.[2] The reaction is typically carried out using an alkali metal (this compound, potassium, or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source.[8]

Reactivity Comparison: Both this compound and potassium are effective in the Birch reduction.[1] While lithium is often cited as giving superior yields, the choice between this compound and potassium can depend on the specific substrate and desired outcome.[2] The higher reactivity of potassium might be advantageous for less reactive aromatic systems, though this is not extensively documented in comparative studies. The underlying mechanism involves the formation of a solvated electron, which is the active reducing species.

Logical Relationship of Birch Reduction Mechanism

Birch_Reduction A Aromatic Ring B Radical Anion A->B + e⁻ C Cyclohexadienyl Radical B->C + H⁺ D Cyclohexadienyl Anion C->D + e⁻ E 1,4-Cyclohexadiene D->E + H⁺ e1 e⁻ (from Na or K) e1->A e2 e⁻ (from Na or K) e2->C H1 ROH H1->B H2 ROH H2->D

Caption: Mechanism of the Birch Reduction.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[3]

Reactivity Comparison: The choice of base is critical. To avoid transesterification, the alkoxide base should correspond to the alcohol portion of the ester (e.g., this compound ethoxide for ethyl esters).[9] Both this compound and potassium alkoxides are commonly used. Potassium alkoxides, such as potassium tert-butoxide, are generally stronger bases than their this compound counterparts and can be highly effective, even under solvent-free conditions.[4][5] For esters prone to self-condensation, the higher reactivity of potassium bases may require more careful temperature control.

Experimental Workflow for Claisen Condensation

Claisen_Condensation_Workflow Start Start Prep_Base Prepare Alkoxide Base (e.g., NaOEt or KOtBu) Start->Prep_Base Mix Mix Ester(s) and Base Prep_Base->Mix React Reaction (with heating if necessary) Mix->React Quench Acidic Workup (e.g., aq. HCl) React->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Purification (e.g., Distillation or Chromatography) Extract->Purify End End Purify->End

Caption: General workflow for a Claisen condensation.

Wurtz Reaction

The Wurtz reaction is a coupling reaction where two alkyl halides are reacted with this compound metal in a dry ether solvent to form a new carbon-carbon bond, resulting in a longer alkane.[10]

Reactivity Comparison: The classical Wurtz reaction employs this compound metal.[10] However, it is often plagued by low yields due to side reactions like elimination and rearrangement.[7] To enhance the yield, more reactive metals or alloys are sometimes used. While direct comparative studies are scarce, the use of a this compound-potassium alloy is known to improve the efficiency of the coupling, suggesting that the higher reactivity of potassium can be beneficial.[7] Other metals such as lithium, iron, and copper can also be used.

Signaling Pathway of Wurtz Reaction

Wurtz_Reaction_Pathway Alkyl_Halide1 R-X Organometallic R-M Alkyl_Halide1->Organometallic Alkali_Metal 2M (Na or K) Alkali_Metal->Alkyl_Halide1 Alkane R-R Organometallic->Alkane Alkyl_Halide2 R-X Alkyl_Halide2->Organometallic Salt 2MX

Caption: Simplified pathway of the Wurtz reaction.

Experimental Protocols

Birch Reduction of Naphthalene with this compound

Materials:

Procedure:

  • Set up a three-necked flask equipped with a dry-ice condenser and an inlet for ammonia gas.

  • Cool the flask to -78 °C and condense liquid ammonia into it.

  • Add naphthalene to the liquid ammonia with stirring.

  • Carefully add small pieces of this compound metal until a persistent blue color is observed.

  • Slowly add absolute ethanol to the reaction mixture.

  • Allow the reaction to stir for several hours.

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight.

  • To the residue, add water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or chromatography.

Claisen Condensation of Ethyl Phenylacetate with Potassium tert-Butoxide (Solvent-Free)

Materials:

  • Ethyl phenylacetate

  • Potassium tert-butoxide

Procedure:

  • In a round-bottom flask, combine ethyl phenylacetate and potassium tert-butoxide.[4][5]

  • Heat the mixture to 100 °C with stirring for 30 minutes.[4][5]

  • Cool the reaction mixture to room temperature.

  • Perform an acidic workup by adding dilute hydrochloric acid.

  • Extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous this compound sulfate, filter, and concentrate under reduced pressure.

  • The resulting 2,4-diphenylacetoacetate can be further purified if necessary.[4]

Conclusion

The choice between this compound and potassium in organic synthesis is a nuanced one. While potassium's higher reactivity can lead to faster reactions and may be necessary for less reactive substrates, this compound often provides a more controlled and safer alternative. For reactions like the Birch reduction and Wurtz reaction, where radical intermediates are involved, the subtle differences in the metal's properties can influence product distribution and yield. In base-mediated reactions like the Claisen condensation, the choice of the corresponding alkoxide is crucial, with potassium alkoxides offering the advantage of higher basicity. Ultimately, the optimal choice of alkali metal will depend on the specific substrate, desired product, and the experimental conditions that can be safely and effectively implemented in the laboratory.

References

A Comparative Guide to the Performance of Sodium-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and industrial processes, the choice of a catalyst is paramount to optimizing reaction efficiency, selectivity, and overall sustainability. Sodium-based catalysts, leveraging the high abundance and low cost of this compound, have emerged as viable alternatives to more expensive and less sustainable options. This guide provides a detailed comparison of the performance of this compound-based catalysts in various applications, supported by experimental data and methodologies.

Performance Benchmarks in Biodiesel Production

This compound compounds are widely utilized as catalysts in the transesterification of oils and fats for biodiesel production. The following table summarizes the performance of various this compound-based catalysts and compares them with other common catalysts.

Catalyst SystemFeedstockCatalyst Loading (wt%)Methanol/Oil Molar RatioTemperature (°C)Reaction Time (h)Biodiesel Yield/Conversion (%)Reference
This compound Hydroxide (NaOH) Fats/OilsNot specifiedNot specifiedNot specifiedNot specifiedEffective and efficient conversion[1]
This compound Carbonate (Na₂CO₃) Waste Frying OilNot specifiedNot specified350 (carbonization temp)Not specified97.5[2]
This compound Phosphate (B84403) (Na₃PO₄) Ethylene Glycol Monomethyl Ether Monolaurate53.0 (EGME/ML)120490[3]
This compound Zirconate (Na₂ZrO₃) Soybean Oil3Not specified65398.3[4]
Potassium Hydroxide (KOH) Canola, Waste Fryer OilNot specifiedNot specifiedNot specifiedNot specified51-87[5]
CaO-MgO-ZnO Not specified620:160Not specified97.5[4]
Titanium Dioxide-Zinc Oxide (TiO₂-ZnO) Palm Oil200 mg6:160592[4]

This compound as a Promoter in Catalytic Reactions

Beyond acting as the primary catalytic species, this compound compounds are extensively used as promoters to enhance the activity and selectivity of other metallic catalysts.

Fischer-Tropsch Synthesis:

In the Fischer-Tropsch synthesis for the production of hydrocarbons from syngas (CO + H₂), the addition of this compound to Co-Fe-based catalysts has a significant impact on performance. An optimal this compound concentration of 1 mol% can maximize the selectivity towards C₅⁺ hydrocarbons to 92% and minimize the formation of gaseous by-products.[6] Specifically, NaNO₃-containing catalysts have achieved CO conversion rates of 82-83%, while Na₂CO₃ has been shown to increase C₅⁺ selectivity to 91% and suppress methane (B114726) formation.[6] In another study on FeAl catalysts, residual this compound was found to significantly improve CO conversion to 98.7% and the selectivity to olefins to 57.0%, with a notable decrease in methane selectivity to 12.8%.[7]

CO₂ Hydrogenation:

When added to Fe-based catalysts for the hydrogenation of CO₂, this compound has been shown to increase both CO₂ conversion (up to 36.8%) and the selectivity towards alkenes (up to 64.3%), while reducing methane production to 7.2%.[8] The promotional effect of this compound is attributed to its ability to enhance CO₂ adsorption and facilitate the formation of the active iron carbide (Fe₅C₂) phase.[8] Another study confirmed these findings, showing that the addition of this compound to an Fe₅C₂ catalyst increased the olefin-to-paraffin ratio of C₂–C₄ hydrocarbons from 2.0 to 9.7 and the selectivity to C₅⁺ hydrocarbons from 12.6% to 51.8%.[9]

Water-Gas Shift Reaction:

In the water-gas shift (WGS) reaction, this compound promotion of platinum catalysts has been shown to increase the percentage of active intermediates on the catalyst surface from less than 1% to nearly 100% with a Na:Pt molar ratio of 20:1.[10] For Ni-based catalysts, the addition of 1 wt% this compound to a Ni@TiOₓ catalyst resulted in a CO conversion of 41.3% at a relatively low temperature of 250°C, reaching nearly 100% conversion at 300°C.[11]

Experimental Protocols

The evaluation of a catalyst's performance relies on standardized experimental procedures. Below is a general methodology for testing this compound-based catalysts.

Catalyst Preparation (Impregnation Method for Promoters):

  • Support Preparation: A suitable support material (e.g., Al₂O₃, TiO₂, carbon nanotubes) is chosen.

  • Promoter Addition: An aqueous solution of a this compound salt (e.g., Na₂CO₃, NaNO₃) of a specific concentration is prepared.

  • Impregnation: The support material is impregnated with the this compound salt solution.

  • Drying and Calcination: The impregnated support is dried overnight at a specific temperature (e.g., 100°C) and then calcined in air at a higher temperature (e.g., 550°C) for several hours to obtain the this compound-modified support.[7]

  • Active Metal Deposition: The active metal (e.g., Fe, Co, Ni) precursor is then deposited onto the modified support, followed by further drying and calcination.

  • Reduction: Prior to the reaction, the catalyst is typically reduced in a stream of H₂ or a H₂/CO mixture at an elevated temperature (e.g., 300-400°C) to activate the metal.[7][10]

Catalytic Performance Testing:

  • Reactor Setup: A fixed-bed reactor is typically loaded with a specific amount of the prepared catalyst.[7]

  • Reaction Conditions: The reactor is brought to the desired reaction temperature and pressure. A feed gas of a specific composition (e.g., CO and H₂ for Fischer-Tropsch synthesis) is introduced at a defined flow rate.[7]

  • Product Analysis: The effluent gas from the reactor is analyzed using techniques such as gas chromatography (GC) to determine the conversion of reactants and the selectivity towards different products.[6][7]

Catalyst Characterization:

To understand the physical and chemical properties of the catalyst that influence its performance, various characterization techniques are employed, including:

  • X-ray Diffraction (XRD): To identify the crystalline phases of the catalyst.[7]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the elements on the catalyst surface.[10][11]

  • Temperature-Programmed Reduction (H₂-TPR): To study the reducibility of the metal oxides in the catalyst.[11]

  • Scanning Electron Microscopy (SEM): To observe the morphology of the catalyst.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a this compound-based catalyst's performance.

A typical experimental workflow for catalyst evaluation.

References

cross-validation of different analytical methods for sodium detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of four widely used analytical methods for the detection and quantification of sodium: Flame Photometry, Ion-Selective Electrodes (ISE), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS). The information presented herein is intended to assist researchers and drug development professionals in selecting the most suitable method for their specific analytical needs, considering factors such as sample matrix, required sensitivity, and available instrumentation.

Comparative Performance of Analytical Methods

The selection of an optimal analytical method for this compound determination is contingent upon the specific requirements of the analysis. The following table summarizes the key quantitative performance parameters of the four methods, providing a basis for objective comparison.

ParameterFlame PhotometryIon-Selective Electrode (ISE)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Atomic Absorption Spectroscopy (AAS)
Linearity Range 0.2 - 10 µg/mL[1]0.1 mol/L to 0.001 mol/L[2]1.0 - 10 ppm[3]0.2 - 1.0 ppm
Limit of Detection (LOD) 0.2 µg/mL[1]~5 x 10⁻⁶ mol/L (0.11 mg/L)[4]0.53 mg/100g[5]0.012 ppm[6]
Limit of Quantification (LOQ) Not explicitly stated, but method is sensitive for trace analysisNot explicitly stated, but useful down to 0.001 mol/L[2]1.77 mg/100g[5]0.036 ppm[6]
Precision (%RSD) 3.3% (instrumental)[1]0.2 - 0.9%[2]< 2% (intraday and intermediate)[7]< 5.0%[6]
Accuracy (% Recovery) 90.0 - 96.8%[1]95 - 106%[2]98.5 - 101.5%[7]93.28 - 99.59%[6]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated procedures.

Flame Photometry

Principle: This technique measures the intensity of light emitted when a sample containing this compound is introduced into a flame. The heat from the flame excites the this compound atoms, which then emit light at a characteristic wavelength (589 nm) as they return to their ground state. The intensity of the emitted light is proportional to the concentration of this compound in the sample.[8]

Experimental Protocol:

  • Standard Solution Preparation: Prepare a stock solution of 100 ppm this compound by dissolving 0.2542 g of dry NaCl in 1 L of deionized water. From this stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 10 ppm by serial dilution.[9]

  • Sample Preparation: Dilute the sample with deionized water to bring the this compound concentration within the linear range of the instrument. For wine samples, a 1:10 dilution is common.[10]

  • Instrument Calibration: Aspirate the blank (deionized water) to zero the instrument. Then, aspirate the standard solutions in order of increasing concentration and record the emission intensity for each. Plot a calibration curve of emission intensity versus this compound concentration.[9]

  • Sample Analysis: Aspirate the prepared sample into the flame photometer and record the emission intensity.

  • Quantification: Determine the this compound concentration in the sample by comparing its emission intensity to the calibration curve.[9]

Ion-Selective Electrode (ISE)

Principle: An ISE is a sensor that measures the activity of a specific ion in a solution. The this compound ISE has a membrane that is selectively permeable to Na⁺ ions. When the electrode is immersed in a sample, a potential difference develops across the membrane, which is proportional to the logarithm of the this compound ion activity in the sample, as described by the Nernst equation.[11]

Experimental Protocol:

  • Standard Solution Preparation: Prepare a series of this compound standard solutions, typically from 1 ppm to 10,000 ppm, to bracket the expected sample concentration.[12]

  • Sample Preparation: For many samples, no extensive preparation is needed. For complex matrices, dilution may be required. An Ionic Strength Adjustment (ISA) buffer is added to both standards and samples in a fixed ratio (e.g., 1:10) to ensure a constant ionic strength and adjust the pH.[2][12]

  • Instrument Calibration: Immerse the this compound ISE and a reference electrode in the standard solutions, starting with the lowest concentration. Record the potential (in millivolts) for each standard. Create a calibration curve by plotting the potential versus the logarithm of the this compound concentration.[12]

  • Sample Analysis: Rinse and blot the electrodes, then immerse them in the prepared sample. Allow the reading to stabilize and record the potential.

  • Quantification: Calculate the this compound concentration in the sample using the equation of the calibration curve.[12]

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Principle: ICP-OES is a highly sensitive technique that uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. The intensity of this emission is indicative of the concentration of the element within the sample.[13]

Experimental Protocol:

  • Standard Solution Preparation: Prepare a series of calibration standards from a certified stock solution. For this compound quantification, a typical range is 1.0 ppm to 10.0 ppm. An internal standard (e.g., Scandium, Yttrium) is often added to all standards and samples to correct for instrumental drift and matrix effects.[3][8]

  • Sample Preparation: Samples often require acid digestion to break down the matrix and solubilize the this compound. A common procedure involves microwave digestion with a mixture of nitric and sulfuric acids. The digested sample is then diluted to a final volume.[3][8]

  • Instrument Setup and Calibration: Set up the ICP-OES instrument with the appropriate parameters for this compound analysis (e.g., wavelength at 589.592 nm). Calibrate the instrument using the prepared blank and standard solutions. The calibration curve should have a correlation coefficient (R²) of ≥ 0.99.[3][14]

  • Sample Analysis: Introduce the prepared samples into the instrument. The instrument measures the emission intensity at the specified wavelength for this compound.

  • Quantification: The concentration of this compound in the sample is automatically calculated by the instrument's software based on the calibration curve.[3]

Atomic Absorption Spectroscopy (AAS)

Principle: AAS is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. For this compound analysis, a this compound hollow cathode lamp emits light at a specific wavelength that is absorbed by this compound atoms in the sample, which has been atomized in a flame. The amount of light absorbed is proportional to the concentration of this compound in the sample.[15]

Experimental Protocol:

  • Standard Solution Preparation: Prepare a series of this compound working standards, for example, from 0.01 to 1.0 mg/L or 0.10 to 80 mg/L, by diluting a standard this compound solution.[16] For some matrices, an ionization suppressant like cesium chloride is added to both standards and samples.[1]

  • Sample Preparation: Samples may require dilution to fall within the linear working range of the instrument. For solid samples, a digestion step, such as dry ashing followed by dissolution in acid, may be necessary.[15][17]

  • Instrument Calibration: Set the instrument to the correct wavelength for this compound (589.0 nm). Aspirate a blank to zero the instrument. Then, aspirate the prepared standard solutions and generate a calibration curve of absorbance versus concentration.[1]

  • Sample Analysis: Aspirate the prepared sample into the flame and measure its absorbance.

  • Quantification: Determine the this compound concentration of the sample from the calibration curve.[16]

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

Flame_Photometry_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Sample Dilution1 Dilution Sample->Dilution1 Dilute Sample Standard Standard Stock Dilution2 Serial Dilution Standard->Dilution2 Prepare Standards FP Flame Photometer Dilution1->FP Aspirate Sample Dilution2->FP Aspirate Standards Cal_Curve Calibration Curve FP->Cal_Curve Generate Blank Blank (Deionized Water) Blank->FP Zero Instrument Result This compound Concentration Cal_Curve->Result Quantify

Caption: Experimental workflow for this compound analysis by Flame Photometry.

ISE_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Sample Add_ISA1 Add ISA Buffer Sample->Add_ISA1 Standards Standard Solutions Add_ISA2 Add ISA Buffer Standards->Add_ISA2 ISE Ion-Selective Electrode Add_ISA1->ISE Measure Potential Add_ISA2->ISE Measure Potential Cal_Curve Calibration Curve ISE->Cal_Curve Generate Result This compound Concentration Cal_Curve->Result Calculate

Caption: Experimental workflow for this compound analysis using an Ion-Selective Electrode.

ICP_OES_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Sample Digestion Acid Digestion Sample->Digestion Standards Standard Solutions Add_IS2 Add Internal Standard Standards->Add_IS2 Add_IS1 Add Internal Standard Digestion->Add_IS1 ICPOES ICP-OES Instrument Add_IS1->ICPOES Analyze Sample Add_IS2->ICPOES Analyze Standards Cal_Curve Calibration ICPOES->Cal_Curve Perform Result This compound Concentration Cal_Curve->Result Quantify

Caption: Experimental workflow for this compound analysis by ICP-OES.

AAS_Workflow cluster_prep Preparation cluster_analysis Analysis Sample Sample Preparation Sample Digestion/Dilution Sample->Preparation Standards Standard Solutions Add_Suppressant2 Add Ionization Suppressant (optional) Standards->Add_Suppressant2 Add_Suppressant1 Add Ionization Suppressant (optional) Preparation->Add_Suppressant1 AAS Atomic Absorption Spectrometer Add_Suppressant1->AAS Aspirate Sample Add_Suppressant2->AAS Aspirate Standards Cal_Curve Calibration Curve AAS->Cal_Curve Generate Result This compound Concentration Cal_Curve->Result Quantify

Caption: Experimental workflow for this compound analysis by Atomic Absorption Spectroscopy.

Signaling Pathways and Fundamental Principles

The underlying principles of these analytical techniques are based on the distinct interactions of this compound atoms or ions with energy.

Principles cluster_emission Emission Spectroscopy cluster_absorption Absorption Spectroscopy cluster_potentiometry Potentiometry FP_Principle Flame Photometry (Thermal Excitation) Excited_State Excited Na Atom (Na*) FP_Principle->Excited_State ICPOES_Principle ICP-OES (Plasma Excitation) ICPOES_Principle->Excited_State Photon_Emission Photon Emission (589 nm) Excited_State->Photon_Emission Ground_State Ground State Na Atom (Na) Ground_State->FP_Principle Ground_State->ICPOES_Principle Photon_Emission->Ground_State AAS_Principle Atomic Absorption Spectroscopy Light_Source Light Source (589 nm) Ground_State_AAS Ground State Na Atom (Na) Light_Source->Ground_State_AAS Excited_State_AAS Excited Na Atom (Na*) Ground_State_AAS->Excited_State_AAS ISE_Principle Ion-Selective Electrode Membrane Selective Membrane Potential Potential Difference Membrane->Potential Na_Ion Na+ Ion in Solution Na_Ion->Membrane

Caption: Fundamental principles of this compound detection methods.

References

A Comparative Analysis of Sodium and Potassium Ion Channel Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity mechanisms of sodium (Na⁺) and potassium (K⁺) ion channels, supported by experimental data. Understanding the remarkable ability of these channels to distinguish between two so similar ions is fundamental to neuroscience, cardiology, and pharmacology.

Structural Basis of Ion Selectivity: A Tale of Two Filters

The primary determinant of ion selectivity in both this compound and potassium channels is the "selectivity filter," the narrowest part of the ion conduction pathway. However, the molecular architecture of this filter differs significantly between the two channel types, leading to their exquisite specificity.

Potassium Channels: A Snug Fit for a Dehydrated Ion

Potassium channels are renowned for their high fidelity in selecting K⁺ ions over Na⁺ ions, with a selectivity ratio (Pₖ/Pₙₐ) often exceeding 1000:1.[1] This remarkable selectivity is achieved through a highly conserved structural motif. The selectivity filter of a potassium channel is a narrow, 12-angstrom-long pore lined by a specific amino acid sequence: Threonine-Valine-Glycine-Tyrosine-Glycine (TVGYG) or a similar sequence, contributed by each of the four channel subunits.[2]

The backbone carbonyl oxygen atoms of this signature sequence are precisely arranged to form a series of binding sites that perfectly mimic the hydration shell of a potassium ion.[1] As a K⁺ ion (ionic radius ~1.33 Å) enters the filter, it sheds its surrounding water molecules and forms transient, favorable interactions with these carbonyl oxygens.[1] In contrast, the smaller this compound ion (ionic radius ~0.95 Å) is too small to be effectively coordinated by all the carbonyl oxygens simultaneously. The energetic cost of dehydrating a Na⁺ ion is not compensated by its interaction with the filter, thus preventing its passage.[1]

This compound Channels: A Wider, Charged Passage for a Hydrated Ion

In contrast to the narrow, rigid filter of potassium channels, the selectivity filter of voltage-gated this compound channels is wider.[3] Instead of relying on backbone carbonyls, the selectivity of this compound channels is primarily determined by the side chains of specific amino acid residues. In many eukaryotic this compound channels, a quartet of residues—Aspartic acid (D), Glutamic acid (E), Lysine (K), and Alanine (A), known as the DEKA motif—forms the selectivity filter. The negatively charged side chains of aspartate and glutamate (B1630785) play a crucial role in attracting cations and contribute to the selection of Na⁺.

Unlike potassium ions in their channels, this compound ions are thought to pass through the selectivity filter in a partially hydrated state. The wider pore and the electrostatic interactions with the acidic residues create a "high-field-strength" site that favors the binding and passage of the smaller, partially hydrated Na⁺ ion over the larger K⁺ ion.

Quantitative Comparison of Ion Selectivity

The selectivity of an ion channel is quantified by its permeability ratio, which compares the permeability of the channel to one ion versus another. For potassium channels, this is typically expressed as Pₖ/Pₙₐ, while for this compound channels, it is Pₙₐ/Pₖ. These ratios are experimentally determined by measuring the reversal potential of the channel under bi-ionic conditions using the Goldman-Hodgkin-Katz (GHK) equation.

Channel TypeSubtype/OrganismPermeability RatioReference
Potassium Channels Pₖ/Pₙₐ
General> 1000[1]
Ca²⁺-activated K⁺ ChannelSmall Conductance (SK)< 10[4]
Intermediate Conductance (IK)~10[4]
Large Conductance (BK)> 100[4]
Inwardly-rectifying K⁺ ChannelKirBac1.1K⁺ ≈ Rb⁺ ≈ Cs⁺ >> Na⁺[5]
Two-pore domain K⁺ ChannelTREK-1, TASK-1, etc.Varies, generally high[6]
This compound Channels Pₙₐ/Pₖ
Voltage-gated Na⁺ ChannelSquid Axon3.5 - 12.8 (depends on internal [K⁺])[7]
Myelinated Nerve~12[3]
Bacterial (NaChBac)up to 171[5]
Bacterial (NavSp1p)3.7[5]

Experimental Protocols: Determining Ion Channel Selectivity

The gold-standard technique for measuring ion channel selectivity is patch-clamp electrophysiology in the whole-cell configuration. This method allows for the precise control of the voltage across the cell membrane and the ionic composition of both the intracellular and extracellular solutions.

Objective:

To determine the permeability ratio of a target ion channel (e.g., Pₖ/Pₙₐ for a potassium channel) by measuring the reversal potential (Vᵣₑᵥ) under bi-ionic conditions.

Materials:
  • Cells: A cell line (e.g., HEK293) heterologously expressing the ion channel of interest.

  • Patch-clamp setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

  • Borosilicate glass capillaries: For pulling micropipettes.

  • Solutions:

    • Intracellular (Pipette) Solution (for K⁺ channel):

      • 140 mM KCl

      • 10 mM HEPES

      • 10 mM EGTA

      • pH adjusted to 7.2 with KOH

      • Osmolarity adjusted to ~290 mOsm

    • Extracellular (Bath) Solution 1 (Symmetrical K⁺):

      • 140 mM KCl

      • 10 mM HEPES

      • 2 mM CaCl₂

      • 1 mM MgCl₂

      • pH adjusted to 7.4 with KOH

      • Osmolarity adjusted to ~310 mOsm

    • Extracellular (Bath) Solution 2 (Bi-ionic Na⁺):

      • 140 mM NaCl

      • 10 mM HEPES

      • 2 mM CaCl₂

      • 1 mM MgCl₂

      • pH adjusted to 7.4 with NaOH

      • Osmolarity adjusted to ~310 mOsm

Methodology:
  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution. Fire-polish the tip of the pipette to ensure a smooth surface for sealing.

  • Cell Preparation: Plate the cells expressing the ion channel of interest onto glass coverslips 24-48 hours before the experiment.

  • Achieving Whole-Cell Configuration:

    • Mount the coverslip with the cells in the recording chamber on the microscope stage.

    • Fill a micropipette with the intracellular solution and mount it on the micromanipulator.

    • Under visual guidance, carefully approach a single cell with the pipette tip while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to allow the pipette to form a high-resistance seal (a "giga-seal," >1 GΩ) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).

  • Voltage-Clamp Recording:

    • Set the amplifier to voltage-clamp mode and hold the membrane potential at a level where the channels are closed (e.g., -80 mV).

    • Initially, perfuse the cell with Extracellular Solution 1 (symmetrical K⁺).

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) or a series of voltage steps to elicit channel currents. The reversal potential should be close to 0 mV in symmetrical ionic conditions.

    • Switch the perfusion to Extracellular Solution 2 (bi-ionic Na⁺). This creates a condition where K⁺ is the only permeant cation inside the cell and Na⁺ is the primary permeant cation outside.

    • Once the external solution has been fully exchanged, apply the same voltage ramp or step protocol.

    • The voltage at which the current reverses direction (the reversal potential, Vᵣₑᵥ) is measured.

  • Calculating the Permeability Ratio:

    • The permeability ratio (Pₖ/Pₙₐ) is calculated using the Goldman-Hodgkin-Katz (GHK) voltage equation: Vᵣₑᵥ = (RT/F) * ln((Pₖ[K⁺]ₒ + Pₙₐ[Na⁺]ₒ) / (Pₖ[K⁺]ᵢ + Pₙₐ[Na⁺]ᵢ))

    • Where:

      • R is the ideal gas constant

      • T is the absolute temperature

      • F is the Faraday constant

      • [ion]ₒ and [ion]ᵢ are the extracellular and intracellular concentrations of the ions, respectively.

    • By rearranging the equation and substituting the known ion concentrations and the measured Vᵣₑᵥ, the Pₖ/Pₙₐ ratio can be determined.

Visualizing the Process and Principles

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_prep Cell Culture with Channel Expression giga_seal Giga-seal Formation cell_prep->giga_seal pipette_prep Pipette Pulling & Fire-polishing pipette_prep->giga_seal solution_prep Prepare Intracellular & Extracellular Solutions solution_prep->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol (Ramp/Steps) whole_cell->voltage_clamp solution_exchange Perfuse with Bi-ionic Solution voltage_clamp->solution_exchange measure_vrev Measure Reversal Potential (Vrev) solution_exchange->measure_vrev ghk_calc Calculate Permeability Ratio using GHK Equation measure_vrev->ghk_calc

Caption: Experimental workflow for determining ion channel selectivity using patch-clamp electrophysiology.

Caption: Key factors determining the selectivity of potassium and this compound ion channels.

References

The Dawn of a New Era in Energy Storage: A Cost-Performance Analysis of Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and developers evaluating the burgeoning potential of sodium-ion battery technology against established lithium-ion alternatives. This report details key performance metrics, cost analyses, and the experimental protocols necessary for rigorous evaluation.

The global shift towards renewable energy and electrification has intensified the demand for reliable and cost-effective energy storage solutions. While lithium-ion batteries have long dominated the market, concerns over resource scarcity, cost volatility, and geopolitical supply chain risks have catalyzed the search for viable alternatives.[1][2] Enter the this compound-ion battery, a promising contender poised to disrupt the energy storage landscape. This guide provides a detailed comparison of this compound-ion and lithium-ion batteries, focusing on cost-performance analysis and supported by experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: this compound-Ion vs. Lithium-Ion Batteries

This compound-ion (Na-ion) batteries, still in a developmental phase compared to their lithium-ion (Li-ion) counterparts, offer a compelling value proposition rooted in the abundance and low cost of this compound.[2] While currently exhibiting lower energy densities, advancements are rapidly closing the performance gap, making them a serious consideration for a range of applications, particularly in stationary energy storage.[2][3]

Performance MetricThis compound-Ion BatteriesLithium-Ion Batteries
Gravimetric Energy Density 100-160 Wh/kg[1][4][5]120-285 Wh/kg[5] (LFP: 120-200 Wh/kg, Ternary: 200-350 Wh/kg[4])
Cycle Life 1,000-6,000 cycles[4][6]>3,000 cycles[4]
Safety Higher thermal runaway temperature, less instantaneous heat in short circuits[4]Susceptible to thermal runaway, particularly with high-energy chemistries[7]
Operating Temperature Wider range, with over 90% capacity retention at -20°C[6][8]Performance degrades at low temperatures, with LFP retaining ~70% capacity at -20°C[6]
Cost (Cell Level) ~
87/kWh(2024avg.),projectedtoreach87/kWh (2024 avg.), projected to reach ~87/kWh(2024avg.),projectedtoreach
40/kWh by the end of the decade[3][9]
~$89/kWh (2024 avg.)[9]

Deep Dive: Cost-Performance Breakdown

The primary advantage of this compound-ion batteries lies in their significantly lower material costs. This compound, the sixth most abundant element in the Earth's crust, is readily available in seawater and salt deposits, making it orders of magnitude cheaper than lithium.[1]

Material Cost Comparison:

ComponentThis compound-Ion Battery MaterialsLithium-Ion Battery MaterialsCost Implication
Cathode Prussian blue analogs, layered oxides (e.g., Na₀.₆₇[Mn₀.₅Ni₀.₃Fe₀.₂]O₂), this compound iron phosphate (B84403) (NaFePO₄)[1]Lithium cobalt oxide (LCO), nickel manganese cobalt (NMC), lithium iron phosphate (LFP)[1]This compound-ion cathode materials are generally cheaper due to the use of abundant elements like iron and manganese.[3][4]
Anode Hard carbon (can be derived from biomass)[1]Graphite (B72142), silicon[1]Hard carbon is less expensive than the highly purified graphite required for Li-ion batteries.[1]
Current Collector (Anode) AluminumCopperThe ability to use aluminum instead of more expensive copper for the anode current collector provides a significant cost saving.[10]
Raw Material (Alkali Metal) This compound Carbonate (~
4040-40−
60/ton)[1]
Lithium Carbonate (~
13,00013,000-13,000−
20,000/ton)[1]
A major cost advantage for this compound-ion batteries.[1]

From a manufacturing perspective, this compound-ion battery production is largely compatible with existing lithium-ion battery production lines, which minimizes the capital expenditure required for manufacturers to transition or expand their operations.[1]

Experimental Evaluation Protocols

To ensure accurate and reproducible performance evaluation, standardized experimental protocols are crucial. The following sections detail the methodologies for assessing key battery performance metrics.

Charge/Discharge Cycling and Capacity Determination

This fundamental test determines the battery's capacity and energy density.

Methodology:

  • Initial State: The cell is in a known state of charge (SOC), typically fully discharged to its lower voltage cutoff.

  • Charging: The cell is charged at a constant current (CC) of a specific C-rate (e.g., C/10, where C is the theoretical capacity) until it reaches its upper voltage limit.

  • Constant Voltage (CV) Hold: The cell is held at the upper voltage limit until the charging current drops to a predetermined value (e.g., C/20 or C/50). This ensures the cell is fully charged.

  • Rest Period: A rest period (e.g., 1 hour) is allowed for the cell voltage to stabilize.

  • Discharging: The cell is discharged at a constant current (e.g., C/10) to its lower voltage cutoff.

  • Data Acquisition: Voltage, current, and time are continuously recorded throughout the process.

  • Calculation: The discharge capacity is calculated by integrating the discharge current over time. Energy density is calculated by multiplying the capacity by the average discharge voltage and dividing by the cell's mass or volume.

G cluster_charge Charging Phase cluster_discharge Discharging Phase Start Start Constant Current Charge Constant Current Charge Start->Constant Current Charge C-rate Constant Voltage Hold Constant Voltage Hold Constant Current Charge->Constant Voltage Hold Upper Voltage Limit Rest Rest Constant Voltage Hold->Rest Current < C/20 Constant Current Discharge Constant Current Discharge Rest->Constant Current Discharge C-rate End End Constant Current Discharge->End Lower Voltage Limit

Charge-Discharge Cycling Workflow
Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to investigate the internal resistance and electrochemical processes occurring within the battery.

Methodology:

  • Cell Preparation: The cell is brought to a specific state of charge (SOC) and allowed to thermally stabilize.

  • Instrumentation: A potentiostat with a frequency response analyzer is connected to the cell.

  • AC Perturbation: A small amplitude AC voltage or current signal (e.g., 5-10 mV) is applied to the cell over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The resulting AC current or voltage response is measured, and the impedance is calculated at each frequency.

  • Data Analysis: The impedance data is typically plotted on a Nyquist plot (imaginary vs. real impedance). An equivalent circuit model is then fitted to the data to extract parameters corresponding to different electrochemical phenomena, such as electrolyte resistance, charge transfer resistance, and diffusion.

G Potentiostat Potentiostat Battery Cell Battery Cell Potentiostat->Battery Cell Apply AC Signal Frequency Response Analyzer Frequency Response Analyzer Battery Cell->Frequency Response Analyzer Measure Response Computer Computer Frequency Response Analyzer->Computer Data Acquisition Computer->Potentiostat Control

Electrochemical Impedance Spectroscopy Setup
Safety and Thermal Stability Testing

Assessing the safety characteristics of batteries is paramount. Thermal stability is a key indicator of safety.

Methodology (Accelerating Rate Calorimetry - ARC):

  • Cell Preparation: The cell is charged to 100% SOC.

  • Heat-Wait-Seek: The cell is placed in an adiabatic calorimeter and subjected to a "heat-wait-seek" protocol. The temperature is increased in small steps (e.g., 5°C), followed by a waiting period to detect any self-heating.

  • Onset of Self-Heating: If the cell's self-heating rate exceeds a certain threshold (e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding temperature matches the cell's temperature.

  • Thermal Runaway: The temperature and pressure of the cell are monitored as it heats up. The onset temperature of thermal runaway and the maximum temperature reached are critical safety parameters.

The Road Ahead: Opportunities and Challenges

This compound-ion batteries present a compelling and sustainable alternative to lithium-ion technology, particularly for grid-scale energy storage where cost and safety are paramount.[4] Their reliance on abundant and inexpensive raw materials offers a pathway to more stable and economically viable energy storage solutions.[2]

However, challenges remain. The lower energy density of current this compound-ion batteries makes them less suitable for applications where space and weight are critical, such as in most electric vehicles.[3] Continued research and development are focused on improving energy density, cycle life, and overall performance through the exploration of novel cathode and anode materials.[6]

As the technology matures and manufacturing scales up, the cost of this compound-ion batteries is expected to continue to decline, further enhancing their competitiveness.[3] The ability to leverage existing lithium-ion manufacturing infrastructure will undoubtedly accelerate their market penetration.[1] For researchers and developers, the field of this compound-ion batteries represents a fertile ground for innovation with the potential to reshape the future of energy storage.

References

side-by-side comparison of different sodium-ion battery anode materials

Author: BenchChem Technical Support Team. Date: December 2025

The development of high-performance anode materials is a critical frontier in the advancement of sodium-ion batteries (SIBs), a promising alternative to lithium-ion technology due to the natural abundance and low cost of this compound. This guide provides a side-by-side comparison of four major classes of SIB anode materials: hard carbon, soft carbon, titanium-based compounds, and alloy-based materials. The comparison focuses on key performance metrics, supported by experimental data, to assist researchers and materials scientists in navigating the landscape of SIB anode development.

Performance Metrics of this compound-Ion Battery Anode Materials

The selection of an anode material is a trade-off between capacity, efficiency, cycling stability, and rate capability. The following table summarizes the typical performance characteristics of the four material classes.

Material ClassSpecific Capacity (mAh/g)Initial Coulombic Efficiency (ICE) (%)Rate CapabilityCycling StabilityKey AdvantagesKey Disadvantages
Hard Carbon 300 - 400+[1][2][3]80 - 90+[1][2]Moderate to GoodExcellentLow cost, abundant precursors, good cycling stability.[4][5]Lower ICE compared to graphite (B72142) in LIBs, complex this compound storage mechanism.[6]
Soft Carbon 180 - 330[1][7]~92[1]Good to ExcellentGoodGood rate performance, potential for dendrite-free operation.[8]Generally lower capacity than hard carbon.[1]
Titanium-Based 90 - 335 (material dependent)Generally HighExcellentExcellentHigh safety, excellent stability, high rate capability.[9][10][11]Lower specific capacity, poor electronic conductivity.[9]
Alloy-Based (e.g., Sn, Sb) 500 - 850+ (theoretical)[12][13][14]VariableModeratePoor to ModerateVery high theoretical specific capacity.[13]Large volume expansion during sodiation leading to poor cycling stability.[12]

Interplay of Anode Material Properties

The performance of a this compound-ion battery anode is determined by a complex interplay of its structural and electrochemical properties. The choice of material dictates the fundamental mechanism of this compound ion storage, which in turn influences the key performance metrics of specific capacity, cycling stability, and rate capability.

Anode_Properties Anode Material Anode Material Na+ Storage Mechanism Na+ Storage Mechanism Anode Material->Na+ Storage Mechanism Specific Capacity Specific Capacity Na+ Storage Mechanism->Specific Capacity Cycling Stability Cycling Stability Na+ Storage Mechanism->Cycling Stability Rate Capability Rate Capability Na+ Storage Mechanism->Rate Capability experimental_workflow cluster_prep Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing slurry Slurry Mixing (Active Material, Binder, Conductive Agent) coating Coating on Current Collector slurry->coating drying Drying and Calendering coating->drying assembly Half-Cell Assembly (vs. Na metal) drying->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Cycling (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis

References

Bridging Theory and Reality: A Comparative Guide to Validating Models of Sodium Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate modeling of chemical reactions is paramount. This guide provides a comprehensive comparison of theoretical models for sodium reactions against experimental data, offering a clear framework for model validation.

The reactivity of this compound makes it a crucial element in various applications, from next-generation batteries to industrial processes. Theoretical models are indispensable for predicting the behavior of this compound reactions, ensuring safety, and optimizing performance. However, the validity of these models hinges on rigorous comparison with experimental results. This guide delves into the validation of theoretical models for the this compound-water reaction, a critical area of study, and presents a generalized workflow for such validation processes.

The this compound-Water Reaction: A Case Study in Model Validation

The reaction between this compound and water is a highly exothermic process that has been the subject of extensive research due to its importance in the safety assessment of this compound-cooled fast reactors.[1][2] Various theoretical models have been developed to simulate this reaction, with the primary goal of accurately predicting reaction rates, temperature changes, and the formation of products.

Two prominent models often employed are the chemical equilibrium model and the Arrhenius model.[1] The chemical equilibrium model assumes that the reaction reaches a state of chemical equilibrium, while the Arrhenius model incorporates the temperature dependence of the reaction rate. Validation of these models is typically performed by comparing their predictions with experimental data obtained from controlled laboratory setups, such as counter-flow diffusion flames.[1]

Quantitative Comparison of Theoretical Models and Experimental Data

The following table summarizes a comparison between the predictions of the chemical equilibrium and Arrhenius models and experimental data for a gas-phase this compound-water reaction.

ParameterExperimental ResultChemical Equilibrium Model PredictionArrhenius Model Prediction
Reaction Surface Location Varies with experimental conditionsSignificant deviation from experimentCloser agreement with experiment
Primary Reaction Product This compound hydroxide (B78521) (NaOH)Does not explicitly predict intermediate productsAccurately predicts the formation of this compound hydroxide

Note: This table is a synthesized representation of findings discussed in the literature.[1]

Experimental Protocols for Studying the this compound-Water Reaction

The validation of theoretical models relies on robust experimental data. A common experimental setup for studying the gas-phase this compound-water reaction is the counter-flow diffusion flame.[1]

Experimental Setup: Counter-flow Diffusion Flame

  • Reactant Delivery: Gaseous reactants, typically this compound vapor and water vapor, are introduced into a reaction chamber from opposing nozzles. This creates a stable diffusion flame where the reaction occurs in a well-defined zone.

  • Temperature and Species Measurement: The temperature distribution and the concentration of chemical species within the reaction zone are measured using non-intrusive optical diagnostic techniques, such as laser-induced fluorescence and mass spectrometry.

  • Data Acquisition: The experimental data on temperature profiles and species concentrations are recorded and processed.

  • Comparison with Models: The experimental results are then compared with the predictions of theoretical models to assess their accuracy and identify any discrepancies.[1]

A Generalized Workflow for Model Validation

The process of validating a theoretical model against experimental data is an iterative one. The following diagram illustrates a generalized workflow for this process in the context of this compound reactions.

ModelValidationWorkflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation A Develop Theoretical Model (e.g., Arrhenius, DFT) B Perform Numerical Simulations A->B C Generate Theoretical Predictions (e.g., reaction rates, product distribution) B->C G Compare Predictions with Experimental Data C->G D Design and Conduct Experiments (e.g., counter-flow flame) E Collect Experimental Data (e.g., temperature, species concentration) D->E F Process and Analyze Experimental Results E->F F->G H Discrepancies Identified? G->H I Refine Theoretical Model H->I Yes J Model Validated H->J No I->A

Caption: A generalized workflow for the validation of theoretical models with experimental data.

This iterative process of model development, simulation, experimental validation, and refinement is crucial for building accurate and predictive models of complex chemical systems like this compound reactions. The close interplay between theoretical and experimental approaches is essential for advancing our understanding and ensuring the safe and efficient application of this highly reactive element.

References

A Comparative Analysis of the Environmental Impact of Sodium vs. Lithium Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Data

The escalating demand for energy storage solutions has placed sodium and lithium at the forefront of battery technology. While both alkali metals offer promising avenues for electrochemical energy storage, the environmental repercussions of their extraction processes warrant a detailed comparative analysis. This guide provides an objective overview of the environmental impacts associated with this compound and lithium extraction, supported by quantitative data and detailed methodologies, to inform sustainable resource management and technology development.

Quantitative Comparison of Environmental Impacts

The following table summarizes the key environmental metrics for the primary extraction methods of this compound (as this compound carbonate) and lithium (as lithium carbonate), providing a quantitative basis for comparison.

Environmental MetricThis compound Extraction (from Trona Ore)This compound Extraction (Solvay Process)Lithium Extraction (from Brine)Lithium Extraction (from Hard Rock)
CO2 Emissions (tonnes CO2 eq. per tonne of product) 0.3 - 0.7[1]~1.0[1]2.54 - 4.022[2][3]13.92 - 15[2]
Water Consumption (Liters per tonne of product) Data not readily available in a comparable formatData not readily available in a comparable format~1,900,000[2]Data not readily available in a comparable format
Land Use Significant land disturbance from mining operations.[4][5][6]Requires land for large production facilities.Extensive land use for large evaporation ponds.[7]Significant land disruption from open-pit mining.[8]
Chemical & Other Waste Less waste compared to the Solvay process.[9]Produces significant amounts of calcium chloride as a byproduct.[10]Involves the use of chemicals like this compound hydroxide (B78521) and this compound carbonate.[11][12][13]Tailings and waste rock generation.[7]

Methodologies for Environmental Impact Assessment

The data presented in this guide is primarily derived from Life Cycle Assessments (LCAs) . An LCA is a standardized, multi-stage methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling.

Experimental Protocol: Life Cycle Assessment (LCA)

A typical LCA for mineral extraction, as applied in the cited studies, follows these key steps:

  • Goal and Scope Definition: The first stage involves defining the purpose of the study, the functional unit (e.g., 1 kg of lithium carbonate), and the system boundaries (e.g., "cradle-to-gate," which includes all processes from raw material extraction to the finished product leaving the factory).[14][15][16]

  • Life Cycle Inventory (LCI) Analysis: This stage involves compiling an inventory of all inputs (e.g., energy, water, raw materials) and outputs (e.g., emissions to air, water, and soil; waste products) for each process within the system boundary.[11][12][13] Data is collected from various sources, including industry reports, scientific literature, and databases like Ecoinvent.[11][12][13]

  • Life Cycle Impact Assessment (LCIA): The LCI data is then used to evaluate the potential environmental impacts. This is done by converting the inventory data into a limited number of impact categories, such as global warming potential (measured in CO2 equivalents), water scarcity, and land use.[15][17]

For more specific details on the application of LCA to lithium and this compound carbonate production, researchers are encouraged to consult the methodologies outlined in the cited literature.[11][12][13][17][18][19]

Visualizing the Comparative Analysis

The following diagrams illustrate the logical flow of the environmental impact comparison and the primary extraction pathways for both this compound and lithium.

cluster_this compound This compound Extraction cluster_lithium Lithium Extraction cluster_impact Environmental Impact Assessment Trona Ore Trona Ore Trona Mining & Processing Trona Mining & Processing Trona Ore->Trona Mining & Processing This compound Carbonate This compound Carbonate Trona Mining & Processing->this compound Carbonate LCA Analysis LCA Analysis This compound Carbonate->LCA Analysis CO2, Water, Land, Waste Salt & Limestone Salt & Limestone Solvay Process Solvay Process Salt & Limestone->Solvay Process Solvay Process->this compound Carbonate Brine Brine Brine Evaporation / DLE Brine Evaporation / DLE Brine->Brine Evaporation / DLE Lithium Carbonate Lithium Carbonate Brine Evaporation / DLE->Lithium Carbonate Lithium Carbonate->LCA Analysis CO2, Water, Land, Waste Spodumene Ore Spodumene Ore Hard Rock Mining & Processing Hard Rock Mining & Processing Spodumene Ore->Hard Rock Mining & Processing Hard Rock Mining & Processing->Lithium Carbonate Comparative Analysis Comparative Analysis LCA Analysis->Comparative Analysis

Caption: Comparative workflow of this compound and lithium extraction to environmental impact assessment.

Detailed Extraction Pathways and Environmental Considerations

This compound Extraction

This compound is primarily sourced from two main routes: the mining of trona ore and the synthetic Solvay process.

  • Trona Ore Mining: This method involves the extraction of naturally occurring this compound carbonate-bicarbonate deposits.[4][5][6] While considered a cleaner alternative to the Solvay process, it still involves significant land disturbance from mining activities.[4][5][6] The refining process is energy-intensive, contributing to CO2 emissions.[1]

  • Solvay Process: This is an industrial process that uses salt (this compound chloride) and limestone (calcium carbonate) to produce soda ash.[10][15] It is a major contributor to industrial CO2 emissions and generates a significant amount of calcium chloride as a waste byproduct, posing disposal challenges.[1][10]

Caption: Primary extraction and production pathways for this compound carbonate.

Lithium Extraction

The two dominant methods for lithium extraction are from brine deposits and hard rock mining.

  • Brine Extraction: This method involves pumping lithium-rich brine from underground reservoirs into large evaporation ponds.[7] While less energy-intensive than hard rock mining, it is extremely water-intensive, which is a significant concern in the arid regions where these deposits are often found.[2][8] The process can also lead to the contamination of local water sources with processing chemicals.[2] Emerging Direct Lithium Extraction (DLE) technologies aim to reduce the water footprint and processing time.[14]

  • Hard Rock Mining: This involves traditional open-pit mining of lithium-bearing minerals like spodumene.[8] This method is highly energy-intensive due to the need for drilling, blasting, and high-temperature processing, resulting in a significantly larger carbon footprint compared to brine extraction.[2] It also causes substantial land disruption and generates large volumes of waste rock and tailings.[7]

cluster_brine Brine Extraction cluster_hard_rock Hard Rock Mining Underground Brine Underground Brine Pumping Pumping Underground Brine->Pumping Evaporation Ponds Evaporation Ponds Pumping->Evaporation Ponds Purification Purification Evaporation Ponds->Purification High Water Consumption High Water Consumption Evaporation Ponds->High Water Consumption Lithium Carbonate Lithium Carbonate Purification->Lithium Carbonate Purification->Lithium Carbonate Spodumene Ore Spodumene Ore Open-Pit Mining Open-Pit Mining Spodumene Ore->Open-Pit Mining Crushing & Roasting Crushing & Roasting Open-Pit Mining->Crushing & Roasting Land Disruption Land Disruption Open-Pit Mining->Land Disruption Chemical Leaching Chemical Leaching Crushing & Roasting->Chemical Leaching High Energy Consumption High Energy Consumption Crushing & Roasting->High Energy Consumption Chemical Leaching->Purification

Caption: Primary extraction pathways for lithium carbonate.

Conclusion

The environmental impact of this compound and lithium extraction is a complex issue with significant trade-offs. Based on the available data, this compound extraction from trona ore generally exhibits a lower carbon footprint than both forms of lithium extraction. The Solvay process for this compound carbonate, however, has a comparable carbon footprint to brine-based lithium extraction but also produces significant chemical waste. Lithium extraction from hard rock mining is by far the most carbon-intensive method.

Water consumption is a critical differentiator, with brine-based lithium extraction posing a significant threat to water resources in arid regions. While quantitative data for water usage in this compound extraction is less readily available in a directly comparable format, the processes are not known to be as water-intensive as brine evaporation.

For researchers and developers, this comparative analysis underscores the importance of considering the entire life cycle of battery materials. The development of less impactful extraction technologies, such as Direct Lithium Extraction, and a focus on recycling are crucial for mitigating the environmental burden of the transition to a battery-powered future.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Sodium Metal Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive reagents like sodium metal is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound metal, ensuring the safety of laboratory personnel and compliance with environmental regulations. The primary method for rendering this compound metal non-hazardous is through a controlled reaction with alcohols, a process known as quenching, followed by neutralization of the resulting alkaline solution.

Quantitative Parameters for this compound Metal Disposal

The following table summarizes key quantitative parameters for the quenching and neutralization of this compound metal. It is crucial to note that these values are guidelines; always start with small quantities and proceed with caution, adjusting as needed based on the observed reaction.

ParameterQuenching StageNeutralization Stage
Reagent Isopropanol (B130326), followed by 95% Ethanol (B145695), Methanol, and finally Water[1]Dilute Acetic Acid or Citric Acid[2]
Reagent-to-Sodium Ratio Approx. 20 mL of 95% ethanol per gram of this compound[3]Add dropwise until pH is neutral
Temperature Maintain at or below room temperature; use an ice bath for cooling[1]Maintain at room temperature; cool with an ice bath if necessary
Rate of Addition Slow, dropwise addition, ensuring the reaction does not become too vigorous[4]Slow, controlled addition while monitoring pH
Reaction Endpoint Cessation of hydrogen gas evolution[5]pH between 5.5 and 9.5
Safety Considerations Perform in a fume hood; have a Class D fire extinguisher and sand readily available.[6]Perform in a fume hood; wear appropriate PPE.

Experimental Protocol for this compound Metal Disposal

This protocol details the step-by-step methodology for the safe quenching and neutralization of this compound metal waste.

1. Preparation and Personal Protective Equipment (PPE):

  • Conduct the entire procedure in a certified chemical fume hood.

  • Ensure the work area is free of flammable materials and water.

  • Have a Class D fire extinguisher or a bucket of dry sand immediately accessible.[6]

  • Wear appropriate PPE:

    • Flame-retardant lab coat

    • Chemical splash goggles and a face shield

    • Chemical-resistant gloves (e.g., nitrile)

2. Quenching of this compound Metal:

  • Place the this compound metal scraps in a flask of an appropriate size to avoid splashing.

  • If the this compound is stored under mineral oil, it can be washed with an anhydrous solvent like hexane (B92381), and the hexane decanted before proceeding.

  • Begin by slowly adding isopropanol to the this compound metal. The reaction with isopropanol is less vigorous than with other alcohols.[6]

  • The addition should be dropwise, and the reaction should be closely monitored. If the reaction becomes too vigorous, cease addition and allow it to subside. An ice bath can be used to cool the reaction vessel.[1]

  • Once the evolution of hydrogen gas has significantly slowed or stopped with the addition of isopropanol, you can proceed to a more reactive alcohol.

  • Slowly add 95% ethanol to the mixture.[3] Continue to monitor the reaction and control the rate of addition.

  • After the reaction with ethanol is complete (no more gas evolution), slowly add methanol.

  • Finally, very cautiously add water dropwise to ensure all residual this compound is reacted.[3] The absence of gas evolution upon the addition of water indicates the completion of the quenching process.

3. Neutralization of the Alkaline Waste:

  • The resulting solution will be alkaline due to the formation of this compound alkoxides.

  • Prepare a dilute solution of a weak acid, such as acetic acid or citric acid.

  • Slowly add the acid to the alkaline solution while stirring.

  • Monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the acid until the pH of the solution is between 5.5 and 9.5.

  • Once neutralized, the solution can be disposed of as hazardous waste according to your institution's guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound metal.

SodiumDisposalWorkflow start Start: this compound Metal Waste prep Preparation: - Work in Fume Hood - Assemble PPE - Ready Class D Extinguisher/Sand start->prep quench_ipa Quench with Isopropanol (Slow, dropwise addition) prep->quench_ipa monitor_ipa Monitor Reaction: Gas Evolution? quench_ipa->monitor_ipa monitor_ipa->quench_ipa Yes quench_etoh Quench with 95% Ethanol (Slow, dropwise addition) monitor_ipa->quench_etoh No monitor_etoh Monitor Reaction: Gas Evolution? quench_etoh->monitor_etoh monitor_etoh->quench_etoh Yes quench_meoh Quench with Methanol (Slow, dropwise addition) monitor_etoh->quench_meoh No monitor_meoh Monitor Reaction: Gas Evolution? quench_meoh->monitor_meoh monitor_meoh->quench_meoh Yes quench_water Cautiously Add Water (Dropwise) monitor_meoh->quench_water No monitor_water Monitor Reaction: Gas Evolution? quench_water->monitor_water monitor_water->quench_water Yes neutralize Neutralize with Dilute Acid (e.g., Acetic or Citric Acid) monitor_water->neutralize No check_ph Check pH (Target: 5.5 - 9.5) neutralize->check_ph check_ph->neutralize No dispose Dispose as Hazardous Waste check_ph->dispose Yes

References

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